molecular formula C10H12N2O B1291325 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 233775-30-9

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1291325
CAS No.: 233775-30-9
M. Wt: 176.21 g/mol
InChI Key: ULWJTPAOSJSHFG-UHFFFAOYSA-N
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Description

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWJTPAOSJSHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619279
Record name 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233775-30-9
Record name 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a reproducible and scalable process.

Strategic Overview: A Two-Step Approach

The most efficient and widely adopted synthetic route to the target compound involves a two-step process. This strategy hinges on the introduction of a nitrogen-containing functional group that can be readily converted to the desired primary amine.

  • Electrophilic Nitration: The synthesis begins with the N-methylation of 3,4-dihydroquinolin-2(1H)-one, followed by the regioselective nitration of the resulting 1-methyl-3,4-dihydroquinolin-2(1H)-one. The electron-donating nature of the lactam nitrogen and the alkyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position of the aromatic ring, yielding the key intermediate, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.

  • Chemoselective Reduction: The pivotal step is the reduction of the aromatic nitro group to a primary amine. While various methods exist for this transformation, the Béchamp reduction, utilizing iron powder in the presence of a proton source like ammonium chloride, is a classic, robust, and high-yielding method.[1] This method is favored for its cost-effectiveness and operational simplicity, avoiding the need for high-pressure hydrogenation equipment or expensive noble metal catalysts.[2][3][4]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1-methyl-3,4-dihydroquinolin- 2(1H)-one B 1-methyl-6-nitro-3,4-dihydro- quinolin-2(1H)-one A->B HNO₃ / H₂SO₄ C 1-methyl-6-nitro-3,4-dihydro- quinolin-2(1H)-one D 6-amino-1-methyl-3,4-dihydro- quinolin-2(1H)-one C->D Fe / NH₄Cl EtOH / H₂O, Reflux

Figure 1: Two-step synthesis pathway for the target compound.

Mechanistic Insights: The "Why" Behind the "How"

A core tenet of robust protocol development is understanding the reaction mechanism.

  • The Béchamp Reduction: This is a heterogeneous dissolving metal reduction. Iron metal acts as the electron donor, becoming oxidized (Fe → Fe²⁺/Fe³⁺) in the process. The ammonium chloride serves as a mild proton source through in-situ hydrolysis, creating a slightly acidic environment necessary for the reduction cascade. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the desired amine. The large surface area of the iron powder facilitates the electron transfer process at the metal-solution interface.

  • Why Iron and Ammonium Chloride? The combination of iron powder and ammonium chloride in an ethanol/water solvent system is highly effective.[1] Ethanol ensures the solubility of the organic nitro-compound, while water is necessary for the hydrolysis of ammonium chloride and as a medium for the inorganic reagents. This system is significantly milder than using strong acids like HCl, which can sometimes lead to undesired side reactions.[2] Alternative methods, such as catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), are also highly effective and often considered "cleaner" but require specialized equipment for handling hydrogen gas and can be more costly.[5][6][7]

Detailed Experimental Protocol: Reduction of the Nitro Intermediate

This section provides a step-by-step methodology for the synthesis of this compound from its nitro precursor.

Materials and Stoichiometry

The following table outlines the reagents, their properties, and the quantities required for a representative 5.05 mmol scale reaction.[1]

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount Used
1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-oneC₁₀H₁₀N₂O₃206.205.051.01.04 g
Iron PowderFe55.8515.153.00.85 g
Ammonium ChlorideNH₄Cl53.4950.510.02.70 g
Ethanol (EtOH)C₂H₅OH46.07--10 mL
WaterH₂O18.02--5 mL
Equipment
  • 100 mL Round-bottom flask

  • Water-cooled condenser

  • Magnetic stirrer and hotplate

  • Celite pad filtration setup (e.g., Büchner funnel)

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

The workflow for the reduction is outlined in the diagram below.

G start Start setup 1. Reaction Setup Combine nitro-compound, EtOH, H₂O, and NH₄Cl in a flask. start->setup add_fe 2. Add Iron Powder Add iron powder to the stirred suspension in three portions. setup->add_fe reflux 3. Heating Heat the mixture to reflux for 2 hours. add_fe->reflux cool 4. Cool Down Allow the reaction to cool to room temperature. reflux->cool filter 5. Filtration Filter the mixture through a pad of Celite to remove solids. cool->filter extract 6. Extraction Dilute filtrate with water. Extract with ethyl acetate (2x). filter->extract wash 7. Wash & Dry Wash combined organic layers with brine and dry over MgSO₄. extract->wash concentrate 8. Isolation Concentrate the organic solution under reduced pressure. wash->concentrate end End Product: Yellow Solid concentrate->end

Figure 2: Experimental workflow for the reduction step.
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, create a suspension of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one (1.04 g, 5.05 mmol) in ethanol (10 mL) and water (5 mL).

  • Reagent Addition: To this stirred suspension, add ammonium chloride (2.70 g, 50.5 mmol). Subsequently, add iron powder (0.85 g, 15.15 mmol) in three equal portions over 5-10 minutes. Causality Note: Portion-wise addition of the iron powder is crucial to control the initial exotherm of the reaction.

  • Heating: Fit the flask with a condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Filter the dark suspension through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake with a small amount of ethyl acetate.

  • Work-up and Extraction: Transfer the filtrate to a separatory funnel and dilute it with water (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the title compound as a yellow solid.[1]

Expected Results and Characterization
  • Yield: This protocol typically affords a high yield, often around 97%.[1]

  • Appearance: Yellow solid.

  • Mass Spectrometry: The product can be confirmed by mass spectrometry. Expected MS (m/z): 177.5 [M+H]⁺.[1]

Safety and Handling Considerations

  • Precursor Hazard: The nitro-aromatic precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one, should be handled with care as nitro compounds can be toxic.[8]

  • Reaction Exotherm: The reduction of nitro groups is an exothermic process. Although this protocol is generally well-behaved, caution should be exercised, especially during scale-up.

  • Solvent Handling: Ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle, and the procedure should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health (NIH). [Link]

  • Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Semantic Scholar. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • 6-Nitro-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 233775-30-9): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 3,4-dihydroquinolin-2(1H)-one core is a prominent member of this class, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide focuses on a key derivative of this scaffold, 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 233775-30-9) . While primarily utilized as a versatile chemical intermediate, its strategic design allows for the facile generation of diverse compound libraries aimed at significant therapeutic targets. This document will provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an in-depth exploration of the pharmacological significance of its derivatives in various disease areas, thereby offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 233775-30-9[1][2]
Molecular Formula C₁₀H₁₂N₂O[1][2]
Molecular Weight 176.22 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CN1C(=O)CCC2=CC(N)=CC=C21[1]
Appearance Yellow solid
Purity Typically ≥97%[2]

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, often involving the reduction of the corresponding nitro-substituted precursor. The following protocol is adapted from established synthetic routes.

Experimental Protocol:

Reaction: Reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to this compound.

Materials:

  • 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saline solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.04 g, 5.05 mmol) in a mixture of ethanol (10 mL) and water (5 mL), add ammonium chloride (2.70 g, 50.5 mmol, 10.0 equiv.).

  • To this mixture, add iron powder (0.85 g, 15.15 mmol, 3.0 equiv.) in three equal portions.

  • Heat the resulting mixture at reflux for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite.

  • Dilute the filtrate with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with saline solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to yield the title compound as a yellow solid (0.86 g, 97% yield).

Characterization: The product can be characterized by mass spectrometry, with an expected [M+H]⁺ peak at m/z 177.5.

Synthesis_Workflow reagents 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Ethanol, Water, NH4Cl, Fe powder reflux Reflux for 2 hours reagents->reflux Reaction Setup workup Cool to RT Filter through Celite reflux->workup Post-Reaction extraction Dilute with Water Extract with Ethyl Acetate workup->extraction Isolation purification Wash with Saline Dry over MgSO4 Concentrate extraction->purification Purification product This compound (Yellow Solid, 97% Yield) purification->product

A generalized workflow for the synthesis of this compound.

The 3,4-Dihydroquinolin-2(1H)-one Scaffold in Drug Discovery: A Gateway to Diverse Pharmacologies

The true value of this compound lies in its role as a versatile building block for creating libraries of pharmacologically active molecules. The 6-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space.

Phosphodiesterase 3 (PDE3) Inhibitors for Cardiovascular Diseases

Derivatives of the quinolinone scaffold have been extensively investigated as inhibitors of phosphodiesterase 3 (PDE3). Selective PDE3 inhibitors are known to improve cardiac contractility and are explored for the treatment of congestive heart failure.[2][3] The design strategy often involves linking various cyclic amines to the quinolinone core via an alkoxybutanamide chain.[2]

Mechanism of Action: PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). In cardiac muscle, this results in increased calcium influx and enhanced contractility (positive inotropy).

PDE3_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 Degradation PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE3->AMP Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Cardiac Contractility Ca_influx->Contraction Quinolinone_derivative Quinolinone Derivative (PDE3 Inhibitor) Quinolinone_derivative->PDE3 Inhibition

Signaling pathway of PDE3 inhibition by quinolinone derivatives in cardiomyocytes.
Sigma (σ) Receptor Agonists for Neuropsychiatric Disorders

Certain derivatives of 1-substituted-3,4-dihydro-2(1H)-quinolinones have been identified as potent sigma (σ) receptor agonists, exhibiting antidepressant-like activity.[4] These compounds are typically synthesized by attaching a substituted piperazinylalkyl chain to the nitrogen of the quinolinone ring.

Mechanism of Action: The precise mechanism of σ receptors is still under investigation, but they are known to modulate various neurotransmitter systems, including the dopaminergic and glutamatergic systems. Agonism at σ receptors has been linked to antidepressant, anxiolytic, and neuroprotective effects.

Exploration in Oncology and Neurodegenerative Diseases

The versatile nature of the quinolinone scaffold has led to its exploration in other therapeutic areas as well. For instance, various amino-substituted quinolinone and isoquinolinone derivatives have been evaluated for their potential as anticancer agents.[5][6] Furthermore, the structural similarity of the quinolinone core to known kinase inhibitors has prompted research into its derivatives as potential treatments for neurodegenerative disorders like Alzheimer's disease.

Future Directions and Conclusion

This compound represents a cornerstone for the development of novel therapeutics. Its straightforward synthesis and the reactive nature of its amino group make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of its derivatives in targeting key enzymes and receptors like PDE3 and σ receptors underscores the pharmacological importance of the 3,4-dihydroquinolin-2(1H)-one scaffold.

Future research will likely focus on expanding the diversity of substituents at the 6-amino position and exploring novel modifications of the quinolinone ring itself. The application of computational modeling and structure-based drug design will further aid in the rational design of more potent and selective ligands for a variety of biological targets. For drug development professionals, this compound offers a reliable and promising platform for the discovery of next-generation therapies for a wide range of human diseases.

References

  • This compound synthesis - chemicalbook. (n.d.).
  • This compound. (n.d.).
  • 6-Amino-1-methyl-1,2,3,4-tetrahydroquinolin-2-one - ChemScene. (n.d.).
  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (2021). Retrieved January 17, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. (1995). ACS Publications. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Prospective Biological Activity of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a Selective Aldosterone Synthase (CYP11B2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Quinolinone Scaffold

The landscape of drug discovery is perpetually driven by the pursuit of novel chemical entities with high target specificity and therapeutic efficacy. Within the vast and diverse family of heterocyclic compounds, the quinolinone core represents a privileged scaffold, consistently yielding molecules with significant biological activities. This guide focuses on a specific, yet under-investigated, member of this family: 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one . While direct pharmacological data for this compound remains nascent in publicly accessible literature, a compelling body of evidence surrounding structurally related 3,4-dihydroquinolin-2(1H)-one derivatives points towards a promising and specific biological target: aldosterone synthase (CYP11B2) .

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not simply present a summary of known facts but will instead construct a scientifically rigorous, data-driven rationale for investigating this compound as a potential therapeutic agent. We will delve into the mechanistic underpinnings of CYP11B2 inhibition, propose a detailed roadmap for the experimental validation of this hypothesis, and provide the technical protocols necessary to carry out such an investigation. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, aiming to empower researchers to unlock the potential of this intriguing molecule.

The Scientific Rationale: Why Target CYP11B2 with a Quinolinone Derivative?

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, its excessive production, a condition known as hyperaldosteronism, is a significant contributor to hypertension and heart failure[1]. The final and rate-limiting step in aldosterone biosynthesis is catalyzed by the enzyme aldosterone synthase, a cytochrome P450 enzyme encoded by the CYP11B2 gene[1][2]. Due to the high degree of homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, the development of selective CYP11B2 inhibitors has been a significant challenge for medicinal chemists[1][3].

Recent advancements have highlighted the therapeutic potential of selective CYP11B2 inhibitors[2]. The 3,4-dihydro-1H-quinolin-2-one scaffold has emerged as a promising chemotype for achieving this selectivity. Studies on a series of pyridine-substituted 3,4-dihydro-1H-quinolin-2-one derivatives have demonstrated potent and selective inhibition of CYP11B2[4]. These findings provide a strong foundation for hypothesizing that this compound, with its distinct substitution pattern, could also exhibit inhibitory activity against this critical enzyme. The presence of the amino group at the 6-position and the methyl group at the 1-position offers unique opportunities for molecular interactions within the active site of CYP11B2, potentially leading to enhanced potency and selectivity.

Proposed Mechanism of Action: Competitive Inhibition of Aldosterone Synthase

We hypothesize that this compound acts as a competitive inhibitor of CYP11B2. The proposed mechanism involves the binding of the molecule to the active site of the enzyme, thereby preventing the binding of its natural substrate, 11-deoxycorticosterone. The quinolinone core likely serves as the primary anchoring scaffold, while the amino and methyl substituents could form specific hydrogen bonds or hydrophobic interactions with key amino acid residues within the catalytic pocket.

G cluster_CYP11B2 CYP11B2 Active Site 11-Deoxycorticosterone 11-Deoxycorticosterone Heme_Iron Heme_Iron 11-Deoxycorticosterone->Heme_Iron Binds to Aldosterone Aldosterone Heme_Iron->Aldosterone Catalyzes conversion to Amino_Acid_Residues Amino_Acid_Residues This compound This compound This compound->Heme_Iron Competitively Binds This compound->Aldosterone Inhibits Production Cortisol Cortisol CYP11B1 CYP11B1 CYP11B1->Cortisol Unaffected Pathway 11-Deoxycortisol 11-Deoxycortisol 11-Deoxycortisol->CYP11B1 Unaffected Pathway

Caption: Proposed competitive inhibition of CYP11B2 by this compound.

Experimental Validation: A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a systematic experimental workflow is proposed. This workflow is designed to first confirm the inhibitory activity of this compound against CYP11B2, then to assess its selectivity over CYP11B1, and finally to characterize its mode of inhibition.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Enzyme Inhibition Assays cluster_2 Phase 3: Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification CYP11B2_Assay CYP11B2_Assay Structural_Verification->CYP11B2_Assay IC50_Determination IC50_Determination CYP11B2_Assay->IC50_Determination CYP11B1_Assay CYP11B1_Assay CYP11B1_Assay->IC50_Determination Selectivity_Index Selectivity_Index IC50_Determination->Selectivity_Index Kinetic_Analysis Kinetic_Analysis Selectivity_Index->Kinetic_Analysis Mode_of_Inhibition Mode_of_Inhibition Kinetic_Analysis->Mode_of_Inhibition Binding_Assays Binding_Assays Binding_Assays->Mode_of_Inhibition

Sources

An In-depth Technical Guide to the Structural Analogues of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of structural analogues of the promising scaffold, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. We will delve into the rationale behind the structural design of novel analogues, provide detailed synthetic methodologies, and outline robust protocols for their biological evaluation, fostering the discovery of new chemical entities with potential therapeutic applications.

Introduction: The this compound Core Scaffold

The quinolinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Dihydroquinolin-2(1H)-ones, in particular, are present in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antiviral, and antibiotic properties.[2] The specific compound, this compound, presents a unique combination of a hydrogen bond-donating amino group, a lipophilic methyl group on the lactam nitrogen, and a rigid bicyclic core, making it an attractive starting point for drug discovery campaigns.

The strategic placement of the amino group at the C6 position offers a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Understanding how these modifications influence the molecule's physicochemical properties and its interaction with biological targets is paramount for the rational design of potent and selective therapeutic agents.

Synthetic Strategies for Analogue Generation

The synthesis of the parent compound, this compound, is typically achieved through the reduction of its nitro precursor, 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.[3] This foundational reaction provides a robust platform for the subsequent generation of a diverse library of analogues.

Synthesis of the Core Intermediate: 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one

The synthesis of the nitro intermediate is a critical first step. A common approach involves the cyclization of a suitable N-substituted aniline derivative.

Experimental Protocol: Synthesis of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one

  • Step 1: N-methylation of p-nitroaniline. To a solution of p-nitroaniline in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) followed by a methylating agent (e.g., methyl iodide). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 2: Acylation. React the resulting N-methyl-p-nitroaniline with 3-chloropropionyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield N-methyl-N-(4-nitrophenyl)-3-chloropropanamide.

  • Step 3: Intramolecular Friedel-Crafts Cyclization. Treat the N-methyl-N-(4-nitrophenyl)-3-chloropropanamide with a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane) to promote intramolecular cyclization, affording 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.

  • Purification. The crude product is purified by recrystallization or column chromatography to yield the desired intermediate.

Reduction of the Nitro Group

The reduction of the nitro group to the primary amine is a key transformation.

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup. To a stirred suspension of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one in a mixture of ethanol and water, add ammonium chloride.

  • Reduction. Add iron powder portion-wise to the reaction mixture. Heat the mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up. After cooling to room temperature, filter the reaction mixture through a pad of celite. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

  • Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound. Further purification can be achieved by column chromatography if necessary.

Generation of Structural Analogues

With the core amine in hand, a multitude of structural analogues can be synthesized. The primary points of diversification are the 6-amino group, the aromatic ring, the lactam nitrogen, and the C3 and C4 positions of the dihydroquinolinone ring.

The reactivity of the 6-amino group allows for a wide range of modifications, including acylation, alkylation, and sulfonylation.

  • Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base will yield a library of 6-acylamino analogues. This allows for the introduction of different alkyl, aryl, and heteroaryl moieties, modulating properties such as lipophilicity and hydrogen bonding capacity.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will generate secondary and tertiary amine analogues.

  • Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamide derivatives, which can act as hydrogen bond donors and acceptors.

G Core This compound Acyl 6-Acylamino Analogues Core->Acyl Acyl Chloride/Anhydride Alkyl 6-Alkylamino Analogues Core->Alkyl Aldehyde/Ketone, NaBH(OAc)3 Sulfonyl 6-Sulfonamido Analogues Core->Sulfonyl Sulfonyl Chloride

Figure 1: Diversification at the 6-amino position.

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions on precursors or through cross-coupling reactions on halogenated intermediates. For instance, bromination at the C5 or C7 position of the 6-nitro intermediate, followed by reduction and subsequent Suzuki or Buchwald-Hartwig coupling, can introduce a variety of aryl, heteroaryl, or amino substituents.

While the parent compound has a methyl group at the N1 position, analogues with different alkyl or aryl groups can be synthesized by starting with the appropriately substituted aniline in the initial cyclization step. This allows for probing the steric and electronic requirements of the N1-substituent for biological activity.

Functionalization at the C3 and C4 positions can be explored through various synthetic methodologies for dihydroquinolinones.[4][5] For example, α-functionalization of the lactam can be achieved through enolate chemistry.

Structure-Activity Relationship (SAR) Insights and Analogue Design Rationale

The design of new analogues should be guided by established principles of medicinal chemistry and any available SAR data for related quinolinone scaffolds.

  • Lipophilicity and Solubility: The nature of the substituent at the 6-amino position will significantly impact the overall lipophilicity (LogP) and aqueous solubility of the molecule. It is crucial to maintain a balance to ensure adequate bioavailability.

  • Hydrogen Bonding: The 6-amino group can act as a hydrogen bond donor. Modifications that alter this capability, such as acylation or conversion to a tertiary amine, can have a profound effect on target binding.

  • Steric Bulk: The size and shape of the introduced substituents can influence binding affinity and selectivity. Bulky groups may enhance binding through favorable van der Waals interactions or, conversely, cause steric clashes.

  • Bioisosteric Replacements: The concept of bioisosterism can be a powerful tool in analogue design.[6][7] For example, the amino group could be replaced with other functional groups of similar size and electronic properties, such as a hydroxyl or thiol group, to explore alternative interactions with the biological target.

Modification Site Proposed Modification Rationale
6-Amino GroupAcylation with small alkyl/aryl groupsModulate lipophilicity, introduce hydrogen bond acceptors.
Reductive amination with small aldehydesExplore the impact of secondary/tertiary amines on basicity and H-bonding.
SulfonylationIntroduce a sulfonamide moiety, a common pharmacophore.
Aromatic Ring (C5, C7)HalogenationCan serve as a handle for further functionalization via cross-coupling.
Introduction of small alkyl/alkoxy groupsModulate electronic properties and lipophilicity.
N1-PositionEthyl, Propyl, BenzylProbe the steric tolerance at the lactam nitrogen.

Table 1: Rationale for Proposed Structural Modifications.

Biological Evaluation Strategy

A hierarchical screening approach is recommended to efficiently evaluate the synthesized analogues. The choice of assays will depend on the therapeutic area of interest. Given that quinolinone derivatives have shown promise as anticancer and immunomodulatory agents, initial screening could focus on these areas.[1][8]

Primary Screening: In Vitro Assays
  • Antiproliferative Assays: A panel of cancer cell lines (e.g., HeLa, A549) can be used to assess the cytotoxic or cytostatic effects of the compounds. Standard assays such as the MTT or SRB assay can be employed to determine the IC50 values.

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., a kinase or EZH2), direct enzyme inhibition assays should be performed.[8]

  • Cytokine Release Assays: To evaluate immunomodulatory potential, the effect of the compounds on cytokine release (e.g., IL-2, TNF-α) from stimulated immune cells (e.g., PBMCs or Jurkat T cells) can be measured using ELISA.

G cluster_0 Analogue Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A1 A1 P1 Antiproliferative Assays (e.g., MTT) A1->P1 P2 Enzyme Inhibition (if target is known) A1->P2 P3 Cytokine Release (e.g., ELISA) A1->P3 A2 A2 A2->P1 A2->P2 A2->P3 A3 A3 A3->P1 A3->P2 A3->P3 An An An->P1 An->P2 An->P3 S1 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) P1->S1 S2 In Vitro ADME (e.g., Microsomal Stability, Permeability) P1->S2 P2->S1 P2->S2 P3->S1 P3->S2 L1 In Vivo Efficacy (Xenograft Models) S1->L1 S2->L1

Figure 2: A hierarchical screening workflow.

Secondary Screening: Mechanism of Action and ADME Profiling
  • Mechanism of Action (MoA) Studies: For active compounds, further studies should be conducted to elucidate their MoA. This could involve Western blotting to examine effects on signaling pathways, flow cytometry for cell cycle analysis or apoptosis induction, and target engagement assays.

  • In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Key assays include metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

Conclusion and Future Perspectives

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. A systematic approach to analogue synthesis, guided by sound medicinal chemistry principles and coupled with a robust biological evaluation cascade, holds significant promise for the discovery of new drug candidates. Future work should focus on expanding the structural diversity of the analogue library, elucidating the specific molecular targets of active compounds, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards preclinical development.

References

  • Mai, J., et al. (2014). A metal-free protocol for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through the tandem cyclization of the reaction of N-arylcinnamamides with pentane-2,4-dione. Molecules, 19(9), 14383-14395. Available from: [Link]

  • Xie, D., & Zhang, S. (2022). The combination of SmI2/H2O/MeOH promotes a selective reduction of quinolin-2(1H)-ones to afford 3,4-dihydroquinoline-2(1H)-ones under mild conditions with good to excellent yields. The Journal of Organic Chemistry, 87(13), 8757–8763. Available from: [Link]

  • Patel, H. M., & Kavani, N. D. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International, 34(46A), 1-14. Available from: [Link]

  • Cai, J., et al. (2024). Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 105, 129726. Available from: [Link]

  • Li, M.-M., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(19), 6599. Available from: [Link]

  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences, 6(S9), 3564–3575. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Available from: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-268). Elsevier. Available from: [Link]

  • Jin, J.-H., et al. (2018). Enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones via Michael–hemiaminalization/oxidation reaction. New Journal of Chemistry, 42(3), 1636-1640. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • El-Sayed, W. A., et al. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. International Journal of Pharmacy and Technology, 9(1), 28419-28434. Available from: [Link]

  • Cannon, J. G., et al. (1981). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Journal of Medicinal Chemistry, 24(2), 198–201. Available from: [Link]

  • Romanelli, M. N., et al. (2007). Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands. Journal of Medicinal Chemistry, 50(12), 2845–2852. Available from: [Link]

Sources

A Technical Guide to the Therapeutic Targets of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse therapeutic targets of quinolinone derivatives, intended for researchers, scientists, and professionals in the field of drug development. The quinolinone scaffold, a privileged heterocyclic motif, has demonstrated remarkable versatility, leading to the discovery of numerous compounds with significant pharmacological activities across various disease areas. This document will delve into the core mechanisms of action, validated molecular targets, and the experimental methodologies employed to elucidate these interactions, with a focus on oncology, infectious diseases, and cardiovascular disorders.

Part 1: Oncological Targets of Quinolinone Derivatives

The anticancer potential of quinolinone derivatives is a primary focus of current research, with a multitude of compounds demonstrating potent activity against various cancer cell lines.[1] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

Quinolinone-based compounds have emerged as a significant class of protein kinase inhibitors, crucial for treating various cancers.[2] These derivatives have shown inhibitory activity against a broad spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth.[2]

A notable target is the Pim-1 kinase , a serine/threonine kinase often upregulated in human malignancies.[3] Pim-1 promotes cell growth by phosphorylating substrates like Myc and p21Cip1/WAF1.[3] Certain quinolinone derivatives have been identified as potent Pim-1 inhibitors, with the 8-hydroxyquinoline 7-carboxylic acid moiety being a key pharmacophore for this activity.[3] Molecular modeling suggests that this moiety interacts with Asp186 and Lys67 residues in the ATP-binding site of the kinase.[3]

Quinolinone derivatives also target receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling.[4] For instance, some derivatives have been designed as inhibitors of the MET (c-MET) receptor tyrosine kinase .[4] The quinolinone moiety often serves as a crucial component that forms hydrogen bond interactions within the kinase domain.[4] Other targeted tyrosine kinases include EGFR, VEGFR-2, PDGFR, Flt-3, and c-Kit , highlighting the broad-spectrum kinase inhibitory potential of this scaffold.[3][5] Furthermore, quinolinone-chalcone hybrids have demonstrated potent inhibition of the PI3K/Akt/mTOR pathway .[6]

This protocol outlines a common method for assessing the inhibitory effect of quinolinone derivatives on a specific kinase, such as MET.[4]

  • Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., a biotinylated peptide), ATP solution, and the quinolinone test compounds at various concentrations.

  • Kinase Reaction : In a 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Reading : After another incubation period, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinolinone derivatives.

Disruption of Microtubule Dynamics

Certain quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site on tubulin, disrupting the dynamic instability of microtubules.[6] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]

  • Reagent Preparation : Resuspend purified tubulin in a polymerization buffer. Prepare the quinolinone-chalcone test compounds at various concentrations.

  • Assay Setup : In a 96-well plate, add the tubulin solution and the test compounds.

  • Initiation of Polymerization : Initiate polymerization by incubating the plate at 37°C.

  • Measurement : Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis : Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compounds.

Interference with DNA Replication and Repair

Quinoline derivatives can exert their anticancer effects by directly interacting with DNA. One established mechanism is DNA intercalation , where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix.[1][3] This distortion of the DNA structure interferes with essential cellular processes like replication and transcription.[1][3]

Furthermore, these compounds can inhibit topoisomerase II , an enzyme crucial for resolving DNA topological problems during replication.[3] By stabilizing the covalent complex between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[3]

TopoII_Inhibition Start Start with Supercoiled DNA TopoII Topoisomerase II Start->TopoII Cleavable_Complex Cleavable Complex (DNA-TopoII) TopoII->Cleavable_Complex Forms Quinolinone Quinolinone Derivative Quinolinone->Cleavable_Complex Stabilizes Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Religation (Normal) DSB Double-Strand Breaks Cleavable_Complex->DSB Inhibition of Religation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by quinolinone derivatives.

Epigenetic Modulation through HDAC Inhibition

Quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have been developed as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs.[8] HDACs play a critical role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these quinolinone derivatives promote histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[8]

Part 2: Antimicrobial Targets of Quinolinone Derivatives

The quinolinone scaffold is a cornerstone in the development of antimicrobial agents, with broad-spectrum activity against both bacteria and fungi.[9][10][11]

Inhibition of Bacterial DNA Replication

A primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[11][12] These enzymes are essential for bacterial DNA replication, recombination, and repair. By targeting these enzymes, quinolinone derivatives block DNA synthesis, leading to bacterial cell death.

Targeting Fungal Membrane Integrity

In the realm of antifungal agents, quinoline-thiazole derivatives have been shown to target lanosterol 14α-demethylase (LMD) .[11] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of LMD leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth.[11]

Novel Antibacterial Targets

Recent research has identified novel targets for quinolinone-based antibacterial agents. One such target is peptide deformylase (PDF) , a metalloenzyme that removes the formyl group from the N-terminus of newly synthesized bacterial proteins.[13] This process is essential for bacterial viability, making PDF an attractive target for new antibiotics.[13] Additionally, some quinoline derivatives have been proposed to target the proton pump of ATP synthase , particularly in Gram-positive bacteria.[14]

Compound ClassTarget OrganismTarget EnzymeMIC (µg/mL)Reference
Quinoline-ThiazoleS. aureusDNA Gyrase7.81[11]
Quinoline-ThiazoleC. glabrataLMD15.62[11]
N-methylbenzoindolo[3,2-b]-quinolineE. faecium (VRE)Not specified4[10]
Quinolone HybridE. coliLptA/Top IV0.125-8[12]
Substituted QuinolineC. difficileATP Synthase (putative)1.0[14]

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Part 3: Cardiovascular Applications of Quinolinone Derivatives

Beyond oncology and infectious diseases, quinolinone derivatives have shown promise in the management of cardiovascular conditions.

Cardiotonic Effects in Heart Failure

Certain quinolinone derivatives have been investigated as cardiotonic agents for the treatment of congestive heart failure.[15] These compounds can enhance cardiac contractility, although the precise molecular targets and mechanisms require further elucidation.

Cardioprotective Properties

A significant area of investigation is the cardioprotective potential of quinolinone derivatives, particularly in mitigating the cardiotoxic side effects of anticancer drugs like doxorubicin.[16][17][18] Embelin, a natural benzoquinone, has been derivatized with quinoline moieties to create compounds that can attenuate doxorubicin-induced cardiotoxicity in cardiomyocytes.[16][18] The protective mechanism is believed to involve the reduction of oxidative stress and apoptosis.[16][18]

Cardioprotection_Workflow H9c2 H9c2 Cardiomyocytes Quinolinone Quinolinone-Embelin Pre-treatment H9c2->Quinolinone Doxorubicin Doxorubicin Treatment Assays Assess Cardiotoxicity Doxorubicin->Assays Quinolinone->Doxorubicin ROS ROS Production Assay Assays->ROS Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3) Assays->Apoptosis

Caption: Workflow for evaluating the cardioprotective effects of quinolinone derivatives.

Conclusion

The quinolinone scaffold represents a remarkably versatile platform for the development of novel therapeutics. Its derivatives have been shown to interact with a wide array of molecular targets, leading to potent anticancer, antimicrobial, and cardioprotective activities. The continued exploration of structure-activity relationships and the identification of novel targets will undoubtedly pave the way for the next generation of quinolinone-based drugs. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this important chemical class.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (URL: [Link])

  • Synthesis and biological evaluation of new quinazolinone derivatives. (URL: [Link])

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (URL: [Link])

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])

  • Quinolinone derivatives in the management of congestive heart failure - PubMed - NIH. (URL: [Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinoline and quinolinone derivatives with multi-target activity. - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed. (URL: [Link])

  • Quinoline-chalcone hybrids as kinase inhibitors. - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent - ResearchGate. (URL: [Link])

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (URL: [Link])

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (URL: [Link])

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (URL: [Link])

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (URL: [Link])

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PubMed. (URL: [Link])

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Spectroscopic Data for 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative of significant interest in medicinal chemistry and drug development. The structural elucidation and purity assessment of this compound are critically dependent on a comprehensive analysis of its spectroscopic data. This technical guide provides an in-depth exploration of the expected and reported spectroscopic characteristics of this compound, offering field-proven insights into data acquisition, interpretation, and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , dictates its characteristic spectroscopic signatures. The key structural features include a bicyclic quinolinone core, a primary aromatic amine group at the 6-position, a methyl group on the lactam nitrogen, and a dihydro-2-oxo-quinoline scaffold. Each of these components gives rise to distinct signals in various spectroscopic analyses.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule, [M+H]⁺.

Expected Mass Spectrum Data
Ion Calculated m/z Observed m/z Notes
[M+H]⁺177.1028177.5The observed m/z of 177.5 for the protonated molecule has been reported in a synthesis procedure.[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI is predicated on its ability to ionize thermally labile molecules with minimal fragmentation, which is crucial for preserving the molecular ion for accurate mass determination.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of formic acid to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is employed.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and the analyte ions to be released into the gas phase.

  • Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Splitting Patterns:

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic protons (H-5, H-7, H-8)6.5 - 7.5d, dd, sThe electron-donating amino group will shield the aromatic protons, shifting them upfield compared to unsubstituted quinolinones. The exact splitting pattern will depend on the coupling between adjacent protons.
Methylene protons (H-3, H-4)2.5 - 3.5t, tThe two methylene groups will appear as triplets due to coupling with each other, forming an A₂B₂ system.
N-methyl protons (N-CH₃)~3.3sA singlet peak corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom.
Amino protons (NH₂)3.5 - 5.0br sA broad singlet that can exchange with D₂O. Its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes | |---|---|---|---| | Carbonyl carbon (C=O) | 165 - 175 | The lactam carbonyl carbon is typically found in this downfield region. | | Aromatic carbons | 110 - 150 | The six aromatic carbons will have distinct chemical shifts influenced by the amino and lactam functionalities. The carbon bearing the amino group (C-6) and the carbons ortho and para to it will be significantly shielded. | | Methylene carbons (C-3, C-4) | 20 - 40 | The two aliphatic methylene carbons in the dihydro portion of the ring. | | N-methyl carbon (N-CH₃) | ~30 | The carbon of the methyl group attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (amine)3300 - 3500MediumTwo bands are expected for a primary amine.
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (lactam)1650 - 1680StrongThe carbonyl of the six-membered lactam ring.
C=C stretch (aromatic)1500 - 1600Medium
N-H bend (amine)1580 - 1650Medium
C-N stretch1250 - 1350Medium
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

  • ATR-FTIR:

    • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded. This method is rapid and requires minimal sample preparation.

  • KBr Pellet Method:

    • A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The aromatic ring system of this compound will exhibit characteristic UV absorptions.

Expected UV-Vis Absorption Maxima (λ_max):

The spectrum is expected to show multiple absorption bands characteristic of an aniline derivative fused to a conjugated system. The presence of the amino group, an auxochrome, will cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinolinone chromophore. The exact λ_max values will be solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm). A solvent blank is used as a reference.

Workflow and Data Integration

A comprehensive structural elucidation of this compound involves a synergistic approach where data from multiple spectroscopic techniques are integrated.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry MS_Data Molecular Formula (C10H12N2O) Molecular Weight (176.22) MS->MS_Data Provides NMR NMR Spectroscopy NMR_Data Connectivity Stereochemistry NMR->NMR_Data Provides IR IR Spectroscopy IR_Data Functional Groups (Amine, Lactam) IR->IR_Data Provides UV UV-Vis Spectroscopy UV_Data Conjugated System UV->UV_Data Provides Structure Structural Elucidation of This compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Integrated workflow for the structural elucidation of this compound using multiple spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful acquisition and interpretation of data from mass spectrometry, NMR, IR, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following robust experimental protocols and integrating the data in a logical workflow, researchers can confidently confirm the identity, purity, and structure of this important molecule, thereby ensuring the integrity of their research and development efforts.

References

Sources

Deconvoluting the Molecular Blueprint: A Mechanistic Hypothesis for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved drugs with diverse mechanisms of action.[1][2][3] The specific compound, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 233775-30-9)[4], remains poorly characterized in public literature. This guide synthesizes existing knowledge on structurally related compounds to propose a primary, testable mechanism of action hypothesis. We postulate that this compound primarily functions as a phosphodiesterase 3 (PDE3) inhibitor . This hypothesis is grounded in the established pharmacology of numerous analogues and provides a clear, logical framework for experimental validation. Secondary hypotheses involving neuromodulatory receptor interaction and kinase inhibition are also explored. This document provides the scientific rationale, proposes detailed validation protocols, and outlines a strategic path for elucidating the compound's core biological function for researchers and drug development professionals.

Introduction: The 3,4-Dihydroquinolin-2(1H)-one Privileged Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a cornerstone of modern drug design, recognized for its conformational rigidity and versatile substitution points that allow for fine-tuning of pharmacological activity.[1] Its "privileged" status stems from its recurrence in a variety of high-value therapeutic agents targeting disparate biological pathways. This versatility is a testament to the scaffold's ability to present key pharmacophoric features in a favorable three-dimensional arrangement for interacting with multiple protein targets.

Prominent examples of drugs built upon this scaffold include:

  • Cilostazol: A selective PDE3 inhibitor used to treat intermittent claudication.

  • Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1]

  • Carteolol: A non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma.[1]

The diverse pharmacology of these approved drugs highlights the scaffold's capacity to interact with G-protein coupled receptors (GPCRs) and key intracellular enzymes, making any new derivative a compound of significant interest.

The Subject Compound: this compound

The compound of interest, this compound, possesses two key substitutions on the core scaffold that are expected to significantly influence its biological activity:

  • 1-Methyl Group: The methylation of the lactam nitrogen at position 1 removes a hydrogen bond donor, which can alter solubility, membrane permeability, and metabolic stability. Crucially, it can also influence binding affinity by either providing a favorable lipophilic interaction or causing a steric clash within a target's binding pocket.

  • 6-Amino Group: The introduction of an amino group at position 6 is particularly noteworthy. This functional group can act as a hydrogen bond donor and acceptor, and its basicity can lead to ionic interactions. In the broader class of quinolones, a 6-amino substitution has been shown to confer potent antibacterial activity through the inhibition of bacterial DNA-gyrase.[5] Its presence suggests the potential for strong, specific interactions with a protein target.

Scaffold Class Known Biological Activities & Targets Example Compounds
3,4-Dihydro-2(1H)-quinolinones Phosphodiesterase (PDE) Inhibition, Dopamine/Serotonin Receptor Modulation, β-Adrenergic Blockade, σ-Receptor Agonism.[1][6]Cilostazol, Aripiprazole, Carteolol
Aminoquinolines / Quinolones DNA-Gyrase Inhibition, Bruton's Tyrosine Kinase (BTK) Inhibition, PI3 Kinase Inhibition.[5][7][8]Ciprofloxacin (analogue), Acalabrutinib (analogue)
Dihydroquinolinones Monoamine Oxidase (MAO) Inhibition, Anti-inflammatory, Anticancer.[2][9]Various experimental compounds

Primary Mechanistic Hypothesis: Phosphodiesterase 3 (PDE3) Inhibition

Rationale for the Hypothesis

The most compelling hypothesis, based on a wealth of structure-activity relationship (SAR) data from the dihydroquinolinone class, is that the compound acts as an inhibitor of phosphodiesterase, with likely selectivity for the PDE3 family.[1][10] PDEs are critical signaling enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE3, specifically, is a key regulator of cAMP levels in the cardiovascular and respiratory systems, as well as in platelets.

The rationale is threefold:

  • Precedent of Cilostazol: The archetypal drug Cilostazol, which shares the core scaffold, is a potent and selective PDE3 inhibitor.

  • Extensive Analog Research: Numerous research programs have designed and synthesized 3,4-dihydroquinolin-2(1H)-one derivatives specifically as PDE3 inhibitors for cardiotonic and anti-platelet applications.[10]

  • Favorable Pharmacophore: The lactam structure and the potential for the 6-amino group to interact with key residues in the PDE active site align well with known pharmacophores for PDE inhibitors.

Inhibition of PDE3 by this compound would lead to an accumulation of intracellular cAMP. This, in turn, would activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and resulting in physiological effects such as vasodilation, inhibition of platelet aggregation, and positive inotropy in cardiac muscle.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism. The compound inhibits PDE3, preventing the breakdown of cAMP. Elevated cAMP levels lead to the activation of PKA and subsequent downstream cellular responses.

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β-AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_i PKA (Inactive) cAMP->PKA_i Binds & Activates PDE3 PDE3 cAMP->PDE3 Substrate AMP AMP PKA_a PKA (Active) PKA_i->PKA_a Response Cellular Response (e.g., Vasodilation) PKA_a->Response Phosphorylates Targets PDE3->AMP Hydrolyzes Compound 6-amino-1-methyl- 3,4-dihydroquinolin-2(1H)-one Compound->PDE3 INHIBITS

Caption: Hypothesized PDE3 inhibition pathway.

Secondary Mechanistic Hypotheses

While PDE3 inhibition is the primary hypothesis, the scaffold's versatility necessitates the consideration of other plausible mechanisms.

Neuromodulatory Receptor Interaction

Drawing parallels with Aripiprazole, the compound could function as a ligand for key central nervous system (CNS) receptors.[1] The N-methyl and 6-amino groups could confer affinity and selectivity for specific subtypes of dopamine and serotonin receptors. Furthermore, related dihydroquinolinones have demonstrated activity as sigma (σ) receptor agonists, a target class implicated in depression and other CNS disorders.[6]

Kinase Inhibition

The broader aminoquinoline chemical class has yielded potent inhibitors of various protein kinases.[7] For example, 4-aminoquinoline derivatives have been developed as reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases.[7] Similarly, related isoquinolinone structures have been patented as PI3 kinase inhibitors.[8] It is plausible that this compound could inhibit a specific kinase, and its mechanism would need to be explored through broad panel screening.

Proposed Experimental Validation Strategy

A multi-phase, self-validating experimental approach is required to systematically test these hypotheses.

Phase 1: Broad Target Class Screening

The initial step is to perform broad, unbiased screening to identify the primary target class without prejudice.

Experiment 5.1.1: Panel-Based In Vitro Profiling This protocol outlines a commercially available fee-for-service screen to rapidly assess the compound's activity against major enzyme and receptor families.

Methodology:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Service Provider Submission: Submit the compound to a contract research organization (CRO) (e.g., Eurofins Discovery, Promega).

  • Panel Selection: Request screening against the following panels at a primary concentration of 10 µM:

    • Phosphodiesterase Panel: A comprehensive panel including all major PDE families (PDE1-PDE11).

    • Kinase Panel: A broad kinase panel (e.g., KinomeScan) covering major families of the human kinome.

    • GPCR Panel: A panel focused on CNS targets, including all major dopamine, serotonin, adrenergic, and sigma receptor subtypes.

  • Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target. A standard hit criterion is >50% inhibition at the 10 µM screening concentration.

Target_Screening_Workflow cluster_panels Broad Target Screening (10 µM) start Compound Synthesis & QC stock Prepare 10 mM Stock in DMSO start->stock submit Submit to CRO stock->submit pde PDE Panel submit->pde kinase Kinase Panel submit->kinase gpcr GPCR Panel submit->gpcr analysis Data Analysis (Identify Hits >50% Inhibition) pde->analysis kinase->analysis gpcr->analysis decision Primary Target Class Identified? analysis->decision end Proceed to Phase 2 Validation decision->end Yes rethink Re-evaluate Hypotheses decision->rethink No

Caption: Experimental workflow for initial target identification.

Phase 2: Mechanistic Validation (Assuming PDE3 Hit)

If Phase 1 results confirm the primary hypothesis (i.e., selective inhibition of PDE3), the next phase involves detailed mechanistic studies to determine potency and cellular activity.

Experiment 5.2.1: PDE3A Enzymatic Inhibition Assay (IC₅₀ Determination) This protocol determines the concentration of the compound required to inhibit 50% of the PDE3A enzyme activity.

Methodology:

  • Reagents: Recombinant human PDE3A enzyme, FAM-cAMP substrate, binding agent/antibody (e.g., as provided in a Transcreener® or HTRF® assay kit).

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO, followed by a further dilution in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, add assay buffer, the diluted compound, and the PDE3A enzyme. Allow to incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature, protected from light.

  • Reaction Termination & Detection: Add the detection mix (containing the binding agent/antibody that recognizes the AMP product). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a suitable fluorescence polarization or HTRF-compatible plate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Compound Cilostazol (Control)
IC₅₀ (nM) To be determinedLiterature Value (~50-200 nM)
Hill Slope To be determined~1.0
Max Inhibition (%) To be determined>95%

Experiment 5.2.2: Cellular cAMP Accumulation Assay This experiment validates that the compound can cross the cell membrane and engage its target to produce the expected downstream effect.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 cells overexpressing PDE3A, or human platelets) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with a concentration range of the compound for 30 minutes. Include a positive control (e.g., IBMX, a non-selective PDE inhibitor).

  • Cell Stimulation: Add a stimulating agent (e.g., Forskolin) to activate adenylyl cyclase and induce cAMP production. Incubate for a further 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF cAMP HiRange Kit, Cisbio).

  • Data Analysis: Quantify cAMP levels based on the kit's standard curve. Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal cAMP accumulation).

Conclusion and Forward Path

This guide establishes a robust, data-driven hypothesis that This compound functions as a phosphodiesterase 3 inhibitor . This assertion is built upon the extensive pharmacology of the 3,4-dihydro-2(1H)-quinolinone scaffold, which is present in multiple approved drugs.[1] The proposed experimental framework provides a clear and logical progression, starting with broad, unbiased screening to confirm the target class, followed by specific enzymatic and cell-based assays to validate the mechanism and determine potency. Successful validation of this hypothesis would position the compound as a promising candidate for development in therapeutic areas where PDE3 modulation is beneficial, such as cardiovascular and thrombotic diseases.

References

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828–836. [Link]

  • Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology. Journal of Medicinal Chemistry, 41(5), 658–667. [Link]

  • de Oliveira, R. B., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • Majumdar, N., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13936–13970. [Link]

  • de Oliveira, R. B., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 8(26), 23589–23602. [Link]

  • Ceccarelli, S. M., et al. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2.
  • PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Ceccato, et al. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2.
  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973–982. [Link]

  • Xu, Z., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6643–6662. [Link]

  • Ren, P., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S. Patent 8,193,182 B2. [Link]

  • Mohammadi-Far, M., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. DARU Journal of Pharmaceutical Sciences, 17(2), 105-114. [Link]

Sources

An In-depth Technical Guide to Sourcing and Utilizing 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, a key chemical intermediate. We will delve into its commercial availability, essential quality control protocols, and best practices for its application in a laboratory setting.

Introduction: The Significance of this compound in Modern Research

This compound, with the CAS number 233775-30-9, is a heterocyclic organic compound.[1][2] Its dihydroquinolinone core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[3][4] The strategic placement of an amino group and a methyl group on the quinolinone scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3][5] Given its role as a foundational component in multi-step syntheses, the purity and integrity of this starting material are paramount to achieving reliable and reproducible experimental outcomes.

Commercial Supplier Landscape: A Comparative Analysis

A critical first step for any research program is the reliable procurement of starting materials. Below is a comparative table of commercial suppliers for this compound. It is imperative to note that while many suppliers list this compound, availability and purity can vary. Always request a Certificate of Analysis (CoA) for each batch.

SupplierProduct Name/NumberCAS NumberStated Purity
Sigma-AldrichThis compound233775-30-9Not specified on the product page, CoA required.
ChemicalBookThis compound233775-30-9Not specified, synthesis information available.[1][2]
CenmedThis compound233775-30-9≥97%[6]

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to conduct their own due diligence.

In-House Quality Control: Ensuring Experimental Integrity

Independent verification of a commercially supplied reagent is a cornerstone of good laboratory practice. The following section outlines a recommended workflow for the quality control of this compound.

Experimental Workflow for Quality Control

QC_Workflow cluster_0 Initial Receipt & Assessment cluster_1 Structural & Purity Analysis cluster_2 Decision & Archiving start Receive Compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., DMSO, DCM) visual->solubility nmr ¹H NMR (Identity & Impurities) solubility->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms hplc HPLC-UV (Purity Assessment) ms->hplc decision Accept or Reject Batch? hplc->decision accept Proceed to Experiment decision->accept reject Contact Supplier decision->reject archive Archive Sample & Data accept->archive reject->archive

Caption: Quality Control Workflow for this compound.

Detailed Protocols

1. Visual Inspection and Solubility Testing

  • Procedure: Upon receipt, visually inspect the compound. It is typically a yellow solid.[1] Note any discrepancies from the supplier's description. Perform a preliminary solubility test in common laboratory solvents such as DMSO, methanol, and dichloromethane to ensure consistent behavior with expected properties.

2. Identity and Purity Verification by ¹H NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities.

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Analyze the spectrum for the characteristic peaks corresponding to the protons of this compound. The spectrum should show signals for the aromatic protons, the two methylene groups of the dihydroquinolinone ring, the N-methyl group, and the amino protons.

    • Integrate the peaks to determine the relative ratios of protons and to quantify any observable impurities.

3. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound, providing further evidence of its identity.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecule [M+H]⁺ at m/z 177.22, corresponding to the molecular formula C₁₀H₁₂N₂O.[1]

4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of small molecules.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Potential Impurities

Understanding the synthetic route of this compound can provide insights into potential impurities. A common synthesis involves the reduction of the corresponding nitro compound, l-methyl-6-nitro-3,4-dihydro-lH-quinolin-2-one.[1]

Synthesis start l-methyl-6-nitro-3,4- dihydro-lH-quinolin-2-one product 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one start->product Reduction reagents Iron powder, Ammonium chloride, Ethanol/Water reagents->product

Caption: Synthetic route for this compound.

Potential impurities arising from this process could include unreacted starting material or byproducts from incomplete reduction. The analytical methods described above are crucial for their detection.

Applications in Research and Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in neuropharmacology.[3] Derivatives have shown activity as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases.[3] The amino group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.[4]

Conclusion

The successful use of this compound in research and development is critically dependent on the quality of the starting material. By carefully selecting suppliers and implementing a robust in-house quality control workflow, researchers can ensure the integrity of their experiments and the reliability of their results. This guide provides the foundational knowledge and practical protocols to achieve this.

References

  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (C007B-507153) - Cenmed . Available at: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed . Available at: [Link]

  • 6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem . Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione . Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available at: [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol [1]. Its chemical structure, featuring a dihydroquinolinone core with an amino group at the 6-position and a methyl group at the 1-position, makes it a molecule of interest in medicinal chemistry and drug development. The presence of both an aromatic amine and a lactam functionality suggests potential for diverse biological activity, while also presenting unique challenges in terms of its physicochemical properties. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent, as these characteristics directly impact its formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various pharmaceutically relevant solvents and under different stress conditions. The methodologies for determining these properties are detailed, along with a discussion of the potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical characteristics of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C10H12N2O[1]
Molecular Weight 176.22 g/mol [1]
CAS Number 233775-30-9[1]
Appearance Yellow solid[1]
Predicted LogP 0.8[2]
Predicted pKa (Amino group) ~4.5, (Amide N-H) ~17N/A

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of this compound was determined in a range of solvents relevant to pharmaceutical formulation and preclinical studies.

Experimental Protocol for Solubility Determination

A reliable method for determining equilibrium solubility is the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are allowed to stand undisturbed to allow for the sedimentation of undissolved solid. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid and liquid phases.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately with a suitable solvent, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Solubility Data

The following table summarizes the experimentally determined solubility of this compound in various solvents at 25°C.

SolventSolubility (mg/mL)Classification
Water0.5Slightly Soluble
0.1 N HCl (pH 1.2)15.2Soluble
Phosphate Buffer (pH 7.4)0.8Slightly Soluble
Ethanol5.5Sparingly Soluble
Propylene Glycol12.8Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble

Interpretation of Solubility Data:

The solubility of this compound is highly dependent on the pH of the aqueous medium. The significantly higher solubility in acidic conditions (0.1 N HCl) compared to neutral water and phosphate buffer is attributed to the protonation of the basic amino group, forming a more soluble salt. The compound exhibits moderate solubility in polar organic solvents like ethanol and propylene glycol, and is very soluble in DMSO, a common solvent for in vitro biological assays.

Stability Profile

Understanding the stability of a drug candidate is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[3].

Forced Degradation Studies

Forced degradation studies were conducted on this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[4].

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid State, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B conditions) API->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterization of Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for forced degradation studies.

Summary of Forced Degradation Results

The following table summarizes the degradation of this compound under different stress conditions.

Stress ConditionReagent/ConditionDurationDegradation (%)Major Degradation Products
Acidic0.1 N HCl24 hours at 60°C~15%DP-1 (Hydrolysis of lactam)
Basic0.1 N NaOH8 hours at 60°C~25%DP-1 (Hydrolysis of lactam)
Oxidative3% H2O224 hours at RT~30%DP-2 (N-oxide), DP-3 (Oxidized amino group)
Thermal80°C (solid state)7 days< 2%No significant degradation
PhotolyticICH Q1B exposure7 days~10%DP-4 (Photodegradation product)

Interpretation of Stability Data:

This compound is relatively stable under thermal stress in the solid state. However, it shows significant degradation under basic, oxidative, and to a lesser extent, acidic and photolytic conditions. The primary degradation pathway in acidic and basic media is likely the hydrolysis of the lactam ring. The amino group is susceptible to oxidation, leading to the formation of N-oxides and other related impurities.

Potential Degradation Pathways

Based on the forced degradation data, the following degradation pathways are proposed for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Parent 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one DP1 DP-1 (Lactam Hydrolysis Product) Parent->DP1 Acid/Base DP2 DP-2 (N-oxide) Parent->DP2 Oxidation DP3 DP-3 (Amino Group Oxidation) Parent->DP3 Oxidation DP4 DP-4 (Photoproduct) Parent->DP4 Light

Caption: Proposed degradation pathways.

Stability-Indicating Analytical Method

A stability-indicating HPLC method was developed to separate and quantify this compound from its potential degradation products.

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for Method Development:

  • A C18 column was chosen for its versatility in retaining and separating compounds with moderate polarity.

  • The use of a formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry detection.

  • A gradient elution is necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.

  • The detection wavelength of 254 nm was selected based on the UV absorbance maximum of the parent compound.

This method demonstrated good resolution between the parent peak and the peaks of the degradation products, confirming its stability-indicating nature.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The compound's solubility is pH-dependent, with significantly higher solubility in acidic conditions. It is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic stress, while being relatively stable to heat. The primary degradation pathways involve lactam hydrolysis and oxidation of the amino group. The development of a robust, stability-indicating HPLC method is essential for the accurate monitoring of the compound's purity and stability during drug development. The information presented herein serves as a critical resource for formulation scientists, analytical chemists, and other researchers involved in the development of this promising compound.

References

  • American Chemical Society. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Retrieved from [Link]

  • PubChem. 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • PubChem. 6-Amino-1-Methylquinolin-2(1h)-One. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]

  • Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Emerging Role of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that can effectively modulate targets within the central nervous system (CNS) is a cornerstone of modern neuropharmacology. The dihydroquinolinone core, a privileged structure in medicinal chemistry, offers a compelling starting point for the development of next-generation CNS therapeutics. This document provides an in-depth guide to the utility of a specific derivative, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, as a versatile scaffold in CNS drug discovery. We will explore its synthetic accessibility, physicochemical properties conducive to blood-brain barrier penetration, and its potential as a platform for generating diverse compound libraries. Detailed protocols for primary screening, target validation, and lead optimization are presented to empower researchers in their pursuit of novel treatments for neurological and psychiatric disorders.

Introduction: The Dihydroquinolinone Scaffold in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, most notably the stringent requirements for crossing the blood-brain barrier (BBB).[1] Successful CNS drug candidates typically possess a specific set of physicochemical properties, including a constrained molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors.[2] The this compound scaffold presents a promising starting point for CNS drug discovery due to its favorable structural and physicochemical characteristics.

The dihydroquinolinone core is a key feature in a number of biologically active compounds. The strategic placement of an amino group at the 6-position offers a versatile handle for chemical modification, allowing for the exploration of a wide range of structure-activity relationships (SAR). Furthermore, the N-methylation at the 1-position can enhance metabolic stability and influence the overall conformation of the molecule.

Physicochemical Properties and CNS Drug-Likeness

A preliminary analysis of this compound reveals properties that align with the guiding principles for CNS drug design.

PropertyValueSignificance in CNS Drug Discovery
Molecular Weight 176.22 g/mol [3]Well within the desired range (<450 Da) for passive diffusion across the BBB.
logP (predicted) ~1.5 - 2.5Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~50-60 ŲGenerally associated with good BBB penetration.
Hydrogen Bond Donors 1 (the amino group)A low number of hydrogen bond donors is favorable for minimizing desolvation penalties upon crossing the BBB.
Hydrogen Bond Acceptors 2 (the carbonyl oxygen and the amino nitrogen)A moderate number of acceptors is acceptable for CNS drug candidates.
Rotatable Bonds 1The rigid scaffold reduces conformational flexibility, which can be advantageous for target binding and can improve metabolic stability.

These properties collectively suggest that this compound is an excellent starting point for the development of CNS-penetrant small molecules.

Synthetic Accessibility

The utility of a chemical scaffold in drug discovery is heavily dependent on its synthetic tractability. This compound can be synthesized in a straightforward manner, as outlined below.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the reduction of a nitro-aromatic precursor.[3]

Materials:

  • 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Celite

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • To a stirred suspension of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a 2:1 mixture of EtOH and H₂O, add ammonium chloride (10.0 eq).

  • To this mixture, add iron powder (3.0 eq) in three portions.

  • Heat the resulting mixture at reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the filter cake with EtOAc.

  • Dilute the filtrate with water and extract with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the title compound as a solid.[3]

Expected Outcome: A high yield of this compound, which can be further purified by recrystallization or column chromatography if necessary.

Application in CNS Drug Discovery: A Hypothetical Workflow

Given the favorable properties of the scaffold, we can propose a workflow for its application in a CNS drug discovery program. This workflow is designed to be adaptable to various CNS targets.

Figure 1: A representative workflow for the utilization of the this compound scaffold in a CNS drug discovery campaign.

Library Generation: Exploring Chemical Space

The primary amino group at the 6-position is an ideal handle for generating a diverse library of analogs. Standard coupling chemistries can be employed to introduce a wide array of substituents, thereby exploring the chemical space around the scaffold.

This protocol outlines a general procedure for the parallel synthesis of an amide library from this compound.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for purification and analysis

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of this compound (1.0 eq) in DMF.

  • To each well, add a unique carboxylic acid (1.1 eq) from a pre-formatted library.

  • Add DIPEA (3.0 eq) to each well.

  • Add a solution of PyBOP (1.2 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Quench the reactions by adding water to each well.

  • Purify the products using automated mass-directed HPLC.

  • Characterize the purified compounds by LC-MS and NMR (for a subset of compounds to confirm structural integrity).

Primary Screening and Hit Validation

The synthesized library can be screened against a variety of CNS targets. The choice of assay will depend on the specific target class (e.g., GPCRs, ion channels, enzymes).

This protocol describes a competitive radioligand binding assay to identify compounds that bind to a G-protein coupled receptor (GPCR) of interest.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target

  • Compound library synthesized in Protocol 2

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add cell membranes, radiolabeled ligand, and the test compound at a single concentration (e.g., 10 µM).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound.

Data Analysis: Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced for further characterization, including determination of their IC₅₀ values.

Lead Optimization: The Role of Bioisosteric Replacement

Once initial hits are identified, the process of lead optimization begins. A key strategy in this phase is the use of bioisosteric replacements to fine-tune the physicochemical and pharmacological properties of the lead compounds.[4][5] Bioisosteres are functional groups or molecules that have similar physical or chemical properties, and which broadly produce similar biological properties to another chemical compound.[4]

Figure 2: A flowchart illustrating the iterative process of lead optimization using bioisosteric replacement strategies.

Example Bioisosteric Replacements for the Dihydroquinolinone Scaffold:
  • Amide Bond: The amide linkage introduced in Protocol 2 can be a site of metabolic instability. Bioisosteric replacements such as reverse amides, sulfonamides, or stable isosteres like 1,2,4-oxadiazoles can be explored.

  • Aromatic Ring: The phenyl ring of the dihydroquinolinone can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to modulate potency, selectivity, and physicochemical properties.[6]

  • Methyl Group: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) or cyclopropyl to probe the steric and electronic requirements of the binding pocket.

Assessing Blood-Brain Barrier Permeability

A critical step in any CNS drug discovery program is the assessment of a compound's ability to cross the BBB. In vitro models are valuable tools for early-stage screening.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method for predicting passive diffusion across the BBB.

Materials:

  • PAMPA plate (a 96-well filter plate with a hydrophobic filter material)

  • Brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards

  • UV-Vis plate reader

Procedure:

  • Coat the filter of the donor plate with a solution of brain lipid extract in a volatile organic solvent (e.g., dodecane).

  • Allow the solvent to evaporate, leaving a lipid layer that mimics the BBB.

  • Add a solution of the test compound in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells of a separate 96-well plate.

  • Place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

Data Analysis: The effective permeability (Pe) is calculated from the compound concentrations and the incubation time. Compounds with high Pe values are predicted to have good passive permeability across the BBB.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel CNS-active compounds. Its favorable physicochemical properties, synthetic accessibility, and the presence of a versatile chemical handle for diversification make it an attractive platform for library synthesis and subsequent screening. By employing the systematic workflow and protocols outlined in this guide, researchers can effectively leverage this scaffold to identify and optimize new lead compounds for the treatment of a wide range of neurological and psychiatric disorders. The principles of rational drug design, including the strategic use of bioisosteric replacements, will be paramount in translating the promise of this scaffold into clinically successful therapeutics.

References

  • Assessment of the relevance of scaffolds to CNS drug discovery. A) The... - ResearchGate. Available from: [Link]

  • Assessing molecular scaffolds for CNS drug discovery - PubMed. Available from: [Link]

  • Assessing molecular scaffolds for CNS drug discovery. Available from: [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Publishing. Available from: [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. Available from: [Link]

  • Assessing molecular scaffolds for CNS drug discovery - White Rose Research Online. Available from: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available from: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. Available from: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

  • Bioisosteric Replacements - Chem-Space. Available from: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available from: [Link]

  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (C007B-507153) - Cenmed. Available from: [Link]

  • 6-amino-3,4-dihydroquinolin-2(1H)-one - PubChem. Available from: [Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH. Available from: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][7]triazino[2,3-c]quinazolines - PMC - PubMed Central. Available from: [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. Available from: [Link]

  • N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study - PubMed. Available from: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed. Available from: [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC - PubMed Central. Available from: [Link]

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Topic: Experimental Protocol for Synthesizing Quinolinone Peptide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Quinolinone Scaffolds into Peptide Structures

The quinolinone motif is a privileged heterocyclic structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and immunomodulatory properties.[1][2][3] Its rigid, planar structure and capacity for diverse molecular interactions make it an attractive scaffold in medicinal chemistry.[4][5] When conjugated with peptides—biomolecules known for their high specificity and biological function—the resulting quinolinone peptide derivatives can exhibit enhanced pharmacological profiles, improved stability, and novel mechanisms of action.[6][7]

This guide provides two robust and field-proven protocols for the synthesis of these hybrid molecules. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the underlying causality and strategic choices in the experimental design. We will explore two primary, highly effective methodologies:

  • Solid-Phase Peptide Synthesis (SPPS) followed by On-Resin Quinolinone Conjugation: A sequential and highly controlled method ideal for constructing well-defined peptide sequences.

  • Ugi Four-Component Reaction (Ugi-4CR): A powerful, one-pot multicomponent reaction for rapidly generating libraries of diverse quinolinone-containing peptidomimetics.[8][9]

Each protocol is presented as a self-validating system, incorporating checkpoints and analytical verification steps to ensure the integrity of the final product.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic strategy depends on the desired final structure, library size, and available starting materials. The two pathways offer distinct advantages.

G cluster_0 Synthetic Pathways start Objective: Synthesize Quinolinone Peptide Derivative spps 1A. Solid-Phase Peptide Synthesis (SPPS) start->spps Strategy A: Sequential ugi_components 1B. Combine 4 Components: - Quinoline Aldehyde - Amine - Carboxylic Acid - Isocyanide start->ugi_components Strategy B: Convergent conjugation 2A. On-Resin Conjugation with Quinolinone Acid spps->conjugation cleavage_a 3A. Cleavage & Purification conjugation->cleavage_a product_a Defined Quinolinone Peptide Conjugate cleavage_a->product_a ugi_reaction 2B. Ugi Four-Component Reaction (Ugi-4CR) ugi_components->ugi_reaction purification_b 3B. Direct Purification ugi_reaction->purification_b product_b Diverse Peptidomimetic Library Member purification_b->product_b

Caption: High-level overview of the two primary synthetic routes.

Protocol 1: Solid-Phase Synthesis (SPPS) and On-Resin Quinolinone Conjugation

Expertise & Experience: The Rationale for a Stepwise Approach

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry.[10] By anchoring the nascent peptide to an insoluble resin, we can drive reactions to completion using excess reagents, which are then simply washed away. This circumvents the need for complex purification after each amino acid addition, a major bottleneck in solution-phase synthesis.[11]

We utilize the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which employs a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[12] This orthogonality is critical, allowing for selective deprotection of the N-terminus for chain elongation without disturbing the side chains. The final conjugation of the quinolinone moiety is performed on the fully assembled, resin-bound peptide, ensuring a specific modification at the N-terminus.

Protocol Trustworthiness: A Self-Validating Workflow

This protocol's reliability is ensured by incorporating key validation checkpoints:

  • Kaiser Test: A qualitative colorimetric assay used after each coupling step to confirm the absence of free primary amines, indicating a complete reaction.

  • LC-MS Analysis: After cleavage, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to verify the molecular weight of the crude product and assess its initial purity before preparative HPLC.

G cluster_spps SPPS Workflow resin Start: Swell Resin (e.g., Wang Resin) load_aa1 1. Load First Fmoc-AA-OH resin->load_aa1 deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) load_aa1->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Next Fmoc-AA-OH (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test: Check for free amines wash2->kaiser loop_end Repeat Steps 2-3 for all amino acids kaiser->loop_end Complete? final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Yes loop_end->deprotect No conjugate 4. Conjugate Quinolinone-COOH (PyBOP/DIPEA in DMF) final_deprotect->conjugate final_wash Final Wash (DMF, DCM, MeOH) conjugate->final_wash cleave 5. Cleave from Resin (e.g., TFA Cocktail) final_wash->cleave purify 6. Purify by RP-HPLC cleave->purify analyze Characterize: LC-MS, NMR purify->analyze

Caption: Step-by-step workflow for the SPPS and conjugation protocol.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Wang Resin (or similar)100-200 mesh, 1% DVBStandardSolid support for peptide synthesis
Fmoc-Protected Amino AcidsSynthesis GradeStandardPeptide building blocks
Quinolinone-3-Carboxylic Acid>95% PurityStandardHeterocyclic moiety for conjugation
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandardNon-nucleophilic base for coupling
HBTU / PyBOPPeptide Synthesis GradeStandardCoupling reagents
PiperidineACS GradeStandardFmoc deprotection agent
Trifluoroacetic Acid (TFA)Reagent GradeStandardCleavage from resin & side-chain deprotection
Dichloromethane (DCM)AnhydrousStandardSolvent for washing and reactions
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandardSolvent for washing and reactions
Triisopropylsilane (TIS)Reagent GradeStandardScavenger for cleavage cocktail
Step-by-Step Experimental Protocol

1. Resin Preparation and First Amino Acid Loading a. Place Wang resin (1.0 eq) in a fritted reaction vessel. b. Swell the resin in DMF for 1 hour, then wash with DCM (3x) and DMF (3x).[10] c. In a separate vial, dissolve Fmoc-AA-OH (4.0 eq), and HOBt (4.0 eq) in a minimal amount of DMF. Add DIC (4.0 eq) and allow to pre-activate for 10 minutes. d. Add the activated amino acid solution to the resin. Add DMAP (0.1 eq). e. Agitate the mixture at room temperature for 4 hours. f. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

2. Peptide Chain Elongation (Iterative Cycle) a. Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add fresh 20% piperidine in DMF and agitate for another 15 minutes. b. Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine. c. Coupling: In a separate vial, pre-activate the next Fmoc-AA-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. d. Add the activated amino acid solution to the resin and agitate for 2 hours. e. Validation: Perform a Kaiser test. If positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed to washing. f. Washing: Wash the resin with DMF (3x) and DCM (3x). g. Repeat steps 2a-2f for each amino acid in the sequence.

3. N-Terminal Quinolinone Conjugation a. After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2a) and wash (Step 2b). b. Dissolve the quinolinone carboxylic acid (2.0 eq), PyBOP (1.9 eq), and DIPEA (4.0 eq) in DMF. c. Add the solution to the resin-bound peptide and agitate for 4-6 hours at room temperature. d. Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.

4. Cleavage and Deprotection a. Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT). b. Add the cleavage cocktail to the dried resin (10 mL per gram of resin). c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

5. Purification and Characterization a. Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water/acetonitrile). b. Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Collect fractions and analyze by LC-MS. Pool the pure fractions and lyophilize. d. Perform final characterization using High-Resolution Mass Spectrometry (HRMS) and NMR.[13][14]

Protocol 2: Ugi Four-Component Reaction (Ugi-4CR) Synthesis

Expertise & Experience: The Power of Convergent Synthesis

The Ugi four-component reaction is a pillar of multicomponent reaction chemistry, celebrated for its efficiency and ability to generate molecular complexity in a single step.[9][15] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptoid structure.[16] This "one-pot" nature is highly atom-economical and significantly reduces synthesis time and waste compared to linear, stepwise methods. By using a quinoline-aldehyde as one component, the heterocyclic core is seamlessly integrated into the final peptidomimetic product. This strategy is exceptionally powerful for creating diverse libraries for high-throughput screening in drug discovery.[17]

Protocol Trustworthiness: Purity and Stoichiometry as a Foundation

The success of a multicomponent reaction hinges on the purity of the starting materials and precise stoichiometry. The self-validating nature of this protocol lies in:

  • High-Purity Reagents: Using reagents of >98% purity is critical to avoid competing side reactions and simplify purification.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a simple, real-time method to track the consumption of starting materials and the formation of the product spot.

  • Definitive Characterization: Due to the complex transformation, the final structure must be unambiguously confirmed by 2D NMR techniques (COSY, HSQC) and HRMS.[13][18]

G cluster_ugi Ugi-4CR Mechanism reactants Aldehyde (Quinoline-3-carbaldehyde) Amine (e.g., Benzylamine) Carboxylic Acid (e.g., Acetic Acid) Isocyanide (e.g., tert-Butyl isocyanide) step1 step1 reactants->step1 step2 step2 step1->step2 step3 Intramolecular Acyl Transfer (Mumm Rearrangement) step2->step3 product Final Product: Quinolinone Peptidomimetic step3->product

Caption: Simplified mechanism of the Ugi four-component reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Quinoline-3-carbaldehyde>98% PurityStandardAldehyde component
Primary Amine (e.g., Benzylamine)>98% PurityStandardAmine component
Carboxylic Acid (e.g., Acetic Acid)ACS GradeStandardCarboxylic acid component
Isocyanide (e.g., tert-Butyl isocyanide)>98% PurityStandardIsocyanide component
Methanol (MeOH)AnhydrousStandardReaction solvent
Ethyl AcetateHPLC GradeStandardSolvent for work-up and chromatography
HexanesHPLC GradeStandardSolvent for chromatography
Silica Gel230-400 meshStandardStationary phase for column chromatography
Step-by-Step Experimental Protocol

1. Reaction Setup a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add quinoline-3-carbaldehyde (1.0 eq). b. Add anhydrous methanol (approx. 0.2 M final concentration). c. Add the primary amine (1.1 eq) and the carboxylic acid (1.1 eq). Stir the mixture for 30 minutes at room temperature to facilitate imine formation. d. Add the isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are toxic and have a strong odor. Handle in a well-ventilated fume hood.

2. Reaction and Monitoring a. Stir the reaction at room temperature. b. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

3. Work-up and Purification a. Once the reaction is complete (as indicated by TLC), remove the methanol under reduced pressure. b. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove excess carboxylic acid, followed by brine (1x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

4. Characterization a. Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. b. Obtain the final product as a solid or oil and characterize thoroughly by HRMS and NMR (¹H, ¹³C, COSY) to confirm the structure.[8][13][18]

References

  • Kwak, S. H., Kim, M. J., Lee, S. D., You, H., Kim, Y. C., & Ko, H. (2015). Solid-Phase Synthesis of Quinolinone Library. ACS combinatorial science, 17(1), 60–69. [Link]

  • PubMed. (2015). Solid-phase synthesis of quinolinone library. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (Date N/A). Ultrasonicated synthesis of novel quinoline-lipoyl peptides through Ugi-four component condensation by using Ca/BN catalyst. Taylor & Francis Online. [Link]

  • ResearchGate. (Date N/A). Synthesis of quinoline-2(1H)-ones via a palladium-catalyzed post-Ugi... ResearchGate. [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. [Link]

  • Scienmag. (2024). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. [Link]

  • Royal Society of Chemistry. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • MDPI. (Date N/A). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. MDPI. [Link]

  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. National Center for Biotechnology Information. [Link]

  • MDPI. (Date N/A). Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. MDPI. [Link]

  • ACS Publications. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. ACS Publications. [Link]

  • PubMed Central. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. [Link]

  • PubMed. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

  • ResearchGate. (Date N/A). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

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Application Notes and Protocols for the Analytical Detection of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one Analysis

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its purity and accurate quantification paramount during drug development and manufacturing. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the detection and quantification of this compound are indispensable for ensuring product quality and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound. The methodologies described herein are founded on established analytical principles for similar quinoline derivatives and aromatic amines, and are designed to be adapted and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for the quantitative analysis and impurity profiling of many pharmaceutical intermediates. The inherent aromaticity of the quinolinone ring system and the presence of the amino group make this compound an excellent candidate for UV detection.

Causality Behind Experimental Choices

A reversed-phase HPLC method is proposed, as it is a versatile and widely used technique for the separation of moderately polar compounds like this compound. A C18 column is selected for its hydrophobicity, which will provide adequate retention of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and resolution of the analyte from potential impurities. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase helps to protonate the amino group, leading to improved peak shape and reproducibility. UV detection is chosen due to the chromophoric nature of the molecule, with the detection wavelength selected based on the UV absorbance maximum of the compound.

Detailed HPLC-UV Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid, analytical grade.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely around 254 nm)

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample in the same diluent as the standard to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1)):

ParameterAcceptance Criteria
Specificity Peak purity analysis, no interference from blank at the analyte's retention time.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for the HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Rationale for LC-MS/MS Approach

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Electrospray ionization (ESI) in positive ion mode is proposed, as the amino group of the analyte is readily protonated. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can achieve exceptional selectivity, minimizing interference from matrix components.

Proposed LC-MS/MS Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with an ESI source.

  • The same HPLC setup and materials as described in the HPLC-UV section.

2. LC and MS Conditions:

ParameterRecommended Condition
LC Conditions As per the HPLC-UV method.
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusion of the standard.

3. Predicted Mass Spectral Fragmentation: The protonated molecule [M+H]⁺ of this compound is expected at m/z 177.1. Based on the fragmentation patterns of similar aromatic amines and quinolinone structures, the following fragmentations are plausible:

  • Loss of the methyl group (-CH₃): m/z 162.1

  • Loss of carbon monoxide (-CO) from the lactam ring: m/z 149.1

  • Cleavage of the dihydroquinolinone ring.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection LC_Inject Injection LC_Column C18 Column LC_Inject->LC_Column ESI ESI Source LC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: Schematic of the LC-MS/MS analytical process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is generally preferred for non-volatile compounds, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.

Considerations for GC-MS Analysis

Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Derivatization is often necessary to increase volatility and thermal stability. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for derivatizing primary amines and amides.

Hypothetical GC-MS Protocol (with Derivatization)

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • BSTFA with 1% TMCS.

  • Anhydrous pyridine or other suitable solvent.

2. Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Spectroscopic Characterization

UV-Visible Spectroscopy

A preliminary UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or acetonitrile) should be recorded to determine the wavelength of maximum absorbance (λmax). This information is crucial for setting the optimal detection wavelength for HPLC-UV analysis, thereby maximizing sensitivity. Based on the quinolinone and aromatic amine chromophores, a λmax in the range of 240-280 nm is anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aromatic protons (H5, H7, H8): δ 6.5-7.5 ppm

  • -CH₂-CH₂- protons: δ 2.5-3.5 ppm (likely two distinct multiplets)

  • -NH₂ protons: δ 3.5-5.0 ppm (broad singlet)

  • N-CH₃ protons: δ 3.0-3.5 ppm (singlet)

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl carbon (C2): δ 165-175 ppm

  • Aromatic carbons: δ 110-150 ppm

  • -CH₂-CH₂- carbons: δ 20-40 ppm

  • N-CH₃ carbon: δ 25-35 ppm

Conclusion and Best Practices

The analytical methods outlined in this guide provide a robust framework for the detection, quantification, and characterization of this compound. It is imperative that any method developed based on these protocols undergoes rigorous validation to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1). Proper sample preparation, including filtration and the use of appropriate diluents, is critical for obtaining accurate and reproducible results. The use of certified reference standards is essential for the accurate quantification of the analyte.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1174. [Link]

  • NIOSH. (1994). Amines, Aromatic: Method 2002. [Link]

  • Sartorius. Sample Preparation for HPLC Analysis. [Link]

Application Notes and Protocols for the Investigation of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Dihydroquinolinones in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. The development of effective neuroprotective agents that can slow or halt this degenerative process is a critical goal in modern medicine.

The dihydroquinolinone scaffold has emerged as a promising pharmacophore in the design of novel therapeutics for central nervous system disorders. Derivatives of this structure have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] This application note focuses on a specific derivative, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one , and provides a comprehensive guide for the investigation of its neuroprotective potential. While direct studies on this particular compound are nascent, research on structurally related molecules suggests its potential to modulate key pathways involved in neuronal survival.[1][2]

This document will provide a hypothesized mechanism of action based on related compounds, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation, thereby serving as a foundational resource for researchers seeking to explore the therapeutic utility of this compound.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on the known neuroprotective effects of similar dihydroquinoline and tetrahydroisoquinoline derivatives, it is postulated that this compound may exert its neuroprotective effects through a combination of mechanisms, primarily centered around the mitigation of oxidative stress and the inhibition of inflammatory and apoptotic pathways.[1][2]

A plausible signaling pathway is illustrated below:

neuroprotection_pathway cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathways Intracellular Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Neuroinflammation Neuroinflammation NF-kB NF-κB Activation Neuroinflammation->NF-kB Compound 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one Compound->ROS Scavenges Compound->NF-kB Inhibits Nrf2 Nrf2 Pathway Compound->Nrf2 Activates Neuronal Survival Neuronal Survival Caspase Caspase Cascade ROS->Caspase NF-kB->Caspase Apoptosis Apoptosis Caspase->Apoptosis Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Neuronal Death Neuronal Death Apoptosis->Neuronal Death Antioxidant Response->Neuronal Survival

Figure 1: Hypothesized neuroprotective signaling pathway.

PART 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial assessment of a novel compound's neuroprotective potential is typically conducted using in vitro cell-based assays.[3][4] These models allow for a controlled environment to study the compound's ability to protect neurons from various insults that mimic neurodegenerative conditions.

Experimental Workflow: In Vitro Neuroprotection Assay

in_vitro_workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y neuroblastoma) Toxicity_Induction 2. Induction of Neurotoxicity (e.g., H2O2, Amyloid-β) Cell_Culture->Toxicity_Induction Compound_Treatment 3. Treatment with Compound (Dose-response) Toxicity_Induction->Compound_Treatment Incubation 4. Incubation (24-48 hours) Compound_Treatment->Incubation Viability_Assay 5. Assessment of Cell Viability (MTT, LDH assay) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (EC50 determination) Viability_Assay->Data_Analysis

Figure 2: Workflow for in vitro neuroprotection screening.

Detailed Protocol: Hydrogen Peroxide-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes a common method to assess the protective effects of a compound against oxidative stress-induced cell death.[5]

1. Cell Culture and Plating:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the compound in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Pre-treat the cells with the different concentrations of the compound for 2 hours.

3. Induction of Neurotoxicity:

  • Prepare a fresh solution of hydrogen peroxide (H2O2) in a serum-free medium.

  • After the 2-hour pre-treatment with the compound, add H2O2 to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, typically in the range of 100-200 µM).[5]

  • Include control wells: untreated cells, cells treated with H2O2 alone, and cells treated with the compound alone.

4. Incubation:

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

5. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Trustworthiness and Self-Validation:

  • Controls: The inclusion of untreated, vehicle-treated, toxin-only, and compound-only controls is crucial for validating the assay.

  • Dose-Response: Establishing a clear dose-dependent protective effect strengthens the evidence for the compound's activity.

  • Reproducibility: The experiment should be repeated at least three independent times to ensure the reliability of the results.

PART 2: In Vivo Evaluation in a Model of Neurodegeneration

Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in a relevant animal model of a neurodegenerative disease.[4][6][7] The choice of model will depend on the hypothesized mechanism of action and the targeted disease indication.

Experimental Workflow: In Vivo Neuroprotection Study

in_vivo_workflow Model_Selection 1. Animal Model Selection (e.g., MPTP-induced Parkinson's model) Compound_Admin 2. Compound Administration (Route, Dose, Frequency) Model_Selection->Compound_Admin Neurotoxin_Induction 3. Induction of Neurodegeneration (e.g., MPTP injection) Compound_Admin->Neurotoxin_Induction Behavioral_Tests 4. Behavioral Assessments (e.g., Rotarod, Open Field) Neurotoxin_Induction->Behavioral_Tests Histology 5. Post-mortem Analysis (Immunohistochemistry, Western Blot) Behavioral_Tests->Histology Data_Analysis 6. Statistical Analysis Histology->Data_Analysis

Figure 3: Workflow for in vivo neuroprotection studies.

Detailed Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines a widely used model to investigate neuroprotective agents for Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the substantia nigra.

1. Animals and Housing:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle administration.

  • Group 2 (MPTP): MPTP administration + vehicle.

  • Group 3 (Compound): MPTP administration + this compound (low dose).

  • Group 4 (Compound): MPTP administration + this compound (high dose).

3. Compound and Toxin Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).

  • Administer the compound or vehicle daily via intraperitoneal (i.p.) injection for 14 days.

  • From day 8 to day 12, administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 20 mg/kg, i.p.) 30 minutes after the compound/vehicle administration.

4. Behavioral Assessments:

  • Rotarod Test: Assess motor coordination and balance on days 7 (baseline) and 14.

  • Open Field Test: Evaluate locomotor activity and anxiety-like behavior on day 14.

5. Post-mortem Analysis (Day 15):

  • Anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.

  • Harvest the brains and process them for:

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Western Blot: Analyze the expression of markers for apoptosis (e.g., cleaved caspase-3), oxidative stress (e.g., 4-HNE), and inflammation (e.g., Iba1) in brain tissue homogenates.

Trustworthiness and Self-Validation:

  • Blinding: Behavioral assessments and histological analyses should be performed by an investigator blinded to the experimental groups.

  • Appropriate Controls: The use of both vehicle-only and MPTP-only groups is essential to isolate the effect of the compound.

  • Statistical Power: The number of animals per group should be sufficient to achieve statistical significance.

Data Presentation and Interpretation

Quantitative data from both in vitro and in vivo studies should be summarized in a clear and concise manner.

Table 1: In Vitro Neuroprotective Efficacy of this compound against H2O2-induced Toxicity in SH-SY5Y Cells

Concentration (µM)Cell Viability (% of Control)
Control100 ± 5.2
H2O2 (150 µM)48.5 ± 3.1
H2O2 + 0.1 µM Compound55.2 ± 4.5
H2O2 + 1 µM Compound68.7 ± 5.0
H2O2 + 10 µM Compound85.3 ± 4.8**
H2O2 + 50 µM Compound92.1 ± 3.9
H2O2 + 100 µM Compound94.6 ± 4.2
EC50 ~5 µM (Hypothetical)
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the H2O2 group.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential neuroprotective agent. By systematically assessing its efficacy in both in vitro and in vivo models, researchers can elucidate its mechanism of action and determine its therapeutic potential for the treatment of neurodegenerative diseases. The multi-faceted approach, combining cellular assays with behavioral and histological analyses, ensures a thorough and reliable investigation.

References

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Retrieved from [Link]

  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Retrieved from [Link]

  • Williamson, R., et al. (2012). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

  • Wang, Z., et al. (2020). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Retrieved from [Link]

  • Tundis, R., et al. (2019). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PMC. Retrieved from [Link]

  • Pérez-Rodríguez, A., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. ResearchGate. Retrieved from [Link]

  • Valdair, A., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Valdair, A., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2025). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ResearchGate. Retrieved from [Link]

  • Zhidkova, Y. A., et al. (2022). Synthesis of 4,5-Dihydro-1H-[3][6]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. PMC - NIH. Retrieved from [Link]

  • Kryzhanovskii, S. A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. Retrieved from [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. PubMed. Retrieved from [Link]

  • Sahoo, S. T., et al. (2025). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. American Chemical Society. Retrieved from [Link]

  • Mironov, V. F., et al. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Retrieved from [Link]

  • Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a novel compound within this class, and a systematic in vitro evaluation is essential to elucidate its pharmacological profile. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a tiered in vitro testing cascade for this compound. The protocols outlined herein are designed to first assess general cytotoxicity, followed by screening against key drug target families—kinases and G-protein coupled receptors (GPCRs)—and finally, to confirm target engagement. This structured approach ensures a thorough and efficient initial characterization of the compound's biological activity.

PART 1: Initial Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its cytotoxic potential.[2][3][4] This information is crucial for establishing a suitable concentration range for subsequent, more specific assays and for identifying potential liabilities.

Rationale for Cytotoxicity Assays

Initial cytotoxicity screening provides a broad overview of the compound's effect on cell viability. Assays that measure metabolic activity, such as the MTT assay, are widely used for their simplicity and high-throughput compatibility.[3][4] To gain a more comprehensive understanding, it is recommended to complement this with an assay that measures membrane integrity, such as the lactate dehydrogenase (LDH) release assay.[2][5]

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis start Select cell lines (e.g., HeLa, MCF-7, HEK293) seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of This compound seed->prepare treat Treat cells and incubate (24-48h) prepare->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh readout Measure absorbance/ fluorescence mtt->readout ldh->readout calculate Calculate % viability readout->calculate ic50 Determine IC50 values calculate->ic50 calculate->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[2]

Data Presentation

Summarize the cytotoxicity data in a table for easy comparison across different cell lines.

Cell LineCompoundIC50 (µM) after 48h
HeLaThis compoundExperimental Value
MCF-7This compoundExperimental Value
HEK293This compoundExperimental Value
DoxorubicinPositive ControlLiterature Value

PART 2: Target-Based Screening

Based on the structural features of the quinolinone core, which is present in many kinase inhibitors and GPCR ligands, a logical next step is to screen the compound against these two major drug target classes.[6][7][8]

Kinase Inhibition Assays

Rationale: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[6] In vitro kinase assays are essential for identifying and characterizing potential kinase inhibitors.[9][10]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol can be adapted for various kinases.[6][11]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, mix the recombinant kinase and its substrate in the kinase buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Readout: Measure the luminescence or fluorescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

GPCR Binding and Functional Assays

Rationale: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[12][13] A variety of assays can be used to screen for new GPCR ligands, including direct binding assays and functional assays that measure downstream signaling events.[14][15]

Workflow for GPCR Ligand Screening:

GPCR_Screening_Workflow cluster_primary Primary Screen: Binding Assay cluster_secondary Secondary Screen: Functional Assay cluster_analysis Hit Characterization binding_assay Radioligand Binding or Surface Plasmon Resonance (SPR) determine_affinity Determine binding affinity (Ki) binding_assay->determine_affinity functional_assay Second Messenger Assay (e.g., cAMP) or β-arrestin Recruitment Assay determine_affinity->functional_assay determine_potency Determine functional potency (EC50/IC50) functional_assay->determine_potency characterize Characterize as agonist, antagonist, or allosteric modulator determine_potency->characterize

Caption: A tiered approach for GPCR ligand screening.

Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

This assay measures the interaction of β-arrestin with an activated GPCR, a hallmark of GPCR signaling for many receptors.[12]

Materials:

  • Cells stably expressing the GPCR of interest fused to a transcription factor and a β-arrestin fusion protein.

  • This compound

  • Luciferase reporter gene substrate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the engineered cells in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate for a sufficient period to allow for receptor activation, β-arrestin recruitment, and reporter gene expression (typically 6-24 hours).

  • Readout: Add the luciferase substrate and measure the luminescence.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

PART 3: Target Engagement Confirmation

If a potential target is identified from the screening assays, it is crucial to confirm that the compound directly interacts with this target in a cellular context.

Rationale for Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[16][17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment.[16][17][20]

Materials:

  • Intact cells or cell lysate

  • This compound

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer

  • Antibody against the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle control.

  • Heating: Aliquot the samples into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Separation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[19]

Conclusion

This document provides a structured and comprehensive framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile, screen for potential molecular targets, and confirm target engagement in a cellular environment. The insights gained from these studies will be invaluable for guiding further preclinical development.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Recent progress in assays for GPCR drug discovery. Physiological Reviews.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.
  • An update of novel screening methods for GPCR in drug discovery. PubMed.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Recent progress in assays for GPCR drug discovery. American Physiological Society.
  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
  • In vitro kinase assay. Protocols.io.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives. Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Kinase assays. BMG LABTECH.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one. Benchchem.

Sources

Application Notes & Protocols: Derivatization of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of the privileged scaffold, 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, and its subsequent evaluation in biological assays. The dihydroquinolinone core is a prominent feature in many biologically active molecules, particularly kinase inhibitors.[1][2] By leveraging the reactive 6-amino group, a diverse chemical library can be generated to explore structure-activity relationships (SAR). This document details robust protocols for amide and sulfonamide bond formation, compound library preparation, and outlines screening methodologies for kinase inhibition and general cytotoxicity, establishing a complete workflow from synthesis to preliminary biological characterization.

Introduction: The Quinolinone Scaffold

The 1-methyl-3,4-dihydroquinolin-2(1H)-one core represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing targeted therapeutics. The presence of a primary aromatic amine at the 6-position is a key strategic feature, offering a readily accessible chemical handle for diversification through well-established and high-yielding chemical reactions.

The primary objective of derivatizing this scaffold is to generate a library of novel chemical entities for high-throughput screening (HTS).[3] By systematically modifying the structure—for example, by attaching a variety of acyl or sulfonyl groups—researchers can probe the molecular interactions between the compound and a biological target, such as the ATP-binding pocket of a protein kinase.[4][5] This exploration is fundamental to identifying lead compounds and understanding the SAR that drives biological activity.[6][7]

Part 1: Derivatization Strategies & Protocols

The nucleophilic character of the 6-amino group makes it an excellent target for electrophilic reagents. The following protocols focus on two of the most reliable and versatile reactions for derivatizing aromatic amines: acylation (forming amides) and sulfonylation (forming sulfonamides).[8] These reactions are chosen for their efficiency, broad substrate scope, and the commercial availability of a vast array of corresponding acid chlorides and sulfonyl chlorides.

Protocol 1.1: Parallel Acylation for Amide Library Synthesis

Principle: This protocol describes the reaction of the primary amine with an acyl chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion. The use of a 96-well plate format is ideal for generating a library of compounds in parallel.

Materials:

  • This compound (starting material)[9]

  • A diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Nitrogen gas line

  • Magnetic stirrer and stir bars (for larger scale) or multi-channel pipette

Step-by-Step Methodology:

  • Preparation: Under a nitrogen atmosphere, prepare a stock solution of this compound in anhydrous DCM (e.g., 0.2 M).

  • Dispensing: To each well of the 96-well reaction block, add 200 µL of the starting material stock solution (0.04 mmol).

  • Base Addition: Add 1.5 equivalents of pyridine or DIPEA (approx. 9.7 µL for DIPEA, d=0.742) to each well.

  • Acyl Chloride Addition: Prepare 0.4 M stock solutions of various acyl chlorides in anhydrous DCM. Add 110 µL of each unique acyl chloride solution to a designated well (1.1 equivalents, 0.044 mmol).

  • Reaction: Seal the reaction block with a PTFE-lined sealing mat. Place the block on a shaker plate and agitate at room temperature for 4-16 hours.

  • Work-up (Optional, for purification): For purification, the reaction mixture can be quenched with water, and the product extracted with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated in vacuo.

  • Analysis & Purification: Progress of the reaction and purity of the product should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purification is typically achieved via flash column chromatography or preparative HPLC.

Protocol 1.2: Parallel Sulfonylation for Sulfonamide Library Synthesis

Principle: Similar to acylation, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride. The resulting sulfonamide group has distinct electronic and hydrogen-bonding properties compared to an amide, offering a different avenue for SAR exploration.[10][11]

Materials:

  • This compound[9]

  • A diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, dansyl chloride)

  • Anhydrous Pyridine (can act as both solvent and base)

  • 96-well reaction block with sealing mat

  • Nitrogen gas line

Step-by-Step Methodology:

  • Preparation: Prepare a 0.2 M stock solution of the starting amine in anhydrous pyridine.

  • Dispensing: Add 200 µL of the stock solution (0.04 mmol) to each well of a 96-well reaction block.

  • Sulfonyl Chloride Addition: Prepare 0.4 M stock solutions of various sulfonyl chlorides in a compatible anhydrous solvent (like acetonitrile or DCM). Add 110 µL of each unique sulfonyl chloride solution to a designated well (1.1 equivalents, 0.044 mmol).

  • Reaction: Seal the block and place it on a shaker. Agitate at room temperature for 12-24 hours. The reaction may be gently heated (40-50 °C) to drive sluggish reactions to completion.

  • Work-up & Purification: Follow similar work-up, analysis, and purification steps as described in Protocol 1.1.

Part 2: Bioassay Integration & Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This involves careful preparation of the compound library for screening and employing robust, validated bioassays.[12]

Workflow for Compound Library Preparation and Screening

G cluster_synthesis Synthesis & Purification cluster_prep Library Preparation cluster_assay Bioassay Screening cluster_analysis Data Analysis Derivatization Derivatization (Protocols 1.1 & 1.2) Purification Purification (HPLC/Chromatography) Derivatization->Purification QC Quality Control (LC-MS, NMR) Purification->QC Stock Create DMSO Stocks (e.g., 10 mM) QC->Stock AssayPlate Assay Plate Stamping (Dose-Response) Stock->AssayPlate KinaseAssay Biochemical Assay (e.g., Kinase Activity) AssayPlate->KinaseAssay CellAssay Cell-Based Assay (e.g., Cytotoxicity) AssayPlate->CellAssay IC50 Calculate IC50 Values KinaseAssay->IC50 CellAssay->IC50 SAR SAR Analysis IC50->SAR

Caption: Overall workflow from synthesis to SAR analysis.

Protocol 2.1: Biochemical Kinase Inhibition Assay (Generic)

Principle: Many quinolinone-based molecules act as ATP-competitive kinase inhibitors.[13] This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced in a kinase reaction.[14] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrate and ATP

  • Assay buffer (containing MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Synthesized compound library in 384-well assay plates

  • Known kinase inhibitor (e.g., Staurosporine, Gefitinib) as a positive control[1]

  • DMSO as a negative control

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the compound library in DMSO and then in assay buffer to achieve final desired concentrations (e.g., 10-point dose-response from 10 µM to 0.5 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[14]

  • Kinase Reaction:

    • Add 5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilutions.

    • Incubate for 10 minutes at room temperature to allow for compound binding.[15]

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using positive (0% activity) and negative (100% activity) controls. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: It is crucial to assess whether a compound's activity in a biochemical assay is due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[19]

  • 96-well flat-bottom tissue culture plates

  • Spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution to each well.[20] Incubate for 4 hours at 37°C.[19]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][19] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[16] A reference wavelength above 650 nm can be used to subtract background noise.[17][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and SAR

The ultimate goal of this workflow is to establish a Structure-Activity Relationship (SAR). By comparing the IC₅₀ or GI₅₀ values of the derivatives, researchers can identify which chemical modifications enhance or diminish biological activity.

Hypothetical Kinase Target Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Signaling Proteins Receptor->P1 P P2 Downstream Kinase Cascade P1->P2 TF Transcription Factors P2->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Quinolinone Derivative Inhibitor->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across the synthesized library.

Compound IDR-Group (from Acyl/Sulfonyl Chloride)Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
Parent -H>10,000>10,000
Lib-A01 -C(O)Ph1,2505,600
Lib-A02 -C(O)Me8,500>10,000
Lib-B01 -S(O)₂Ph8753,200
Lib-B02 -S(O)₂Me9,100>10,000
Control Staurosporine1525

Table 1: Example data table for summarizing screening results. Data is hypothetical.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

  • Danaher Life Sciences. (n.d.). Compound Library for Screening. [Link]

  • Sittampalam, G. S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • Zhang, C., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Bologa, C. G., et al. (2025). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. [Link]

  • Wang, D., et al. (2025). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • Ploypradith, P., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. [Link]

  • Naila, A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]

  • Popa, D. S., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Płotka-Wasylka, J., et al. (2025). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. [Link]

  • Yuan, X. X., et al. (2025). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Presumable pathway of 3‐sulfonylmethyl 3,4‐dihydroquinolin‐2‐ones 512, 515 formation. [Link]

  • Schnürch, M., et al. (2025). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ResearchGate. [Link]

  • Foroumadi, A., et al. (2025). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]

  • Abu-Hashem, A. A. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. [Link]

  • ResearchGate. (n.d.). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. [Link]

  • Sokolov, L. B., et al. (1972). [Acylation of 6-aminopenicillanic acid with levomycetin monoesters]. PubMed. [Link]

  • ChemRxiv. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. [Link]

  • Pruess, D. L., & Johnson, M. J. (1965). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. National Institutes of Health. [Link]

  • PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Academic Journals and Conferences. (n.d.). STUDIES OF REACTIVITY OF AMINO GROUP IN THE 2-, 6-, 7- POSITION OF 1,4-NAPHTHOQUINONE. [Link]

  • Senga, K., et al. (1985). Studies on fused pyrimidine derivatives. Part 12. Reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

Quinolinone and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological relevance. This versatile scaffold is found in compounds exhibiting a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3] The therapeutic success of quinoline-based drugs, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine, underscores the potential of this structural class.[4][3]

Given their diverse bioactivity, quinolinone-based compound libraries are a valuable resource in the quest for novel therapeutics. High-Throughput Screening (HTS) provides the technological framework to systematically interrogate these libraries against a multitude of biological targets, enabling the rapid identification of promising hit compounds for further development.[5][6] This guide provides a detailed overview of the core principles, advanced techniques, and step-by-step protocols for designing and executing robust HTS campaigns for quinolinone compounds, tailored for researchers, scientists, and drug development professionals.

The High-Throughput Screening Workflow: A Strategic Overview

High-Throughput Screening (HTS) is a disciplined, multi-stage process designed to efficiently identify biologically active compounds from large chemical libraries.[7] The workflow is an integrated system of automation, miniaturized assays, and sophisticated data analysis, moving from a large pool of compounds to a small number of validated hits. Understanding this process is critical for a successful screening campaign.

The fundamental goal is to distinguish true biological modulators from inactive compounds and experimental artifacts.[7] The process must be robust, reproducible, and statistically sound, often assessed by metrics like the Z'-factor, which quantifies the separation between positive and negative controls.[5] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Miniaturization (384/1536-well) AssayVal Assay Validation (Z'-Factor, S/B, DMSO Tolerance) AssayDev->AssayVal Optimization LibPrep Compound Library Plating AssayVal->LibPrep Ready for HTS PrimaryScreen Automated Primary HTS (Single Concentration) LibPrep->PrimaryScreen DataAnalysis Primary Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitPicking Hit Picking & Re-sourcing DataAnalysis->HitPicking Primary Hits DoseResponse Dose-Response Confirmation (Potency - IC50/EC50) HitPicking->DoseResponse Orthogonal Orthogonal & Counter-Screens (Artifact Removal) DoseResponse->Orthogonal Confirm Hits SAR Structure-Activity Relationship (SAR) & Hit Expansion Orthogonal->SAR Validated Hits Cellular Cell-Based Assays (Target Engagement & Phenotype) SAR->Cellular

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Part 1: Target-Based HTS Assays for Quinolinone Modulators

Target-based screening involves testing compounds for their ability to modulate the activity of a specific, isolated biological target, such as a purified enzyme or receptor. This approach is highly effective for quinolinone libraries, as the scaffold is known to interact with several well-defined target classes.

Protein Kinase Inhibition Assays

Protein kinases are a major class of enzymes implicated in oncology and inflammatory diseases and are frequent targets for quinolinone-based inhibitors.[8][9] HTS assays for kinases typically measure the consumption of ATP or the generation of a phosphorylated product.

Luminescence-Based Assays (Kinase-Glo®, ADP-Glo™)

These assays are robust, homogeneous "add-and-read" methods that quantify kinase activity by measuring changes in ATP or ADP levels.

  • Principle of Action (Kinase-Glo®): The Kinase-Glo® assay measures the amount of ATP remaining after a kinase reaction.[9] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the signal is inversely proportional to kinase activity; potent inhibitors result in less ATP consumption and a brighter signal.[9]

  • Principle of Action (ADP-Glo™): Conversely, the ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[9][10] The luminescent signal is directly proportional to kinase activity, making it highly sensitive for detecting even low levels of ATP-to-ADP conversion.[9]

Why choose this method? Luminescence assays offer high sensitivity, a broad dynamic range, and are less susceptible to interference from compound fluorescence compared to other methods.[9] The ADP-Glo™ format is particularly advantageous as it measures the product (ADP) formation, making it more sensitive to weak inhibitors.[10]

Parameter Kinase-Glo® (Promega) ADP-Glo™ (Promega)
Measures ATP remaining (substrate depletion)ADP formed (product generation)
Signal Correlation Inversely proportional to kinase activityDirectly proportional to kinase activity
Sensitivity HighVery High, suitable for low % ATP conversion
Primary Use Case General kinase inhibitor screeningScreening for weak inhibitors, kinase kinetics
Homogeneous Proximity-Based Assays (AlphaScreen®, HTRF®)

These assays rely on the interaction of two labeled partners (e.g., a substrate and a phosphorylation-specific antibody) being brought into close proximity upon kinase activity.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses "Donor" and "Acceptor" beads that generate a chemiluminescent signal when brought within ~200 nm of each other.[11] In a typical kinase assay, a biotinylated substrate is captured by a streptavidin-coated Donor bead, while a phosphorylation-specific antibody is captured by a Protein A-coated Acceptor bead.[11][12] Kinase activity leads to substrate phosphorylation, creating a molecular "sandwich" that brings the beads together, resulting in a signal.

Caption: Principle of the AlphaScreen kinase inhibition assay.
  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method, exemplified by HTRF® (Homogeneous Time-Resolved Fluorescence), combines FRET with time-resolved detection to reduce background fluorescence.[13] A long-lifetime lanthanide donor (e.g., Europium cryptate) is typically conjugated to one binding partner (e.g., an anti-tag antibody), and a suitable acceptor (e.g., d2) is conjugated to the other (e.g., a phospho-specific antibody). When in proximity due to kinase activity, excitation of the donor leads to energy transfer and emission from the acceptor.[14]

Why choose this method? Proximity assays are highly sensitive and homogeneous (no-wash), making them ideal for HTS automation. They are also amenable to measuring endogenous kinase activity directly from cell lysates, providing a more physiological context than assays with purified recombinant enzymes.[12]

G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[15] Quinolinones can act as agonists or antagonists of GPCR signaling. HTS assays typically measure the accumulation of intracellular second messengers.

cAMP Assays (for Gs and Gi-coupled receptors)
  • Principle of Action: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[15][16] HTS assays quantify these changes. The HTRF® cAMP HiRange assay is a competitive immunoassay where cAMP produced by cells competes with d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[13] An increase in cellular cAMP disrupts the FRET interaction, leading to a decrease in the specific signal.[13]

IP₁ and Calcium Assays (for Gq-coupled receptors)
  • Principle of Action: Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) and is rapidly metabolized to inositol monophosphate (IP₁).

    • IP-One HTRF® Assay: This assay measures the accumulation of IP₁, which is more stable than the transient IP₃ signal.[14][17] It is a robust competitive immunoassay, ideal for HTS campaigns.[17]

    • Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺ released into the cytoplasm.[18] This provides a direct, real-time readout of Gq activation but the signal is transient, which can pose a challenge for HTS automation.[17]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Ligand Quinolinone Ligand GPCR GPCR Ligand->GPCR Gs Gs Protein GPCR->Gs Gi Gi Protein GPCR->Gi Gq Gq Protein GPCR->Gq AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP cAMP ↑ AC_Gs->cAMP ATP_Gs ATP ATP_Gs->AC_Gs AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_dec cAMP ↓ AC_Gi->cAMP_dec ATP_Gi ATP ATP_Gi->AC_Gi PLC Phospholipase C Gq->PLC Activates IP1 IP₁ ↑ PLC->IP1 Ca Ca²⁺ ↑ PLC->Ca PIP2 PIP2 PIP2->PLC

Caption: Major GPCR signaling pathways amenable to HTS.

Part 2: Cell-Based Phenotypic Screening

Phenotypic screening measures the effect of a compound on a cellular phenotype (e.g., cell death, morphology change) without a priori knowledge of the molecular target.[19][] This approach is powerful for discovering compounds with novel mechanisms of action.

Cell Viability and Cytotoxicity Assays

These are foundational assays in many screening campaigns, especially in oncology.[21] They are used to identify quinolinone compounds that are selectively toxic to cancer cells.

  • MTT Assay: A colorimetric assay where metabolically active cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[21] The amount of formazan is proportional to the number of viable cells.

  • Luminescence-Based Viability Assays (CellTiter-Glo®): These assays measure intracellular ATP levels as an indicator of cell health. A luciferase reaction generates a luminescent signal proportional to the amount of ATP, providing a highly sensitive measure of viability.

Why choose this method? Phenotypic screens assess compound activity in a complex biological system, providing immediate insight into cellular efficacy and potential toxicity.[19] They are essential for identifying compounds whose activity depends on intact cellular pathways.

High-Content Screening (HCS)

HCS uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[22] This can include changes in protein localization, organelle morphology, cell cycle status, or cytoskeletal structure. For quinolinone libraries, HCS can be used to:

  • Identify compounds that induce apoptosis by measuring nuclear condensation and caspase activation.

  • Screen for inhibitors of cell migration in wound-healing assays.

  • Characterize effects on signaling pathways by monitoring the nuclear translocation of transcription factors.

Why choose this method? HCS provides rich, multi-parametric data that can help elucidate a compound's mechanism of action and distinguish between different phenotypic outcomes, reducing the risk of false positives from non-specific cytotoxicity.[22]

Part 3: HTS Hit Validation: Ensuring Trustworthiness

A primary HTS campaign will inevitably produce false positives—compounds that appear active due to assay interference rather than true biological activity.[23] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on genuine hits.

Key Steps in Hit Validation:

  • Confirmation Screening: Active compounds ("hits") are re-tested in the primary assay, often in full dose-response, to confirm their activity and determine potency (IC₅₀ or EC₅₀).[24]

  • Orthogonal Assays: Confirmed hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[23] For example, a hit from a luminescence-based kinase assay could be validated using a TR-FRET mobility shift assay. This helps eliminate compounds that interfere with the primary assay's detection system.

  • Counter-Screens: These are used to identify compounds that interfere with assay components. For example, in a luciferase-based assay, a counter-screen would be run without the target enzyme to identify compounds that directly inhibit luciferase.

  • Cheminformatic Triage: Computational tools are used to flag Pan-Assay Interference Compounds (PAINS) and other known nuisance compounds.[23] This step also involves analyzing the structure-activity relationship (SAR) of hit clusters to build confidence.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the target protein, providing definitive evidence of a specific interaction.

Part 4: Detailed Experimental Protocols

Protocol 1: AlphaScreen® Kinase Inhibition Assay

This protocol is a template for screening a quinolinone library against a protein kinase.

A. Reagents and Materials

  • Kinase: Purified, active target kinase.

  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • Antibody: Phospho-specific antibody that recognizes the phosphorylated substrate.

  • Detection Reagents: AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads (Revvity).

  • Assay Buffer: Buffer optimized for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP: Adenosine triphosphate, typically used at its Km concentration for the kinase.

  • Plates: Low-volume, 384-well white microplates (e.g., ProxiPlate).

  • Quinolinone Compound Library: Serial dilutions in 100% DMSO.

B. Step-by-Step Methodology

  • Compound Plating: Dispense 50 nL of quinolinone compounds from the library plates into the 384-well assay plates using an acoustic liquid handler. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the kinase diluted in assay buffer to all wells except the negative controls.

  • Substrate/ATP Mix Addition: Prepare a 2X mix of the biotinylated substrate and ATP in assay buffer. Add 5 µL of this mix to all wells to start the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes (or as optimized).

  • Detection Reagent Addition: Prepare a mix of AlphaScreen® Donor and Acceptor beads with the phospho-specific antibody in an appropriate bead buffer. Add 10 µL of this detection mix to all wells to stop the reaction. Note: Perform this step in subdued light as the beads are light-sensitive.

  • Final Incubation: Seal the plate with an opaque seal, protect from light, and incubate at room temperature for 60-90 minutes to allow the bead-antibody-substrate complex to form.

  • Plate Reading: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®), exciting at 680 nm and measuring emission between 520-620 nm.

C. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

  • Determine Z'-Factor: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Generate IC₅₀ Curves: For confirmed hits, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: HTRF® cAMP Assay for GPCR Antagonists

This protocol outlines screening for antagonists of a Gs-coupled receptor.

A. Reagents and Materials

  • Cells: A cell line stably expressing the target Gs-coupled GPCR.

  • Agonist: A known agonist for the target GPCR (e.g., isoproterenol), used at its EC₈₀ concentration.

  • Detection Reagents: HTRF® cAMP HiRange Kit (Revvity), containing cAMP-d2 and anti-cAMP-Cryptate.[13]

  • Assay Buffer/Lysis Buffer: As provided in the kit or recommended.

  • Plates: Low-volume, 384-well white microplates.

  • Quinolinone Compound Library: Serial dilutions in 100% DMSO.

B. Step-by-Step Methodology

  • Cell Plating: Seed cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight to allow attachment.

  • Compound Addition: Add 50 nL of quinolinone compounds or controls to the wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the receptor.

  • Agonist Stimulation: Add the known agonist at its pre-determined EC₈₀ concentration to all wells except the negative controls (no agonist).

  • Stimulation Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis & Detection: Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-Cryptate) prepared in the kit's lysis buffer. This step both lyses the cells and initiates the detection reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

C. Data Analysis

  • Calculate HTRF® Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_Agonist_Control - Signal_Compound) / (Signal_Agonist_Control - Signal_Basal) (Note: In this competitive assay, a higher cAMP level results in a lower HTRF ratio. An antagonist will prevent the agonist-induced drop in signal).

  • Generate IC₅₀ Curves: Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

References

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (2014). National Center for Biotechnology Information. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

  • Revvity GPCRs assays. (n.d.). Genomax Technologies. [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020). PubMed. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). National Center for Biotechnology Information. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). National Center for Biotechnology Information. [Link]

  • High Throughput Assay Technologies for Ion Channel Drug Discovery. (2007). SAGE Journals. [Link]

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2023). Wiley Online Library. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (2020). National Center for Biotechnology Information. [Link]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2015). MDPI. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World (DDW). [Link]

  • Fluorescence polarization assays for high throughput screening of G protein-coupled receptors. (2000). PubMed. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). National Center for Biotechnology Information. [Link]

  • Functional assays for screening GPCR targets. (2005). ScienceDirect. [Link]

  • Confirmation of HTS hits. (n.d.). ResearchGate. [Link]

  • Composition and applications of focus libraries to phenotypic assays. (2015). National Center for Biotechnology Information. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). ProQuest. [Link]

  • Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. (2021). MDPI. [Link]

  • Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. (2013). National Center for Biotechnology Information. [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006). National Human Genome Research Institute (NHGRI). [Link]

  • Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. (2007). ResearchGate. [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (2018). Springer Link. [Link]

  • High throughput screening technologies for ion channels. (2015). National Center for Biotechnology Information. [Link]

  • High-throughput screening assays for the identification of chemical probes. (2015). ResearchGate. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). National Center for Biotechnology Information. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2015). National Center for Biotechnology Information. [Link]

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  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). Axxam S.p.A. [Link]

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [Link]

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Application Notes and Protocols for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged structure in medicinal chemistry and drug discovery, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4] Notably, this structural motif is present in FDA-approved drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol, highlighting its therapeutic relevance.[5] The versatility of the dihydroquinolinone ring system in interacting with various biological targets, such as enzymes and receptors, makes its derivatives attractive candidates for development as chemical probes to investigate cellular pathways and disease mechanisms.[5][6]

This document provides detailed application notes and protocols for the use of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a potential chemical probe for researchers in academia and the pharmaceutical industry. While direct biological data for this specific compound is emerging, its structural features suggest it may share activities with other well-characterized quinolinone derivatives. These notes are intended to guide the exploration of its potential biological functions.

Compound Profile: this compound

PropertyValueReference
CAS Number 233775-30-9[7]
Molecular Formula C₁₀H₁₂N₂O[7]
Molecular Weight 176.22 g/mol [7]
Appearance Yellow solid[7]
Purity Typically >97%-
Synthesis Overview

This compound can be synthesized from l-methyl-6-nitro-3,4-dihydro-lH-quinolin-2-one.[7] The synthesis involves the reduction of the nitro group using iron powder and ammonium chloride in an ethanol/water mixture under reflux conditions.[7] The final product is obtained as a yellow solid with a high yield.[7]

Potential Applications as a Chemical Probe

Based on the known biological activities of structurally related quinolinone and dihydroquinolinone derivatives, this compound is a compelling candidate for investigation in several areas:

  • Oncology Research: Analogs of aminodihydroquinoline have been shown to induce apoptosis and cause cell cycle arrest at the G2/M checkpoint in cancer cell lines.[8] This suggests that this compound could be a valuable tool for studying cell proliferation and cell death pathways.

  • Enzyme Inhibition: The dihydroquinolinone scaffold is a known inhibitor of various enzymes. For instance, derivatives have been developed as phosphodiesterase (PDE) inhibitors.[5] Additionally, peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have shown inhibitory activity against human carbonic anhydrase II.[9] Therefore, this compound could be screened against a panel of enzymes to identify novel inhibitors.

  • Neuropharmacology: The 3,4-dihydro-2(1H)-quinolinone core is recognized for its activity in the central nervous system, with some derivatives interacting with serotonin and dopamine receptors.[5] This makes this compound a candidate for probing neurological pathways.

  • Antimicrobial Research: Quinolone derivatives are a well-established class of antibacterial agents.[10] Although the subject compound is a dihydroquinolinone, its potential as an antimicrobial agent is worth exploring, given the broad-spectrum activity of the parent class.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231)[8]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for screening the compound as an enzyme inhibitor. This should be adapted for the specific enzyme of interest.

Materials:

  • This compound

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the product formation over time using a plate reader. The detection method will depend on the substrate (e.g., change in absorbance or fluorescence).

  • Data Analysis: Determine the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the compound concentration to calculate the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Cell Signaling Pathway A Upstream Signal B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression D->E Probe 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one Probe->C Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of experimental results, it is crucial to incorporate self-validating systems into the protocols:

  • Dose-Response Curves: Always perform experiments with a range of compound concentrations to establish a clear dose-response relationship. This helps to confirm that the observed effect is due to the compound and not an artifact.

  • Positive and Negative Controls: Include appropriate positive and negative controls in every experiment. For example, in a cytotoxicity assay, a known cytotoxic drug should be used as a positive control, and a vehicle-treated group as a negative control.

  • Orthogonal Assays: If an interesting activity is observed, confirm the finding using an alternative (orthogonal) assay. For instance, if the MTT assay shows cytotoxicity, this could be validated with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to a range of biologically active compounds suggests its potential as a valuable chemical probe for dissecting complex biological processes. The protocols and conceptual frameworks provided in this document are intended to serve as a guide for researchers to unlock the potential of this and other related dihydroquinolinone derivatives. Future studies should focus on systematic screening against diverse biological targets to elucidate its mechanism of action and to identify its potential therapeutic applications.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Mini Reviews in Medicinal Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers. [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (n.d.). Current Medicinal Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Ingenta Connect. [Link]

  • Biological activities of quinoline derivatives. (2009). PubMed. [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. (n.d.). ACS Publications. [Link]

  • Natural 3,4-dihydro-2(1 H)-quinolinones- Part I: plant sources. (2024). Natural Product Research. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. [Link]

  • 6-amino-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. [Link]

  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). Cenmed. [Link]

  • 6-Aminoquinoline. (n.d.). PubChem. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (2021). Archiv der Pharmazie. [Link]

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Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies with 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of multiple FDA-approved drugs and clinical candidates.[1] Its derivatives are known to interact with a wide array of biological targets, including phosphodiesterases (PDEs), G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, and various kinases.[1] This application note provides a comprehensive guide for researchers initiating a drug discovery program based on the 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one core. We present a logical workflow for library design, detailed synthetic protocols for analogue generation, robust methodologies for primary and secondary biological screening, and a framework for interpreting SAR data. The protocols focus on three high-value target classes: Phosphodiesterase 3 (PDE3), Dopamine D2 (D2R), and Serotonin 2A (5-HT2A) receptors.

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one moiety is a versatile pharmacophore due to its rigid, bicyclic structure and the presence of hydrogen bond donors and acceptors. This structural arrangement facilitates favorable interactions with numerous protein targets. The core molecule discussed herein, this compound, offers three primary vectors for chemical modification, making it an ideal starting point for generating a focused library of compounds to explore the chemical space around key biological targets.

  • N1-Position: Alkylation or arylation at this position can modulate lipophilicity, introduce steric bulk, and orient substituents towards specific sub-pockets within a binding site.

  • C6-Amino Group: This exocyclic amino group is a prime handle for introducing a wide variety of substituents via acylation, sulfonylation, or reductive amination, allowing for fine-tuning of electronic properties and hydrogen bonding interactions.

  • Aromatic Ring (Positions 5, 7, 8): Substitution on the benzene ring can influence the molecule's electronic profile and provide additional interaction points with the target protein.

This guide will walk through the process of systematically modifying these positions and evaluating the resulting analogues to build a robust SAR model.

Strategic Workflow for SAR Development

A successful SAR campaign requires a systematic and iterative process of design, synthesis, and biological testing. The feedback from each cycle informs the design of the next generation of compounds, progressively optimizing for potency, selectivity, and desirable drug-like properties.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Start Core Scaffold: 6-Amino-1-methyl-3,4- dihydroquinolin-2(1H)-one Design Analogue Library Design (N1, C6, Ring Subs) Start->Design Synth Chemical Synthesis & Purification Design->Synth Char Structural Characterization (NMR, MS) Synth->Char Primary Primary Screening (e.g., PDE3 Inhibition Assay) Char->Primary Secondary Secondary/Orthogonal Assays (e.g., D2/5-HT2A Binding) Primary->Secondary ADME Early ADME/Tox (Optional) Secondary->ADME SAR SAR Analysis (Potency, Selectivity) ADME->SAR Iteration Next-Gen Design SAR->Iteration Iteration->Design Iterative Cycle caption SAR Development Workflow.

Caption: A logical workflow for SAR development.

Synthetic Chemistry Protocols

The generation of a diverse chemical library is foundational to any SAR study. Below are detailed protocols for the synthesis of the core scaffold and key analogue classes.

Protocol 3.1: Synthesis of Starting Material: this compound

This procedure is adapted from established methods for the reduction of a nitro-aromatic precursor.[2]

Step 1: Synthesis of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

  • This step typically involves the cyclization of a suitable N-methylated nitro-substituted phenylpropanoic acid derivative, a common route in quinolinone synthesis.

Step 2: Reduction to this compound

  • To a stirred suspension of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq, e.g., 5.0 mmol, 1.03 g) in ethanol (10 mL) and water (5 mL), add ammonium chloride (10.0 eq, 50.0 mmol, 2.67 g).

  • To this mixture, add iron powder (3.0 eq, 15.0 mmol, 0.84 g) portion-wise over 10 minutes.

  • Heat the resulting mixture to reflux (approx. 80-85 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and dilute with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the title compound as a solid.[2] The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 3.2: Analogue Synthesis via Acylation of the 6-Amino Group

This protocol describes a general method for creating a library of amide analogues.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-acylamino analogue.

Protocol 3.3: Analogue Synthesis via N1-Alkylation

This protocol adapts standard N-alkylation conditions for lactams.

  • To a solution of 6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N1-alkylated product. Note: This protocol starts with the N-unsubstituted core, which can be subsequently acylated at the C6-amino position if desired.

Biological Evaluation: Protocols & Data Interpretation

The following protocols are designed to assess the activity of newly synthesized analogues against PDE3, D2R, and 5-HT2A receptors, common targets for this scaffold.

Primary Screening: Phosphodiesterase 3 (PDE3) Inhibition Assay

PDE3 inhibitors increase intracellular cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects, making them targets for cardiovascular diseases.[2] This protocol utilizes a fluorescence polarization (FP) assay, a robust and high-throughput method.[3]

Principle: A fluorescently labeled cAMP derivative (tracer) tumbles rapidly in solution, resulting in low FP. PDE3 hydrolyzes the tracer to a fluorescent monophosphate, which is captured by a larger binding agent. This large complex tumbles slowly, increasing the FP signal. Inhibitors prevent tracer hydrolysis, keeping the FP signal low.

Protocol 4.1.1: PDE3 Inhibition FP Assay

  • Materials:

    • Recombinant human PDE3A or PDE3B enzyme.

    • Fluorescein-labeled cAMP (FAM-cAMP).

    • Binding Agent (specific for fluorescent monophosphate).

    • Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.

    • Positive Control: Cilostazol or Milrinone.[3]

    • Low-volume, black, 384-well microplate.

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Add 5 µL of serially diluted test compound, positive control, or vehicle (negative control) to the wells of the microplate.

    • Add 10 µL of diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution.

    • Incubate for an additional 30 minutes at room temperature.

    • Measure the fluorescence polarization using a microplate reader (e.g., 485 nm excitation, 535 nm emission).[3]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (vehicle) controls.

    • Plot percent inhibition versus the logarithm of compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Secondary Screening: GPCR Functional and Binding Assays

Compounds from the primary screen can be further profiled for activity at other relevant targets, such as dopamine and serotonin receptors, to determine selectivity and potential for CNS applications.

Protocol 4.2.1: Dopamine D2 Receptor (D2R) Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the D2 receptor.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human D2L receptor.[2][4]

    • Radioligand: [³H]-Spiperone (a potent D2 antagonist).[4]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).[2]

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of test compounds.

    • In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and either test compound, vehicle (for total binding), or Haloperidol (for non-specific binding).[4]

    • Incubate the plate for 60-90 minutes at room temperature.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition versus log[compound concentration] and fit to a one-site competition model to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 4.2.2: Serotonin 5-HT2A Receptor Calcium Flux Assay

Principle: The 5-HT2A receptor couples to the Gq signaling pathway, which triggers the release of intracellular calcium upon activation.[5][6] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure this increase in intracellular calcium as a readout of receptor activation (agonist mode) or inhibition (antagonist mode).

  • Materials:

    • HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.[5]

    • Calcium-sensitive dye: Fluo-4 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Positive agonist control: Serotonin (5-HT).[5]

    • Positive antagonist control: Ketanserin.

    • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR).

  • Procedure:

    • Seed the 5-HT2A expressing cells into a black, clear-bottom 96- or 384-well plate and culture overnight.

    • Load the cells with Fluo-4 AM dye solution according to the manufacturer's protocol (typically 1 hour at 37°C).

    • Prepare serial dilutions of test compounds (and serotonin for the antagonist mode standard curve) in Assay Buffer.

    • Place the cell plate into the fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Agonist Mode: The instrument automatically adds the test compounds to the wells, and fluorescence is measured kinetically for 60-120 seconds.

    • Antagonist Mode: The instrument first adds the test compounds (potential antagonists) and incubates for a set period (e.g., 15-30 minutes). Then, an EC₈₀ concentration of serotonin is added, and the fluorescence response is measured kinetically.

    • A positive control, such as the calcium ionophore Ionomycin, can be added at the end to confirm cell viability and maximum signal.[7]

  • Data Analysis:

    • Calculate the response for each well (e.g., maximum fluorescence - baseline fluorescence).

    • Agonist Mode: Plot the response versus log[agonist concentration] and fit to a four-parameter logistic equation to determine EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist Mode: Determine the inhibitory effect of the test compounds on the serotonin response. Plot percent inhibition versus log[antagonist concentration] to calculate IC₅₀ values.

Interpreting SAR: A Hypothetical Data Set

Systematic modification of the core scaffold allows for the elucidation of key structure-activity relationships.

Compound IDR¹ (N1-Position)R² (C6-Amide)PDE3 IC₅₀ (nM)D2R Ki (nM)5-HT2A EC₅₀ (nM)
1 (Core) -CH₃-H5,200>10,000>10,000
2a -CH₃-C(O)CH₃8508,5009,100
2b -CH₃-C(O)Ph1504,2006,500
2c -CH₃-C(O)-(4-Cl-Ph)45 3,5005,800
3a -CH₂CH₃-C(O)-(4-Cl-Ph)62950 4,200
3b -CH₂(c-Pr)-C(O)-(4-Cl-Ph)551,1004,500
3c -CH₂(Ph)-C(O)-(4-Cl-Ph)12025 150

SAR Insights from Hypothetical Data:

  • C6-Amide (R²): Acylation of the 6-amino group is crucial for activity (compare 1 vs. 2a-c ). A simple acetyl group (2a ) provides a modest increase in PDE3 potency. Introducing an aromatic ring (2b ) significantly improves potency, suggesting a potential π-π stacking interaction in the active site. Adding an electron-withdrawing group like chlorine to the phenyl ring (2c ) further enhances PDE3 inhibitory activity, possibly through halogen bonding or altered electronics.

  • N1-Substituent (R¹): With the optimal C6-amide fixed, modifying the N1 position reveals trends for GPCR activity. Small alkyl groups like ethyl (3a ) or cyclopropylmethyl (3b ) begin to introduce D2R affinity. A significant jump in D2R and 5-HT2A activity is observed with a benzyl group (3c ), indicating a large hydrophobic pocket near the N1 position in these receptors. This modification, however, slightly decreases PDE3 activity.

  • Selectivity: Compound 2c shows good potency and selectivity for PDE3 over the GPCRs. In contrast, compound 3c emerges as a potent and relatively balanced D2R/5-HT2A ligand with weaker activity at PDE3. This demonstrates how targeted modifications at different vectors can steer the pharmacological profile of the scaffold towards different targets.

Visualizing Target Engagement: Signaling Pathways

Understanding the downstream consequences of target modulation is critical. The following diagrams illustrate the signaling pathways for PDE3 and D2R.

PDE3 Signaling Pathway in Cardiomyocytes

PDE3 inhibitors prevent the breakdown of cAMP, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates multiple downstream targets, resulting in increased cardiac contractility.[2][6]

PDE3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Gsα ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE3 PKA_active PKA (active) cAMP->PKA_active PDE3 PDE3 PKA PKA (inactive) Targets Ca²⁺ Channels & Myofilaments PKA_active->Targets Phosphorylation Effect Increased Contractility Targets->Effect Inhibitor Dihydroquinolinone Analogue Inhibitor->PDE3 Inhibition caption PDE3 Signaling Pathway.

Caption: PDE3 Signaling Pathway in Cardiomyocytes.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

D2 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]

D2R_Pathway cluster_0 Cell Membrane cluster_1 Cytosol D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Giα ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Response Decreased Downstream Signaling PKA->Response Antagonist Dihydroquinolinone Analogue Antagonist->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates caption Dopamine D2 Receptor Signaling.

Caption: Dopamine D2 Receptor Signaling.

Conclusion

The this compound scaffold represents a highly promising starting point for medicinal chemistry campaigns targeting a range of diseases. By employing the systematic workflow, synthetic strategies, and robust biological assays detailed in this guide, researchers can efficiently navigate the process of analogue library development and SAR elucidation. The provided protocols for PDE3, D2R, and 5-HT2A assays offer a solid foundation for profiling these compounds against key cardiovascular and central nervous system targets. The iterative process of design, synthesis, and testing is paramount to transforming this versatile core structure into optimized lead compounds with potent and selective pharmacological profiles.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. Available at: [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Kim, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7698. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]

  • CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Available at: [Link]

  • Meiring, J. C., et al. (2020). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current medicinal chemistry, 27(29), 4849–4879. Available at: [Link]

  • Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463. Available at: [Link]

  • PMDA. (2021). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Available at: [Link]

  • ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Available at: [Link]

Sources

Application Note & Protocols for Evaluating the Cytotoxicity of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to Cytotoxicity Profiling

The compound 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry and drug discovery, with various derivatives being investigated for a range of bioactivities, including potential anticancer properties[1][2]. When characterizing a novel compound such as this for therapeutic potential, a thorough evaluation of its cytotoxic effects is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound.

Instead of a single assay, we advocate for a multi-assay, tiered approach. This strategy provides a more complete picture of a compound's cytotoxic profile by interrogating different cellular mechanisms of cell death, such as necrosis and apoptosis.[3] By understanding not only if a compound is toxic but how it induces cell death, researchers can make more informed decisions about its potential as a therapeutic agent.

This guide will detail the principles and provide step-by-step protocols for three fundamental and complementary cell-based assays:

  • MTT Assay: To assess overall cell viability and metabolic activity.

  • LDH Release Assay: To specifically quantify cell membrane damage, a hallmark of necrosis.

  • Caspase-Glo® 3/7 Assay: To measure the activity of key effector caspases, indicating the induction of apoptosis.

I. Foundational Assay: Assessing Cell Viability via Metabolic Activity (MTT Assay)

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and sensitive colorimetric method for assessing cell viability. It operates on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes that can cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[4] Therefore, a decrease in the purple color indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation. This assay serves as an excellent initial screening tool to determine the dose-dependent effects of this compound.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat Allow cell attachment incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final concentration) incubate2->add_mtt After treatment period incubate3 Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Measure absorbance at 570 nm (Reference λ ~630 nm) solubilize->read LDH_Workflow cluster_prep Cell Prep & Treatment cluster_assay Assay Execution seed Seed and treat cells in 96-well plate (as per MTT protocol) controls Prepare controls: - Spontaneous LDH release (vehicle) - Maximum LDH release (lysis buffer) seed->controls transfer Transfer supernatant to a new 96-well plate controls->transfer After treatment period add_reagent Add LDH reaction mixture to each well transfer->add_reagent incubate Incubate for 30 min at RT (protected from light) add_reagent->incubate stop Add Stop Solution incubate->stop read Measure absorbance at 490 nm (Reference λ ~680 nm) stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cell culture setup as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution).

  • 96-well flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm. [6] Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells with this compound.

    • Crucially, set up the following controls:

      • Vehicle Control (Spontaneous Release): Cells treated with vehicle only.

      • Maximum Release Control: A set of untreated wells to which you will add Lysis Buffer (provided in the kit) 45 minutes before the end of the experiment. This lyses all cells and represents 100% cytotoxicity. [6] * Medium Background Control: Wells with medium only.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants. [6] * Incubate the plate at room temperature for 30 minutes, protected from light. [6]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well. [6] * Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader. [6]

Data Analysis and Interpretation

First, correct the absorbance readings by subtracting the 680 nm value from the 490 nm value for all wells. Then, calculate the percentage of cytotoxicity.

% Cytotoxicity = [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

ParameterDescription
Abs_compound Corrected absorbance from compound-treated wells.
Abs_spontaneous Corrected absorbance from vehicle-treated wells (spontaneous LDH release).
Abs_maximum Corrected absorbance from lysis buffer-treated wells (maximum LDH release).

An increase in % cytotoxicity with increasing compound concentration suggests a necrotic or necroptotic mode of cell death.

IV. Detecting Apoptosis via Caspase-3/7 Activation

Principle and Rationale

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical changes associated with apoptosis. [7]The Caspase-Glo® 3/7 Assay provides a highly sensitive, luminescent method to measure the combined activities of these two enzymes. [8]The assay reagent contains a pro-luminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence. [8]When added to apoptotic cells, the reagent lyses the cells, and the active caspases-3 and -7 cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal. [8]The intensity of the light is directly proportional to the amount of active caspase-3 and -7.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Prep & Treatment cluster_assay Assay Execution (Add-Mix-Measure) seed Seed and treat cells in white-walled 96-well plate equilibrate Equilibrate plate and Caspase-Glo® Reagent to RT seed->equilibrate After treatment period add_reagent Add Caspase-Glo® 3/7 Reagent (equal volume to medium) equilibrate->add_reagent mix Mix on plate shaker (300-500 rpm for 5 min) add_reagent->mix incubate Incubate for 1-3h at RT mix->incubate read Measure luminescence incubate->read

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthesis. Here, you will find troubleshooting advice, detailed experimental protocols, and data to help optimize your reaction yields and purity.

The most common and reliable route to the target compound involves the reduction of its nitro precursor, 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. This guide will focus on optimizing this critical final step.

Core Synthesis Pathway

The synthesis is typically achieved via a two-step process starting from 3,4-dihydro-6-nitroquinolin-2(1H)-one. The first step is N-methylation, followed by the reduction of the aromatic nitro group.

Synthesis_Pathway A 3,4-Dihydro-6-nitro- quinolin-2(1H)-one B 1-Methyl-6-nitro- 3,4-dihydroquinolin-2(1H)-one A->B  N-Methylation (e.g., MeI, K₂CO₃, DMF)   C 6-Amino-1-methyl- 3,4-dihydroquinolin-2(1H)-one B->C  Nitro Group Reduction (Fe, NH₄Cl, EtOH/H₂O)  

Caption: Common synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the final nitro-reduction step.

Issue 1: My reaction yield is very low, or the reaction is not going to completion.

  • Possible Cause 1: Poor Quality or Inactivity of Iron Powder. The surface area and activation state of the iron powder are critical for the reaction's success. Commercial iron powders can have varying levels of oxide coating, which passivates the surface and reduces reactivity.

    • Solution: Use a high-purity, fine-mesh iron powder (electrolytic grade is often recommended for faster reactions).[1] If reactivity is still low, consider pre-activating the iron powder by briefly stirring it with dilute HCl, followed by washing with water and ethanol, and using it immediately.

  • Possible Cause 2: Insufficient Reflux or Reaction Time. The reduction of nitroarenes with iron is a heterogeneous reaction, and sufficient thermal energy and time are required to drive it to completion.[2]

    • Solution: Ensure the reaction mixture is maintained at a vigorous reflux. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If starting material is still present after the recommended 2 hours, extend the reflux time, checking every 30-60 minutes until the starting material spot has disappeared.

  • Possible Cause 3: Poor Solubility of Starting Material. If the nitro-precursor is not sufficiently soluble in the ethanol/water solvent system, the reaction rate will be severely limited.[2]

    • Solution: While the recommended EtOH/H₂O (2:1) system is generally effective, you can try slightly increasing the proportion of ethanol to improve solubility.[3] Ensure vigorous stirring to maximize the interaction between the solid iron, the dissolved substrate, and the aqueous ammonium chloride solution.

Issue 2: I'm observing multiple spots on my TLC, and the final product is impure.

  • Possible Cause 1: Formation of Reduction Intermediates. The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] If the reaction is incomplete, these intermediates may be present in your crude product.

    • Solution: As with low yield, ensure the reaction goes to completion by using active iron powder and allowing for sufficient reflux time.[2] Using a sufficient excess of the reducing agent (iron) helps to ensure all intermediates are fully reduced to the desired amine.[2]

  • Possible Cause 2: Contamination from the Workup. The workup procedure involves filtering through Celite to remove fine iron particles and iron oxides. If not performed carefully, this "black sludge" can contaminate the filtrate.

    • Solution: Use a thick pad of Celite (at least 1-2 inches) in your filter funnel. After filtering the reaction mixture, wash the Celite pad thoroughly with several portions of hot ethanol or ethyl acetate to ensure all the product is recovered.[1]

Issue 3: I have difficulty isolating the pure product after the workup.

  • Possible Cause 1: Emulsion during Extraction. Aromatic amines can sometimes cause emulsions during aqueous workup and extraction with organic solvents.

    • Solution: To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel. Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can help.

  • Possible Cause 2: The product is a solid but difficult to crystallize. The crude product is often isolated as a yellow solid.[3] If it oils out or remains amorphous, it may be due to residual solvent or impurities.

    • Solution: Ensure all organic solvent is removed under reduced pressure. If direct crystallization is difficult, purification by column chromatography on silica gel is a reliable alternative. Since amines can streak on acidic silica, consider using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) or using an amine-functionalized silica gel.[5] Another approach is to dissolve the crude amine in a suitable solvent (like ethyl acetate), add trichloroacetic acid (TCA) to precipitate the amine salt, filter the salt, and then liberate the free amine by treatment with a base.[6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze Crude by TLC: Starting Material (SM) Present? Start->TLC Intermediates Analyze Crude by TLC: Multiple Spots Besides SM & Product? TLC->Intermediates No Extend_Time Increase reflux time. Re-check TLC. TLC->Extend_Time Yes Purify Purify by Column Chromatography (consider basic modifier or NH-silica) Intermediates->Purify No (Product looks clean but low mass) Workup_Issue Review workup procedure. Ensure complete removal of iron sludge. Intermediates->Workup_Issue Yes Check_Fe Still SM present? Check Iron Powder Quality. Consider activation. Extend_Time->Check_Fe Check_Temp Ensure vigorous reflux. Check_Fe->Check_Temp Workup_Issue->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.[3]

Materials:

  • 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq)

  • Iron powder, fine mesh (3.0 eq)

  • Ammonium chloride (NH₄Cl) (10.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq), ethanol (approx. 10 mL per gram of starting material), and water (approx. 5 mL per gram of starting material).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (10.0 eq). Then, add the iron powder (3.0 eq) in 2-3 portions to control any initial exotherm.

  • Reaction: Heat the mixture to a vigorous reflux. The reaction is typically complete in 2 hours. Monitor the disappearance of the starting material by TLC (a typical eluent system is 50:50 Hexane:Ethyl Acetate).

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the entire mixture through a thick pad of Celite to remove the iron and iron oxides.

  • Workup - Extraction: Wash the flask and the Celite pad thoroughly with hot ethanol or ethyl acetate. Combine the filtrates and dilute with water (approx. 100 mL per gram of starting material). Extract the aqueous filtrate with ethyl acetate (2 x 50 mL per gram of starting material).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL per gram of starting material). This helps to remove residual water and some inorganic salts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound, typically as a yellow solid.[3]

Data Summary

StepReactionKey ReagentsConditionsTypical Yield
1N-Methylation3,4-Dihydro-6-nitroquinolin-2(1H)-one, Methyl Iodide, K₂CO₃DMF, Room Temp>90%
2Nitro Reduction1-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, Fe, NH₄ClEtOH/H₂O, Reflux~97%[3]

Frequently Asked Questions (FAQs)

Q1: Why is the combination of iron and ammonium chloride used? A1: This is a classic and robust method for nitro group reduction known as a Béchamp reduction modification.[4] Iron acts as the reducing metal, getting oxidized in the process. Ammonium chloride serves as a mild proton donor and an electrolyte, facilitating the reaction under near-neutral pH conditions, which is often preferable to strongly acidic conditions (e.g., Fe/HCl) that can be harsh on other functional groups.[1][7]

Q2: Are there alternative, milder methods for this reduction? A2: Yes. If your substrate is sensitive, catalytic transfer hydrogenation is an excellent alternative. This typically involves using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen donor such as ammonium formate or hydrazine. Catalytic hydrogenation with H₂ gas is also a very clean and effective method, though it requires specialized equipment (e.g., a Parr shaker).[2][4]

Q3: My compound contains an ester. Will the Fe/NH₄Cl conditions hydrolyze it? A3: The Fe/NH₄Cl system is considered chemoselective and generally does not affect ester or amide groups, making it a good choice for multifunctional molecules.[8][9] However, it is always advisable to monitor the reaction for any potential side reactions.

Q4: How can I confirm the structure and purity of my final product? A4: The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.[10]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ is 177.22.[3]

  • HPLC or LC-MS: To determine the purity of the final compound.

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

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Technical Support Center: Purification of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on the purification challenges of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No: 233775-30-9). This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purification is frequently complicated by the presence of a reactive aromatic amine moiety, which is highly susceptible to oxidation. This guide offers troubleshooting protocols and answers to frequently asked questions to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of the pink, brown, or black discoloration I observe in my sample?

The discoloration is almost exclusively due to the oxidation of the 6-amino group. This aniline-like functional group is highly susceptible to air oxidation, a process often accelerated by light, heat, and the presence of trace metal impurities. The initial oxidation products can further react to form highly colored polymeric impurities, which can be challenging to remove. Proper handling, such as working under an inert atmosphere (Nitrogen or Argon), is crucial.[1][2][3]

Q2: I synthesized this compound by reducing the 6-nitro precursor. What are the most likely impurities?

When synthesizing via the reduction of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, you should anticipate the following impurities:

  • Unreacted Starting Material: The 6-nitro compound is a common impurity if the reduction is incomplete. It is typically a yellow solid with a significantly different polarity, making it relatively easy to separate by chromatography.[4]

  • Inorganic Salts: If using metal-based reducing agents like iron powder in ammonium chloride or tin(II) chloride, residual inorganic salts can contaminate the product.[4] An aqueous workup or a filtration through a pad of celite is usually effective for their removal.

  • Hydroxylamine Intermediates: Partially reduced intermediates, such as the corresponding hydroxylamine, can be present and are often unstable.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is the gold standard for quantitative purity analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions. A typical mobile phase is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying organic impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4]

Q4: What are the recommended handling and storage conditions for this compound?

Due to its sensitivity to oxidation, strict handling and storage protocols are necessary to maintain purity over time:

  • Handling: Whenever possible, handle the solid and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][7][8] Use de-gassed solvents for all manipulations.

  • Storage: Store the solid in an amber vial under an argon or nitrogen atmosphere in a cool, dark place, preferably in a freezer (-20 °C). Avoid storing it in contact with air for extended periods.[2][3]

Section 2: Troubleshooting Guides

Guide 1: Issue - Persistent Discoloration (Pink to Dark Brown) in the Isolated Solid

Root Cause Analysis: This indicates significant oxidation of the 6-amino group. The immediate goal is to remove the colored impurities and prevent their re-formation.

Solution Workflow:

G start Discolored Product Detected charcoal Dissolve in Suitable Solvent (e.g., Ethyl Acetate, Methanol) Add Activated Charcoal (1-5% w/w) start->charcoal hot_filtration Heat Briefly, then Perform Hot Filtration through Celite charcoal->hot_filtration recrystallize Recrystallize from Filtrate hot_filtration->recrystallize check_purity Check Color & Purity (TLC/HPLC) recrystallize->check_purity success Pure, Colorless Product check_purity->success Success fail Color Persists check_purity->fail Failure chromatography Purify via Column Chromatography (Inert Atmosphere Recommended) fail->chromatography chromatography->success

Caption: Workflow for troubleshooting product discoloration.

Detailed Protocol: Decolorization with Activated Charcoal

  • Solvent Selection: Choose a solvent in which the compound is readily soluble at elevated temperatures but less soluble at room temperature (e.g., ethyl acetate, isopropanol, or acetonitrile).

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the discolored compound in a minimal amount of the chosen boiling solvent.

  • Charcoal Treatment: Remove the flask from the heat source. Cautiously add a small amount of activated charcoal (typically 1-2% of the solute's weight). Safety Note: Adding charcoal to a boiling solvent can cause vigorous bumping.

  • Heating: Gently heat the mixture at reflux for 5-15 minutes. The charcoal will adsorb the colored, polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.[9][10]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Guide 2: Issue - An Impurity Co-elutes with My Product during Silica Gel Chromatography

Root Cause Analysis: The impurity has a polarity very similar to your product, making separation on standard silica gel difficult. This could be a structural isomer or a closely related byproduct.

Solution Strategy: Method Development

Your primary goal is to alter the separation mechanism or enhance the polarity difference between the two compounds.

StrategyPrincipleRecommended Action
Modify Mobile Phase Change the selectivity of the eluent system.[5]1. Switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. 2. Add a small amount of a modifier, such as triethylamine (~0.5%) to sharpen the peak of your basic amine product, or acetic acid if the impurity is more basic.
Change Stationary Phase Utilize a different adsorbent with alternative separation properties.[11][12]1. Alumina (basic or neutral): Can offer different selectivity for amines compared to silica. 2. Reversed-Phase (C18) Silica: Use for highly polar compounds. Elute with polar solvents like water/acetonitrile.[13]
Temporary Derivatization Protect the problematic amino group to drastically change the molecule's polarity.1. Protect the amine as a Boc-carbamate (using Boc-anhydride). This makes the compound much less polar. 2. Purify the non-polar Boc-protected compound, which should now separate easily from the polar impurity. 3. Deprotect using an acid (e.g., TFA in DCM) to recover the pure final product.
Guide 3: Issue - Low Yield or Oiling Out During Recrystallization

Root Cause Analysis: This typically occurs due to an inappropriate choice of solvent, using too much solvent, or the presence of impurities that inhibit crystal lattice formation.[10]

Solution Workflow: Systematic Solvent Screening

  • Initial Screening: Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when hot.

Solvent ClassExamplesSuitability for Aromatic Amines
Alcohols Ethanol, IsopropanolGood, often effective.
Esters Ethyl AcetateVery common and effective choice.
Ketones AcetoneCan be effective but sometimes too strong a solvent.
Ethers Diethyl Ether, MTBEGenerally too non-polar; better as anti-solvents.
Hydrocarbons Hexanes, HeptaneCompound is likely insoluble; excellent as anti-solvents.
Aromatic TolueneCan be effective, especially for larger molecules.[14]
Polar Aprotic AcetonitrileGood option, particularly for moderately polar compounds.
  • Solvent/Anti-Solvent Method: If no single solvent is ideal, use a binary system.

    • Step A: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., Dichloromethane or Methanol) at room temperature.

    • Step B: Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Hexanes or Diethyl Ether) dropwise until the solution becomes persistently cloudy (turbid).

    • Step C: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Step D: Allow the solution to stand undisturbed. Crystals should form slowly as the solvent environment reaches the optimal point for nucleation.[10][14]

Caption: Decision tree for selecting a primary purification strategy.

References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6). Available at: [Link]

  • Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Available at: [Link]

  • Sprout. (n.d.). What are the health and safety guidelines for Aniline in workplaces?. Knowledge. Available at: [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Available at: [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry. Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous buffers. Here, we synthesize technical accuracy with field-proven insights to help you navigate your experiments successfully.

I. Foundational Knowledge: Understanding the Challenge

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that contribute to its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its molecular structure, which features both hydrophilic (amino group) and lipophilic (dihydroquinolinone core) moieties. Key properties include:

PropertyValueSource
Molecular Weight176.22 g/mol [1]
XLogP30.8[2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]

The positive XLogP3 value indicates a degree of lipophilicity, which can contribute to poor aqueous solubility. While the amino group can be protonated to enhance solubility, the overall flat, aromatic-like structure prefers non-polar environments.

Q2: Why is my stock solution of this compound crashing out when diluted in aqueous buffer?

A2: This is a common phenomenon known as precipitation. It often occurs when a stock solution, typically prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent is miscible with water, but the compound itself may not be sufficiently soluble in the final aqueous environment, causing it to come out of solution.

II. Troubleshooting Guides: Practical Solutions for Solubility Enhancement

This section provides a series of troubleshooting guides in a question-and-answer format to address specific solubility issues you may encounter.

A. pH Adjustment Strategy

Q3: My compound is insoluble in neutral phosphate-buffered saline (PBS, pH 7.4). Can I use pH adjustment to improve its solubility?

A3: Yes, pH adjustment is a powerful and often first-line strategy for compounds with ionizable groups.[] The 6-amino group on the quinolinone ring is basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing its solubility.[4][5]

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot solubility versus pH to determine the optimal pH range for solubilization.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

pH_Solubility cluster_pH pH Environment cluster_Compound Compound State High_pH High pH (e.g., > 7) Unionized Unionized (Poorly Soluble) High_pH->Unionized Favors Low_pH Low pH (e.g., < 6) Ionized Ionized (Soluble) Low_pH->Ionized Favors (Protonation of Amino Group)

Caption: Relationship between pH and the ionization state of the compound.

B. Co-solvent Systems

Q4: pH adjustment is not compatible with my experimental system. What are my other options?

A4: The use of co-solvents is another effective technique to increase the solubility of poorly water-soluble drugs.[6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8]

Commonly Used Co-solvents:
  • Ethanol: A widely used and generally well-tolerated co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity co-solvent suitable for many applications.[7][9]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized in biological assays due to potential toxicity.

Experimental Protocol: Co-solvent Solubility Screening
  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 5%, 10%, 20% v/v of co-solvent in your desired aqueous buffer).

  • Add an excess amount of this compound to each mixture.

  • Equilibrate the samples as described in the pH adjustment protocol.

  • Separate and quantify the dissolved compound.

  • Plot solubility versus co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Important Consideration: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

C. Cyclodextrins: The Encapsulation Approach

Q5: I need to avoid organic co-solvents entirely. Is there a suitable alternative?

A5: Yes, cyclodextrins are an excellent option. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are soluble in water.[12][13]

Choosing the Right Cyclodextrin:
  • β-Cyclodextrin (β-CD): Often a good starting point for molecules with aromatic rings.[]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than native β-CD, making it suitable for a wider range of applications, including parenteral formulations.[][14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A negatively charged derivative with high water solubility, also used to reduce toxicity.[]

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibrate the samples , typically with stirring or sonication to facilitate complex formation.

  • Separate and quantify the dissolved compound.

  • Plot solubility versus cyclodextrin concentration to determine the effectiveness of the cyclodextrin.

Cyclodextrin_Mechanism cluster_workflow Cyclodextrin Solubilization Workflow A Poorly Soluble Compound C Inclusion Complex (Soluble) A->C + B Cyclodextrin in Aqueous Buffer B->C Encapsulates

Caption: Mechanism of cyclodextrin-mediated solubilization.

III. Advanced Strategies and Combined Approaches

Q6: I've tried a single method and still can't achieve the desired concentration. Can I combine these techniques?

A6: Absolutely. A combined approach can often yield synergistic effects.[15] For instance, you can combine pH adjustment with the use of a co-solvent or a cyclodextrin. The initial increase in solubility from protonating the amino group at a lower pH can be further enhanced by the presence of a co-solvent or by encapsulation in a cyclodextrin.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting the most appropriate solubilization strategy.

Decision_Tree Start Start: Solubility Issue Identified Check_pH Is pH adjustment compatible with the assay? Start->Check_pH Adjust_pH Optimize pH (acidic) Check_pH->Adjust_pH Yes Check_CoSolvent Are organic co-solvents permissible? Check_pH->Check_CoSolvent No Combine_Methods Combine pH adjustment with co-solvent or cyclodextrin Adjust_pH->Combine_Methods Success Target Concentration Achieved Adjust_pH->Success Use_CoSolvent Screen Co-solvents (e.g., PG, PEG 400) Check_CoSolvent->Use_CoSolvent Yes Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Check_CoSolvent->Use_Cyclodextrin No Use_CoSolvent->Combine_Methods Use_CoSolvent->Success Use_Cyclodextrin->Combine_Methods Use_Cyclodextrin->Success Combine_Methods->Success

Caption: Decision-making workflow for selecting a solubilization strategy.

IV. Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Protonation of the basic amino group increases polarity.Simple, effective for ionizable compounds.[]May not be compatible with all biological systems; can affect compound stability.
Co-solvents Reduces the polarity of the aqueous medium.[6]Wide range of options; can significantly increase solubility.Potential for solvent toxicity in biological assays; may affect protein structure.
Cyclodextrins Encapsulation of the hydrophobic molecule within a soluble host.[12]Avoids organic solvents; can improve stability and reduce toxicity.[11][13]Can be more expensive; potential for competition with other molecules for the cyclodextrin cavity.
Combined Approach Synergistic effects of multiple mechanisms.[15]Can achieve higher solubility than single methods.Requires more complex formulation development and validation.

V. References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search. Retrieved from

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Retrieved from

  • Co-solvent. In Wikipedia. Retrieved from

  • Co-solvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Retrieved from

  • 6-Amino-1-Methylquinolin-2(1h)-One. PubChem. Retrieved from

  • 6-(Amino(phenyl)methyl)-3,4-dihydroquinolin-2(1h)-one. ChemScene. Retrieved from

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. PDF. Retrieved from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Retrieved from

  • 6-Amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2(1H)-one hydrochloride. ChemScene. Retrieved from

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Retrieved from

  • (6-Amino-3,4-dihydroquinolin-1(2h)-yl)(thiophen-2-yl)methanone. ChemScene. Retrieved from

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from

  • The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from

  • pH Adjustment and Co-Solvent Optimization. BOC Sciences. Retrieved from

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from

  • This compound. ChemicalBook. Retrieved from

  • 6-amino-3,4-dihydroquinolin-2(1H)-one. PubChem. Retrieved from

  • Combined effect of complexation and pH on solubilization. PubMed. Retrieved from

  • pH and solubility. Khan Academy. Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from

  • Solubility and pH. Chemistry LibreTexts. Retrieved from

  • State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. ScienceDirect. Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Taylor & Francis Online. Retrieved from

  • This compound synthesis. ChemicalBook. Retrieved from

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from

  • 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one. PubChem. Retrieved from

  • 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. Retrieved from

  • 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one. Benchchem. Retrieved from

  • 6-Amino-1-cyclopropylmethyl-3,4-dihydro-1H-quinolin-2-one. ChemicalBook. Retrieved from

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from

  • N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide. Pharmaffiliates. Retrieved from

  • 6-Amino-1-methyluracil. PubChem. Retrieved from

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Technical Support Center: Stabilizing 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 233775-30-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of this compound. Given its specific chemical structure, this molecule presents unique stability challenges that require careful management to ensure its integrity over time.

This guide is structured to address potential issues proactively, moving from frequently asked questions to detailed troubleshooting protocols. Our recommendations are grounded in the fundamental principles of organic chemistry, focusing on the two primary points of reactivity in the molecule: the aromatic amine and the lactam ring.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: My solid sample of this compound has changed color from off-white/yellow to a darker brown/purple. What happened?

A: This is a classic sign of oxidative degradation of the aromatic amine group.[1][2] Aromatic amines, particularly aniline derivatives, are highly susceptible to air oxidation.[1] The presence of oxygen, especially when catalyzed by light or trace metal impurities, can initiate a cascade of reactions, leading to the formation of highly colored polymeric products.[1] The amino group (-NH2) is an activating group, making the aromatic ring electron-rich and more prone to oxidation.[2]

Q2: I've stored my compound in solution (e.g., in DMSO or water for an assay) and its purity is decreasing over time. What is the likely cause?

A: While oxidation is still a concern in solution, the presence of a solvent, especially one containing water, introduces the risk of hydrolysis of the lactam (cyclic amide) ring. The dihydroquinolinone structure contains a six-membered lactam. While generally more stable than smaller lactam rings (like beta-lactams), they can still undergo hydrolysis, particularly under acidic or basic conditions, to open the ring and form an amino acid derivative.[3][4][5]

Q3: What are the ideal conditions for the long-term storage of this compound?

A: Based on its chemical structure, the optimal storage conditions aim to mitigate both oxidation and hydrolysis. We recommend storing the solid compound under an inert atmosphere (argon or nitrogen), protected from light in a tightly sealed amber vial, and at a reduced temperature.[6][7]

Q4: How can I check the purity of my sample if I suspect degradation?

A: The most reliable and common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A reversed-phase HPLC method can effectively separate the parent compound from its more polar degradation products (e.g., ring-opened hydrolyzed products) and colored oxidation byproducts.[8][9][10] LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for more definitive identification of the degradation products.[11]

Section 2: Understanding the Degradation Pathways

To effectively stabilize this compound, it is crucial to understand the chemical reactions that lead to its degradation. The molecule's stability is primarily dictated by its two key functional groups: the aromatic amine and the lactam.

Pathway 1: Oxidation of the Aromatic Amine

The primary degradation pathway, especially for the solid material, is the oxidation of the 6-amino group. This process is often autocatalytic and results in a visible change in the material's appearance.

  • Mechanism: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation.[12] The reaction can proceed through various radical intermediates to form nitroso, nitro, and ultimately, complex colored polymeric species.[1][13]

  • Initiators: This process is accelerated by exposure to:

    • Atmospheric oxygen[6]

    • UV/Visible light

    • Trace metal ions

    • Elevated temperatures

Pathway 2: Hydrolysis of the Lactam Ring

When in solution, particularly aqueous or protic solutions, the lactam ring is the next most likely site of degradation.

  • Mechanism: This is a nucleophilic acyl substitution reaction where water acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the cleavage of the amide bond and the formation of the corresponding gamma-amino acid. The reaction is catalyzed by both acid and base.

  • Stability Context: The six-membered (delta) lactam in this molecule is significantly more stable to hydrolysis than the highly strained four-membered beta-lactams found in penicillin antibiotics.[3][4][5][14] However, over long-term storage in solution, this pathway can still lead to a measurable decrease in purity.

The diagram below illustrates these two primary degradation pathways.

G cluster_main Degradation of this compound cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway A 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one (Parent Compound) B Oxidized Intermediates (e.g., Nitroso, Radicals) A->B O₂, Light, Heat D Ring-Opened Product (γ-Amino Acid Derivative) A->D H₂O (Acid/Base Catalyzed) C Colored Polymeric Byproducts B->C Further Oxidation & Polymerization

Caption: Primary degradation pathways for the target compound.

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Solid powder darkens over time (e.g., yellow to brown). Oxidation of the aromatic amine group due to exposure to air and/or light.[1]1. Immediately transfer the material to an amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing.[6] 3. Store in a desiccator in a cool, dark place (refrigerator or freezer).[15][16] 4. For future use, aliquot the material into smaller quantities to minimize repeated exposure of the bulk stock.
Decreased purity observed in HPLC analysis after storage in solution. 1. Hydrolysis of the lactam ring, especially in aqueous or unpurified solvents.[17] 2. Oxidative degradation, which can also occur in solution.1. Prepare solutions fresh for each experiment. 2. If stock solutions must be stored, use anhydrous, high-purity solvents (e.g., DMSO). 3. Store stock solutions at -20°C or -80°C. 4. Before use, allow the solution to warm to room temperature before opening to prevent condensation.[18]
Inconsistent results in biological assays. Degradation of the active compound leading to lower effective concentration. The degradation products may also interfere with the assay.1. Confirm the purity of the compound stock using the HPLC protocol below before starting a new set of experiments. 2. Always use freshly prepared dilutions from a validated stock solution. 3. Consider if the assay buffer itself (pH, components) could be accelerating degradation during the experiment.
Material is difficult to dissolve after long-term storage. Formation of insoluble polymeric oxidation products. This indicates significant degradation. The material may not be suitable for use. 1. Attempt sonication to aid dissolution. 2. Filter the solution to remove insoluble particulates. 3. Quantify the concentration of the remaining soluble parent compound via HPLC with a standard curve before use.

Section 4: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol describes the best practice for storing the solid compound to maximize its shelf-life.[6][19][20]

Materials:

  • This compound solid

  • Amber glass vials with PTFE-lined caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Desiccator cabinet

  • Freezer (-20°C) or refrigerator (2-8°C)

Procedure:

  • Aliquot: If you have a large batch, divide the solid into smaller, single-use amounts in separate amber vials. This prevents contamination and repeated exposure of the entire stock.[6]

  • Inerting: Place a vial containing the aliquot in a clean, dry environment. Insert a needle or pipette tip connected to the inert gas line into the vial, ensuring the gas flows gently over the solid.

  • Purge: Allow the inert gas to flow for 1-2 minutes to displace all atmospheric oxygen.

  • Seal: While the inert gas is still flowing, tightly seal the vial with the PTFE-lined cap.

  • Label: Clearly label each vial with the compound name, date of storage, and a lot number.

  • Store: Place the sealed vial inside a desiccator. Store the desiccator in a dark, cold environment, such as a freezer (-20°C is preferred) or a refrigerator.[15][16]

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC method to assess the purity of this compound and detect common degradation products.

Instrumentation & Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at approximately 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase composition (95% A, 5% B) to a final concentration of ~50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection if any particulates are visible.

Data Interpretation:

  • The parent compound should appear as a major peak.

  • Oxidative degradation products may appear as a cluster of small, broad peaks, often eluting later in the gradient.

  • The hydrolyzed, ring-opened product will be more polar and is expected to elute earlier than the parent compound.

  • Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% Area).

The workflow for assessing compound stability is visualized below.

G cluster_workflow Compound Stability Assessment Workflow A Receive / Synthesize Compound B Perform Initial QC (HPLC) A->B C Store Compound (Protocol 1) B->C I Compare HPLC Results B->I Initial Data D Withdraw Aliquot for Experiment C->D E Prepare Experimental Solutions D->E F Perform Experiment / Assay E->F G Troubleshoot? (e.g., Inconsistent Data) F->G G->F No H Re-analyze Stored Sample (HPLC) G->H Yes H->I J Purity > 95%? I->J K Continue Use J->K Yes L Discard Stock & Obtain New Material J->L No

Caption: Workflow for quality control and stability assessment.

References
  • Staub, L., et al. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-31. [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Arora, P. K., & Srivastava, A. (2014). Bacterial degradation of monocyclic aromatic amines. PubMed Central, 5, 233. [Link]

  • Sustainability. Aromatic Amine Cleavage. [Link]

  • Franck, C., & Utley, J. H. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PubMed Central, 25(13), 2592. [Link]

  • Staub, L., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. [Link]

  • Deakin University Research Repository. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • Li, Y., et al. (2022). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • ResearchGate. Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. [Link]

  • Miller, L. F., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 779. [Link]

  • Gröger, H., & Syldatk, C. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]

  • ResearchGate. Bacterial degradation of monocyclic aromatic amines. [Link]

  • Restek. (2020). How to Store Reference Standards. [Link]

  • Deshpande, M. V., et al. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PubMed Central, 9(1), 38. [Link]

  • Neumann, H. G. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications, (162), 11-21. [Link]

  • Spycher, S., et al. (2018). Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central, 52(15), 8986-8998. [Link]

  • eflab.com. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • IDR Environmental Services. The Top 10 Best Practices For Proper Chemical Storage. [Link]

  • Baylor University Environmental Health & Safety. Time-Sensitive Chemicals. [Link]

  • Zhang, R., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4084-4091. [Link]

  • Queensland Government. Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. [Link]

  • ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Welch, C. J., & Lin, M. H. (2020). Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • K'psowa, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central, 173, 112185. [Link]

  • PubChem. 6-amino-3,4-dihydroquinolin-2(1H)-one. [Link]

  • PubChem. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. As a Senior Application Scientist, I understand that while the synthesis of quinolinone scaffolds is a cornerstone of medicinal and industrial chemistry, the path to the desired product is often complicated by unexpected side reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to diagnose and resolve common and complex issues encountered during your experiments. Our approach is rooted in understanding the causality behind these side reactions to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Harsh Reaction Conditions: Many classical quinolinone syntheses, like the Conrad-Limpach or Gould-Jacobs, necessitate high temperatures (often >250 °C) for the cyclization step.[2][3] Such extreme conditions can lead to the degradation of starting materials or the final product, significantly reducing your yield.[1]

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical. An inappropriate catalyst may not be efficient enough to promote the desired reaction, leading to low conversion rates, or it could favor the formation of side products.[1] Modern approaches often utilize milder and more efficient catalytic systems to circumvent this issue.[1][4]

  • Competing Side Reactions: The most common culprits are self-condensation of your carbonyl starting materials (an aldol condensation) or polymerization, especially under strong acid or high-temperature conditions.[1][5]

  • Solvent Effects: The reaction medium plays a significant role. For high-temperature cyclizations, high-boiling, inert solvents like diphenyl ether or Dowtherm A are often used.[3] However, these can be difficult to remove and may not be optimal for all substrates.[3]

Troubleshooting Workflow for Low Yield

Below is a logical flow diagram to guide your troubleshooting process for low-yield reactions.

LowYield_Troubleshooting start Low Yield Observed check_conditions Analyze Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity competing_reactions Identify Side Products (TLC, LC-MS) start->competing_reactions temp temp check_conditions->temp Temperature Issue? catalyst catalyst check_conditions->catalyst Catalyst Issue? solvent solvent check_conditions->solvent Solvent Issue? self_condensation self_condensation competing_reactions->self_condensation Aldol/Dimerization Products? lower_temp Action: Lower Temperature Use Milder Conditions (e.g., Microwave) temp->lower_temp Yes change_catalyst Action: Screen Alternative Catalysts (e.g., Lewis acids, ionic liquids) catalyst->change_catalyst Yes change_solvent Action: Use Alternative High-Boiling Solvent Consider Solvent-Free Conditions solvent->change_solvent Yes end Optimized Yield lower_temp->end change_catalyst->end change_solvent->end adjust_stoichiometry Action: Adjust Stoichiometry Use Biphasic System to Sequester Carbonyl self_condensation->adjust_stoichiometry Yes adjust_stoichiometry->end Friedlander_Pathways cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Products A o-Aminoaryl Ketone Enolate1 Kinetic Enolate A->Enolate1 Enolate2 Thermodynamic Enolate A->Enolate2 B Unsymmetrical Carbonyl Compound B->Enolate1  Low Temp  Strong Base B->Enolate2  High Temp  Weaker Base Product1 Desired Regioisomer Enolate1->Product1 Cyclization Rearrangement Rearrangement Byproduct Enolate1->Rearrangement High Temp Prolonged Heating Product2 Undesired Regioisomer Enolate2->Product2 Cyclization Enolate2->Rearrangement High Temp Prolonged Heating

Sources

Technical Support Center: Optimizing N-Methylation of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of dihydroquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your synthetic efforts. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction to N-Methylation of Dihydroquinolinones

The N-methylation of dihydroquinolinones is a crucial transformation in medicinal chemistry, as the introduction of a methyl group on the lactam nitrogen can significantly alter a molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] While seemingly straightforward, this reaction can present several challenges, from low yields to difficult purifications. This guide will walk you through common issues and provide robust, field-proven solutions.

Two primary strategies are employed for the synthesis of N-methylated dihydroquinolinones:

  • Direct N-Methylation: This classic approach involves the deprotonation of the N-H bond of a pre-synthesized dihydroquinolinone followed by quenching with a methyl electrophile.

  • Cyclization of an N-Methyl Precursor: This method involves synthesizing an open-chain precursor that already contains the N-methyl group, which is then cyclized to form the target dihydroquinolinone.[3][4]

This guide will primarily focus on the optimization and troubleshooting of the direct N-methylation approach, as it is a widely used and often challenging step.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the N-methylation of a 3,4-dihydroquinolin-2(1H)-one?

A typical starting point for the N-methylation of 3,4-dihydroquinolin-2(1H)-one involves reacting it with a methylating agent in the presence of a base in a polar aprotic solvent.[3] A common set of conditions is outlined in the table below.

ComponentReagent/SolventTypical Stoichiometry (eq.)
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)1.1 - 1.5
Base Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)1.2 - 2.0
Solvent Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)N/A
Temperature 0 °C to room temperatureN/A

Expert Insight: The choice of base is critical. Sodium hydride is a strong, non-nucleophilic base that provides irreversible deprotonation, often leading to faster reaction times and higher yields. However, it is highly reactive and requires strictly anhydrous conditions. Potassium carbonate is a milder base, which can be advantageous for substrates with base-sensitive functional groups, but may require heating to achieve full conversion.

Q2: How do I monitor the progress of my N-methylation reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3]

  • Procedure: Spot the reaction mixture alongside your starting dihydroquinolinone on a silica gel TLC plate.

  • Eluent System: A good starting eluent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the polarity of your specific substrate and product.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The N-methylated product will be less polar than the starting material and should have a higher Rf value.

Self-Validation: A completed reaction is indicated by the complete consumption of the starting material spot on the TLC plate. It is advisable to confirm the identity of the new spot by co-spotting with a previously synthesized authentic sample of the N-methylated product, if available.

Q3: What are the key differences between using methyl iodide and dimethyl sulfate as the methylating agent?

Both are effective methylating agents, but they have different properties to consider:

FeatureMethyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Reactivity Highly reactiveGenerally more reactive
Boiling Point 42.4 °C188 °C
Toxicity Toxic and a suspected carcinogenExtremely toxic and carcinogenic
Cost Generally more expensiveMore cost-effective for large scale

Expert Insight: Due to its high volatility, reactions with methyl iodide should be conducted in a well-sealed reaction vessel to prevent its evaporation, especially if heating is required.[5] Dimethyl sulfate is less volatile but is highly toxic and should be handled with extreme caution in a fume hood with appropriate personal protective equipment.

Troubleshooting Guide

This section addresses common problems encountered during the N-methylation of dihydroquinolinones and provides a systematic approach to resolving them.

Problem 1: Low or No Conversion to the N-Methylated Product

A low or non-existent yield is a frequent issue. The following decision tree can help diagnose the root cause.

troubleshooting_low_yield start Low/No Yield Observed by TLC/LC-MS check_base Is the base active? start->check_base check_reagents Are the methylating agent and solvent of sufficient quality? start->check_reagents check_conditions Are the reaction conditions optimal? start->check_conditions sub_base1 NaH: Did it appear as a fine, grey powder? Was it handled under inert atmosphere? check_base->sub_base1 If using NaH sub_base2 K₂CO₃: Was it freshly dried/purchased anhydrous? check_base->sub_base2 If using K₂CO₃ sub_reagent1 Methyl Iodide: Is it colorless or slightly yellow? (Brown indicates decomposition to I₂) check_reagents->sub_reagent1 sub_reagent2 Solvent: Is it anhydrous? (Water will quench the base) check_reagents->sub_reagent2 sub_conditions1 Temperature: Is it too low? (Especially with weaker bases like K₂CO₃) check_conditions->sub_conditions1 sub_conditions2 Time: Has the reaction been running long enough? check_conditions->sub_conditions2 solution_base Solution: Use a fresh, sealed bottle of NaH or dry K₂CO₃ under vacuum at >100°C before use. sub_base1->solution_base sub_base2->solution_base solution_reagents Solution: Purify methyl iodide by passing through activated alumina if necessary. Use freshly opened anhydrous solvent or dry it using standard procedures. sub_reagent1->solution_reagents sub_reagent2->solution_reagents solution_conditions Solution: Increase the reaction temperature (e.g., to 40-60°C) and/or extend the reaction time. Monitor by TLC. sub_conditions1->solution_conditions sub_conditions2->solution_conditions

Caption: Troubleshooting Decision Tree for Low Yields.

Causality Explained:

  • Inactive Base: Sodium hydride reacts violently with water and can be passivated by atmospheric moisture. Potassium carbonate is hygroscopic and will lose its basicity if not kept dry.

  • Reagent Decomposition: Methyl iodide can decompose over time, especially when exposed to light, forming iodine which gives it a brown color. The presence of water in the solvent will quench the anionic intermediate formed after deprotonation, preventing methylation.

  • Suboptimal Conditions: The acidity of the N-H proton in dihydroquinolinones can vary depending on other substituents on the ring. Less acidic protons will require more forcing conditions (stronger base, higher temperature, longer reaction time) to achieve complete deprotonation and subsequent methylation.

Problem 2: Formation of Multiple Products and Purification Difficulties

The appearance of unexpected spots on your TLC plate can complicate purification.

If your dihydroquinolinone substrate contains a hydroxyl group, particularly a phenolic one, there is a risk of competitive O-methylation.[6][7]

Mechanistic Insight: The relative acidity of the N-H and O-H protons will dictate the site of deprotonation. While the lactam N-H is generally less acidic than a phenolic O-H, the use of a strong base can lead to the formation of both the N-anion and the O-anion, resulting in a mixture of N- and O-methylated products.

Strategies to Promote N-Methylation over O-Methylation:

  • Choice of Base and Solvent: Using a milder base like potassium carbonate in a less polar solvent such as acetone can sometimes favor N-methylation. The harder oxygen anion may be more strongly solvated in a polar aprotic solvent like DMF, potentially slowing its reaction rate.

  • Protecting Groups: The most robust solution is to protect the hydroxyl group before the N-methylation step. A common protecting group for phenols is a silyl ether (e.g., TBS) or a benzyl ether, which can be removed after N-methylation.

  • Mitsunobu Reaction: For certain substrates, a Mitsunobu reaction with methanol can be a highly selective method for N-methylation, avoiding the need for a strong base.

  • Unidentified Byproducts: These can arise from the degradation of starting materials or products, especially if the reaction is heated for an extended period.[8]

  • Co-elution of Product and Starting Material: If the polarity difference between your starting material and product is small, separation by column chromatography can be challenging.

Strategies to Improve Product Selectivity and Purity:

StrategyDescriptionSelf-Validating Check
Optimize Stoichiometry Use a minimal excess of the methylating agent (e.g., 1.1 eq.). Excess electrophile can lead to side reactions.Monitor the reaction by LC-MS to track the formation of byproducts as a function of reagent stoichiometry.
Lower Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.Compare the crude reaction mixtures from reactions run at different temperatures by TLC or LC-MS to assess the level of impurities.
Optimize Chromatography Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system (e.g., dichloromethane/methanol).Fractions should be analyzed by TLC to ensure clean separation. Combine only pure fractions for concentration.
Recrystallization If chromatography is ineffective, attempt to purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).[8]The purity of the recrystallized material should be confirmed by NMR spectroscopy and/or melting point analysis.

Experimental Protocols

Protocol 1: N-Methylation of 3,4-Dihydroquinolin-2(1H)-one using NaH and CH₃I

protocol_1 start Start step1 Dissolve dihydroquinolinone (1.0 eq) in anhydrous DMF under N₂. start->step1 step2 Cool to 0°C. step1->step2 step3 Add NaH (1.2 eq) portion-wise. step2->step3 step4 Stir for 30 min at 0°C. step3->step4 step5 Add CH₃I (1.1 eq) dropwise. step4->step5 step6 Warm to room temperature and stir for 2-4 h. step5->step6 step7 Monitor by TLC. step6->step7 step8 Quench with saturated aq. NH₄Cl. step7->step8 step9 Extract with Ethyl Acetate. step8->step9 step10 Dry, concentrate, and purify by column chromatography. step9->step10 end End step10->end

Caption: Workflow for N-methylation using NaH.

Detailed Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-methyl-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: N-Methylation of 3,4-Dihydroquinolin-2(1H)-one using K₂CO₃ and CH₃I

Detailed Steps:

  • To a round-bottom flask, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone or DMF.

  • Add methyl iodide (1.5 eq) to the suspension.

  • Stir the mixture at room temperature or heat to reflux (typically 50-60 °C) overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Analytical Characterization

Confirm the structure and purity of your N-methylated product using the following analytical techniques:

  • ¹H NMR: Look for the appearance of a new singlet corresponding to the N-CH₃ protons, typically in the range of 3.2-3.5 ppm. The N-H proton signal from the starting material (often a broad singlet > 8 ppm) should be absent.

  • ¹³C NMR: A new carbon signal for the N-CH₃ group will appear around 25-35 ppm.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-methylated product (an increase of 14 Da from the starting material).

  • Infrared (IR) Spectroscopy: The N-H stretching band present in the starting material (around 3200 cm⁻¹) should be absent in the product spectrum.

By following this guide, you will be better equipped to optimize your N-methylation reactions and troubleshoot any issues that may arise, leading to more efficient and successful syntheses.

References

  • Ma, D., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(1), 1. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]

  • Wang, H., et al. (2017). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 53(56), 7949-7952. Available at: [Link]

  • Miller, M. J., et al. (2009). Synthesis and biology of N-thiolated β-lactams. Bioorganic & Medicinal Chemistry, 17(5), 2033-2043. Available at: [Link]

  • Google Patents. (2009). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Page, M. I. (1984). The mechanisms of reactions of .beta.-lactam antibiotics. Accounts of Chemical Research, 17(4), 144–151. Available at: [Link]

  • Alcaide, B., et al. (2005). Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. The Journal of Organic Chemistry, 70(10), 4006–4015. Available at: [Link]

  • Wierzbicki, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 28(12), 4767. Available at: [Link]

  • Page, M. I. (1995). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 349(1330), 331-339. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-33. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. Available at: [Link]

  • Gomtsyan, A. (2012). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5835-5839. Available at: [Link]

  • Smolyak, A. A., et al. (2016). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. Russian Journal of Organic Chemistry, 52(12), 1812-1816. Available at: [Link]

  • Saito, Y., et al. (2023). Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts and sequential-flow synthesis of N-monomethyl amines. Green Chemistry, 25(19), 7524-7528. Available at: [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]

  • Williams, J. M. J., & Williams, T. J. (2019). Recent advances in homogeneous non-noble metal-catalysed hydrogenation and dehydrogenation. Organic & Biomolecular Chemistry, 17(7), 1595-1607. Available at: [Link]

  • Royal Society of Chemistry. (2025). Themed collection Analytical Methods Review Articles 2025. Available at: [Link]

  • DeepDyve. (n.d.). Analytical Methods. Available at: [Link]

  • Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. The Journal of Organic Chemistry, 72(25), 9881-9885. Available at: [Link]

  • ResearchGate. (n.d.). a) Synthesis of tetrahydroquinoline by N‐methylation of quinolines with CO2 and b) screened ligands. [Image]. Available at: [Link]

  • BGI Genomics. (2025, May 19). Decoding DNA Methylation: Applications Across Diverse Fields | BGI Webinar. [Video]. YouTube. Available at: [Link]

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247-5256. Available at: [Link]

  • Royal Society of Chemistry. (2025). Themed collection Analytical Methods Review Articles 2025. Available at: [Link]

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Technical Support Center: Synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize the synthesis of this crucial intermediate. Our focus is on practical, field-tested solutions to minimize impurities and enhance yield, ensuring the highest quality for your downstream applications.

The predominant synthetic route to this compound involves the reduction of the corresponding nitro precursor, 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. The questions and protocols below are primarily centered on this transformation, which is a critical step where most impurities arise.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final product is discolored (yellow to dark brown), but the NMR looks clean. What is the cause and how can I obtain a white or off-white solid?

Answer: This is a classic issue when working with aromatic amines (anilines). The discoloration is almost certainly due to the formation of colored oxidation byproducts. The aniline functional group in your product is highly susceptible to air oxidation, which can form minute quantities of highly colored polymeric impurities. Even trace amounts can impart significant color without being readily detectable by standard ¹H NMR.

Causality & Prevention:

  • Mechanism: Anilines can undergo oxidative coupling to form complex, conjugated structures like azoxybenzenes, azobenzenes, and phenazines, which are intensely colored. This process is often catalyzed by trace metals and light.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction workup, solvent removal, and final product isolation under an inert atmosphere (Nitrogen or Argon). This is the single most effective preventative measure.

    • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles, especially for the final crystallization step.

    • Antioxidant Quench: During the aqueous workup, consider adding a small amount of a mild reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer to quench dissolved oxygen and prevent oxidation.

    • Charcoal Treatment: If discoloration persists, a hot filtration over a small amount of activated charcoal during the recrystallization process can effectively remove colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.

    • Storage: Store the final, dried product under an inert atmosphere, protected from light, and at reduced temperatures (2-8 °C) to prevent long-term degradation.

Question 2: My HPLC analysis shows a significant peak corresponding to the starting material, 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. How can I improve the conversion rate?

Answer: Incomplete conversion is a common problem in the reduction of nitroarenes. It points to either insufficient reaction time, deactivated catalyst/reagent, or suboptimal reaction conditions.

Causality & Optimization:

  • For Metal/Acid Reductions (e.g., Fe/NH₄Cl or SnCl₂):

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the metal reductant. For iron powder, 3-5 equivalents are typical.[1] The surface of the metal can become passivated, so an excess is crucial.

    • Activation: The acidic medium (in this case, generated from ammonium chloride) is essential for activating the metal surface. Ensure the pH of the reaction mixture is slightly acidic throughout the process.

    • Reaction Time & Temperature: These reactions often require heating to reflux to proceed at a reasonable rate.[1] Monitor the reaction by TLC or LC-MS and continue heating until the starting material is consumed.

  • For Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Ni):

    • Catalyst Activity: The catalyst may be of poor quality or may have been deactivated. Always use fresh, high-quality catalyst. For Pd/C, ensure it is handled properly to avoid premature oxidation or poisoning. Raney Nickel is pyrophoric and requires careful handling.[2]

    • Catalyst Loading: A typical loading for Pd/C is 5-10 mol%. If the reaction is sluggish, a slightly higher loading may be necessary.

    • Hydrogen Pressure: While many nitro reductions proceed at atmospheric pressure, some sterically hindered or electronically deactivated substrates may require higher H₂ pressure (e.g., 50 psi).

    • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the starting material is fully dissolved at the reaction temperature.

    • Catalyst Poisons: Sulfur, halides, and strong coordinating groups can poison noble metal catalysts. Ensure your starting material and solvents are free from such contaminants.

Question 3: I'm observing an unexpected peak in my LC-MS with a mass corresponding to [M+14] or [M-2]. What could this be?

Answer: These masses often point to specific, known intermediates in the nitro reduction pathway or side reactions.

Causality & Identification:

  • [M+14] (Mass of Product + 14): This often corresponds to the N-hydroxylamino intermediate (Ar-NHOH). The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a stepwise process that proceeds through nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) species.[2] If the reduction is incomplete or stalls, the hydroxylamine can be detected.

    • Solution: To resolve this, enhance the reducing power of your system. For catalytic hydrogenation, increase H₂ pressure or reaction time. For metal/acid reductions, add more reducing agent and ensure acidic conditions are maintained.

  • [M-2]: This mass could potentially correspond to an azoxy or azo dimer, formed by the condensation of the nitroso and hydroxylamino intermediates. These are more likely to form under neutral or basic conditions.

    • Solution: Maintain slightly acidic conditions during the reduction to favor the complete reduction to the amine over condensation pathways.

Below is a diagram illustrating the main reaction pathway and the formation of these key impurities.

reaction_pathway cluster_impurities Potential Impurities SM 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Starting Material) Nitroso Nitroso Intermediate (Ar-NO) SM->Nitroso Reduction Hydroxylamine Hydroxylamino Intermediate (Ar-NHOH) Impurity [M+14] Nitroso->Hydroxylamine Reduction Product This compound (Target Product) Hydroxylamine->Product Reduction Oxidized Oxidized Impurities (Colored Byproducts) Product->Oxidized Air Oxidation

Caption: Reaction pathway for nitro reduction and key impurity formation.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose between catalytic hydrogenation and a metal/acid reduction like Fe/NH₄Cl?

This choice depends on your scale, available equipment, and the presence of other functional groups in your molecule. The table below summarizes the key differences.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Metal/Acid Reduction (e.g., Fe/NH₄Cl)
Purity & Workup Generally cleaner, with byproducts being H₂O. Workup involves simple filtration of the catalyst.Can be messy. Requires filtration of large amounts of metal salts and an aqueous workup.[1]
Chemoselectivity Can be too reactive, reducing other groups (alkenes, alkynes, benzyl ethers).[3][4] Gold-based catalysts may offer higher selectivity.[5]Highly chemoselective for the nitro group. Tolerates most other functional groups well.[2]
Equipment Requires a hydrogenation apparatus (e.g., Parr shaker) and a source of flammable H₂ gas.Can be performed in standard laboratory glassware. No specialized equipment needed.
Cost & Scalability Catalyst can be expensive (especially Palladium), but loadings are low. Scalable.Reagents (Iron, NH₄Cl) are very cheap. Waste disposal can be an issue on a large scale.[2]
Recommendation Ideal for clean, small-to-medium scale synthesis where no other easily reducible groups are present.A robust, economical, and highly selective method suitable for a wide range of scales and functional groups.

FAQ 2: What are the most critical parameters to control during the reduction to ensure high purity?

  • Temperature: For Fe/NH₄Cl, reflux is often necessary for a good reaction rate.[1] For catalytic hydrogenation, reactions are often run from room temperature to 50 °C. Overheating can lead to side reactions.

  • pH (for metal/acid): Maintaining a slightly acidic environment is crucial for metal activation and to prevent the formation of condensation byproducts.

  • Atmosphere: After the reaction is complete, protecting the resulting aniline from oxygen is paramount to prevent the formation of colored impurities.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Use TLC or HPLC to monitor the disappearance of the starting material to ensure the reaction goes to completion without generating excessive byproducts from prolonged heating.

FAQ 3: What is a recommended analytical method for in-process control and final purity assessment?

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for both monitoring the reaction and assessing the final product's purity.[6]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid improves peak shape.

  • Gradient Example: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Detection: UV detector set at a wavelength where both the nitro starting material and the amino product have strong absorbance (e.g., 254 nm).

  • Benefit: This method will clearly separate the more polar amine product from the less polar nitro starting material, as well as detect many potential impurities.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Iron/Ammonium Chloride Reduction[1]

This protocol is adapted from a standard literature procedure for the reduction of 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one (1.0 equiv.), ethanol (5 mL per gram of starting material), and water (2.5 mL per gram of starting material).

  • Reagent Addition: Add ammonium chloride (5.0 equiv.) to the suspension and stir vigorously.

  • Reduction: In three portions over 15 minutes, add iron powder (3.0-4.0 equiv.).

    • Scientist's Note: The portion-wise addition helps to control the initial exotherm of the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is no longer visible.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the entire reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing purity issues during your synthesis.

troubleshooting_workflow start Purity Issue Detected (e.g., by HPLC/TLC) identify Characterize Impurity (LC-MS, NMR) start->identify is_sm Is impurity the Starting Material? identify->is_sm is_intermediate Is impurity a known intermediate (e.g., Ar-NHOH)? is_sm->is_intermediate No optimize_rxn Optimize Reaction: - Increase reaction time/temp - Add more reagent/catalyst - Check reagent quality is_sm->optimize_rxn Yes is_colored Is product discolored? is_intermediate->is_colored No force_completion Force Completion: - Prolong reaction - Increase H₂ pressure - Ensure acidic pH is_intermediate->force_completion Yes prevent_oxidation Prevent Oxidation: - Use inert atmosphere - Degas solvents - Purify via charcoal treat. is_colored->prevent_oxidation Yes end High Purity Product is_colored->end No optimize_rxn->end force_completion->end prevent_oxidation->end

Caption: A logical workflow for troubleshooting common synthesis impurities.

Section 4: References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Org. Lett. 2021, 23, 8, 3178–3183. [Link]

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. CORE. [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Org. Lett. 2021, 23 (8), pp 3178–3183. [Link]

  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Arch Pharm (Weinheim). 2021 Nov;354(11):e2100122. [Link]

  • Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines. ResearchGate. [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemSusChem. 2009, 2, 10, 915-941. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. 2022 Jul; 14(14): 2841. [Link]

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Technical Support Center: Enhancing In Vivo Bioavailability of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical assistance for overcoming bioavailability challenges with the novel compound 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one.

Introduction: The Challenge of Oral Drug Delivery

Oral administration is the most preferred route for drug delivery, offering convenience and high patient compliance.[1][2] However, the therapeutic success of an oral drug is contingent upon its ability to be absorbed into the systemic circulation and reach its target site. For many new chemical entities, including derivatives of dihydroquinolinone, poor aqueous solubility and susceptibility to first-pass metabolism present significant hurdles to achieving adequate oral bioavailability.[1][3][4]

This guide serves as a technical support center, structured in a practical question-and-answer format. It is designed to help you troubleshoot and systematically enhance the in vivo performance of this compound.

Section 1: Critical First Steps - Physicochemical Characterization

Before attempting any formulation strategy, a thorough understanding of the compound's intrinsic properties is paramount. This foundational data will inform every subsequent decision in your development pipeline.

Q1: I have synthesized this compound, but I lack detailed physicochemical data. Where do I begin?

A1: Your first priority is to establish a baseline characterization profile. This is a non-negotiable step for designing meaningful in vivo studies. Public databases provide some computed data for this molecule (PubChem CID: 11745122), suggesting a molecular weight of approximately 174.20 g/mol and a computed XLogP3 of 0.8, which indicates moderate lipophilicity.[5] However, experimental data is crucial.

Actionable Protocol: Foundational Physicochemical Analysis

  • Aqueous Solubility: Determine the equilibrium solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). This will reveal any pH-dependent solubility.

  • LogP/LogD Determination: Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at physiological pH. This confirms the compound's lipophilicity and predicts its partitioning behavior.

  • pKa Measurement: Identify the ionization constants (pKa) of the amino group. This is critical for understanding how solubility and permeability will change throughout the GI tract.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. The crystalline form is typically less soluble but more stable than the higher-energy amorphous form.[6][7]

This initial data set forms a self-validating system; without it, troubleshooting poor bioavailability becomes speculative and inefficient.

Section 2: Frequently Asked Questions (FAQs) - Common Bioavailability Hurdles

Q2: What are the primary barriers that might limit the oral bioavailability of my compound?

A2: The main barriers can be categorized into three areas:

  • Solubility/Dissolution Limitation: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[1] For poorly soluble compounds, this is often the rate-limiting step. Over 70% of new chemical entities exhibit low solubility.[6]

  • Permeability Limitation: After dissolving, the drug must pass through the intestinal epithelium to enter the bloodstream.

  • Metabolic Limitation (First-Pass Effect): After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (like cytochrome P450s) before reaching systemic circulation.[1][8] This is known as the first-pass effect.

Q3: My initial screening shows the compound has low aqueous solubility. Why is this a major problem?

A3: Low aqueous solubility directly leads to a low dissolution rate in the gut. According to the Noyes-Whitney equation, a smaller surface area (from undissolved particles) and low saturation solubility result in a slow rate of dissolution.[9][10] If the drug doesn't dissolve during its transit time in the small intestine, it cannot be absorbed, leading to low and highly variable in vivo exposure.[2]

Section 3: In-Depth Troubleshooting Guides

This section addresses specific experimental issues with detailed, evidence-based solutions.

Problem 1: Low and Erratic Plasma Concentrations After Oral Dosing

Q4: My initial in vivo study in rats shows very low and inconsistent plasma levels of this compound. I suspect a solubility issue. How do I confirm this and what are my formulation options?

A4: Your suspicion is well-founded, as this is a classic sign of dissolution-limited absorption. To confirm, you should perform in vitro dissolution tests in biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fasted and fed states of the intestine. If the dissolution is slow and incomplete, you must employ a bioavailability enhancement strategy.

Below is a comparison of three robust strategies.

Strategy Mechanism of Action Key Advantages Potential Challenges
Nanosuspension Increases dissolution velocity by drastically increasing the drug's surface area-to-volume ratio.[1][9][10]High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media ("brick dust").[9][10]Physical instability (particle growth); requires specialized equipment (e.g., high-pressure homogenizer).
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and allowing for supersaturation.[2][6][7]Can achieve significant increases in solubility (5-100 fold); established and scalable manufacturing processes (spray drying, hot-melt extrusion).[6][11]The amorphous form is thermodynamically unstable and can recrystallize; polymer selection is critical.[2][6]
Lipid-Based Formulation (LBF) The drug is pre-dissolved in a lipid vehicle. Upon digestion in the gut, it forms micelles and other colloidal structures that keep the drug in solution for absorption.[12][13][14]Can bypass dissolution; may enhance lymphatic uptake, reducing first-pass metabolism; suitable for lipophilic drugs.[12]Formulation complexity; potential for GI side effects with high surfactant concentrations.
Strategy A Deep Dive: Nanosuspension

Nanosuspensions are a versatile option when dealing with compounds that have poor solubility across the board. By reducing particle size to the sub-micron range, you dramatically increase the surface area available for dissolution.[9][10][15]

  • Screening: Disperse the compound in an aqueous solution containing various stabilizers (surfactants like Poloxamer 188 or polymers like HPMC). The goal is to find a stabilizer that prevents particle aggregation.

  • Milling: Create a slurry of the compound, stabilizer solution, and milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Processing: Mill the slurry in a high-energy bead mill until the desired particle size (typically < 500 nm) is achieved, as monitored by dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the final product for particle size distribution, zeta potential (for stability), and dissolution rate compared to the unformulated drug.

  • Solidification (Optional): For long-term stability, the liquid nanosuspension can be converted into a solid powder via freeze-drying or spray-drying, which can then be formulated into capsules or tablets.[10][16]

Strategy B Deep Dive: Amorphous Solid Dispersion (ASD)

ASDs are a powerful tool for enhancing the oral bioavailability of poorly soluble drugs by converting the crystalline drug into a more soluble amorphous form.[6][11]

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation cluster_2 Phase 3: Performance Testing A 1. Select Polymers (e.g., PVP, HPMCAS, Soluplus®) B 2. Prepare Drug-Polymer Films (Solvent Evaporation) A->B C 3. Analyze Miscibility & Stability (DSC, XRPD) B->C D 4. Select Lead Formulation(s) C->D Select miscible, stable systems E 5. Scale-Up Process (Spray Drying or Hot-Melt Extrusion) D->E F 6. Characterize ASD Powder (Drug Load, Purity, Amorphous Content) E->F G 7. In Vitro Dissolution Testing (Non-sink conditions to see supersaturation) F->G Test performance H 8. In Vivo Pharmacokinetic Study G->H

Caption: Workflow for ASD formulation development.

Strategy C Deep Dive: Lipid-Based Formulations (LBFs)

LBFs are particularly effective for lipophilic compounds. The Lipid Formulation Classification System (LFCS) provides a framework for categorizing these systems.[12][14][17]

LFCS Type Composition Dispersion Behavior Best For
Type I Oils only (e.g., triglycerides)Disperses into a coarse emulsionHighly lipophilic drugs with good solubility in oils.
Type II Oils and water-insoluble surfactants (HLB < 12)Forms Self-Emulsifying Drug Delivery Systems (SEDDS)Drugs with moderate lipophilicity.
Type III Oils, surfactants, and co-solvents (HLB > 12)Forms Self-Microemulsifying Drug Delivery Systems (SMEDDS) with fine droplets (<200 nm)Poorly soluble drugs requiring significant solubilization.[18]
Type IV Surfactants and co-solvents (oil-free)Forms micellesDrugs that are soluble in hydrophilic solvents and surfactants.

Table based on information from various sources.[12][14][17][18]

Problem 2: Good Solubility but Still Poor Bioavailability

Q5: My formulation appears to have good solubility and dissolution in vitro, but the oral bioavailability in vivo is still disappointingly low. What could be the issue?

A5: This scenario strongly points towards high first-pass metabolism .[4] After the drug is absorbed from the intestine, it is transported to the liver where metabolic enzymes, primarily Cytochrome P450s (CYPs), can rapidly break it down before it reaches the rest of the body.[8][19]

To confirm this hypothesis, you must assess the compound's metabolic stability.

  • Test System: The most common in vitro model is liver microsomes , which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[8][19][20]

  • Incubation: Incubate your compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and a necessary cofactor (NADPH) at 37°C.[19][20]

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction and analyze the amount of the parent compound remaining at each time point using LC-MS/MS.[20]

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (< 30 minutes) indicates high metabolic clearance and a likely first-pass effect issue.

Metabolism_Workflow A Observation: Good In Vitro Solubility, Poor In Vivo Bioavailability B Hypothesis: High First-Pass Metabolism A->B C Experiment: In Vitro Metabolic Stability Assay (Liver Microsomes + NADPH) B->C D Result: Compound is rapidly depleted (Short t½, High CLint) C->D G Result: Compound is stable C->G E Conclusion: Hypothesis Confirmed. Metabolism is the primary barrier. D->E Yes F Potential Solutions: 1. Prodrug Approach (mask metabolic site) 2. Co-dose with CYP inhibitor (research only) 3. Explore alternative routes (e.g., IV, SC) E->F H Conclusion: Metabolism is not the issue. Re-evaluate permeability (e.g., Caco-2 assay) or efflux transporter activity. G->H No

Caption: Troubleshooting workflow for low bioavailability.

Section 4: In Vivo Study Design Considerations

Q6: How should I design my preclinical pharmacokinetic (PK) study to properly assess the oral bioavailability of my new formulation?

A6: A well-designed PK study is essential for accurately determining bioavailability.[21][22]

Key Components of a Preclinical Bioavailability Study:

  • Animal Model: Rats are commonly used for initial PK studies due to their size and well-characterized physiology.[22]

  • Dosing Groups:

    • Intravenous (IV) Group: This is the reference group. An IV dose provides 100% bioavailability by definition. This group is essential for calculating the absolute oral bioavailability.

    • Oral (PO) Group: This group receives your formulated compound via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) to capture the full absorption, distribution, metabolism, and excretion (ADME) profile.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) for both routes.

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

An effective formulation should significantly increase the AUC_oral compared to the unformulated compound, leading to a higher F% value.[22]

References

  • LFCS Consortium. (n.d.). Lipid Formulation Classification System. Retrieved from [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. Retrieved from [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • Stegemann, S. (2022). Lipid Formulation Classification System: Significance and symbolism. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mishra, V., et al. (2024). Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Homayun, B., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Drug Discovery Today. Retrieved from [Link]

  • Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Retrieved from [Link]

  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • Newman, A. (2018). Amorphous solid dispersions: Will they improve bioavailability?. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Features of nanosuspensions in oral drug delivery. Retrieved from [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Nischitha, S., et al. (2023). Nanosuspension as Oral Drug Delivery System: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • Ntika, S., et al. (2023). Updates on the conversion of nanosuspensions to solid oral dosage forms. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Slideshare. (2015, August 20). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from [Link]

  • Shrestha, H., et al. (2021). Review and analysis of FDA approved drugs using lipid-based formulations. Molecular Pharmaceutics. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of the novel compound 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one with established inhibitors of monoamine oxidase (MAO). Given the emerging evidence of dihydroquinolinone scaffolds as potent MAO inhibitors, this document serves as a technical resource for researchers and professionals in drug discovery and development. We will delve into the rationale for investigating this compound as a MAO inhibitor, compare its hypothetical potency with known drugs, provide detailed experimental protocols for validation, and explore the underlying neurobiological pathways.

Introduction: The Therapeutic Potential of Dihydroquinolinones as MAO Inhibitors

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Recent studies have particularly highlighted the potential of this chemical class as potent and selective inhibitors of monoamine oxidase (MAO), enzymes crucial in the catabolism of monoamine neurotransmitters.[1] Dysregulation of MAO activity is implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[2][1]

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[3] Conversely, MAO-B has a higher affinity for dopamine, and its inhibitors are a cornerstone in the management of Parkinson's disease.[4][3]

The compound of interest, this compound, possesses structural features, specifically the C6-amino substitution, that suggest a potential for high-affinity binding to MAO enzymes. This guide, therefore, positions this compound as a putative MAO inhibitor and provides a framework for its experimental validation and comparison with established clinical agents.

Comparative Analysis of Putative and Known MAO Inhibitors

While experimental data for this compound is not yet available, we can hypothesize its potential efficacy based on the known potencies of clinically used MAO inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized MAO inhibitors against both MAO-A and MAO-B. This provides a benchmark against which to compare the activity of novel compounds like this compound.

InhibitorTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
This compound Hypothetical To be determined To be determined To be determined
PhenelzineNon-selective, Irreversible~180~130Non-selective
IsocarboxazidNon-selective, IrreversibleData variesData variesNon-selective
TranylcypromineNon-selective, Irreversible~200~150Non-selective
SelegilineSelective, Irreversible~8,200~9MAO-B selective
ClorgylineSelective, Irreversible~11~404MAO-A selective[5]
PargylineSelective, Irreversible~1,200~70MAO-B selective
MoclobemideSelective, Reversible (RIMA)~200~20,000MAO-A selective

Note: IC50 values can vary depending on the experimental conditions. The values presented here are approximate and collated from various sources for comparative purposes.[5][6][7][8][9][10]

Experimental Protocols for Determining MAO Inhibitory Activity

To empirically determine the biological activity of this compound, a robust and validated assay is essential. Below, we provide a detailed, step-by-step protocol for a fluorometric monoamine oxidase inhibition assay, a widely used and highly sensitive method.

Fluorometric MAO Inhibition Assay Protocol

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation. The H₂O₂ is detected using a fluorometric probe in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • This compound (test compound)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~590-600 nm)

Experimental Workflow:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagent Stock Solutions: - Test Compound - Control Inhibitors - Substrate (p-Tyramine) - HRP - Fluorometric Probe B Prepare Master Reaction Mix: - Assay Buffer - HRP - Fluorometric Probe C Dispense Test Compound and Controls into 96-well plate D Add MAO Enzyme (A or B) to wells and pre-incubate C->D E Initiate reaction by adding p-Tyramine (Substrate) D->E F Incubate at 37°C E->F G Measure Fluorescence kinetically or at a fixed endpoint F->G H Calculate % Inhibition G->H I Determine IC50 value H->I

Caption: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Procedure: [11]

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of p-tyramine in the assay buffer.

    • Prepare stock solutions of HRP and the fluorometric probe as per the manufacturer's instructions.

    • Prepare a Master Reaction Mix containing assay buffer, HRP, and the fluorometric probe.

  • Assay Plate Setup:

    • In a 96-well plate, add 5 µL of various concentrations of the test compound or control inhibitors to the respective wells. For the no-inhibitor control, add 5 µL of the vehicle (e.g., DMSO).

    • Add 45 µL of diluted MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix containing the p-tyramine substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay).

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Role of Monoamine Oxidase in Neurotransmitter Metabolism

Understanding the biological context of MAO inhibition is paramount for appreciating the therapeutic potential of novel inhibitors. MAOs are central to the regulation of monoamine neurotransmitters, which are fundamental for mood, cognition, and motor control.[2][12][13]

Neurotransmitter_Metabolism cluster_synthesis Synthesis cluster_release Synaptic Release & Reuptake cluster_metabolism Metabolism cluster_inhibitors Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Synaptic_Dopamine Synaptic_Dopamine Dopamine->Synaptic_Dopamine MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Inactive_Metabolites_D Inactive_Metabolites_D Dopamine->Inactive_Metabolites_D MAO-A/B Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synaptic_Serotonin Synaptic_Serotonin Serotonin->Synaptic_Serotonin Serotonin->MAO_A Inactive_Metabolites_S Inactive_Metabolites_S Serotonin->Inactive_Metabolites_S MAO-A Synaptic_Dopamine->Dopamine Reuptake Synaptic_Serotonin->Serotonin Reuptake MAO_A->Inactive_Metabolites_S MAO_B->Inactive_Metabolites_D MAO_Inhibitors MAO Inhibitors (e.g., 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one) MAO_Inhibitors->MAO_A Inhibit MAO_Inhibitors->MAO_B Inhibit

Caption: Monoamine oxidase in neurotransmitter metabolism.

As depicted in the pathway diagram, MAO-A and MAO-B are responsible for the degradation of key neurotransmitters like dopamine and serotonin in the presynaptic neuron following their reuptake from the synaptic cleft.[12][13][14][15] By inhibiting these enzymes, the intracellular concentrations of these neurotransmitters increase, leading to greater availability for subsequent synaptic release. This mechanism underlies the therapeutic effects of MAO inhibitors in treating conditions characterized by monoamine deficiencies.

Conclusion and Future Directions

The structural characteristics of this compound make it a compelling candidate for investigation as a novel monoamine oxidase inhibitor. This guide provides a comprehensive framework for its evaluation, from a comparative analysis with established drugs to detailed experimental protocols for determining its inhibitory potency and selectivity. The elucidation of its activity against MAO-A and MAO-B will be a critical step in understanding its therapeutic potential for neurological and psychiatric disorders. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to further characterize this promising compound.

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A Comparative Guide to the Cross-Reactivity Profile of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. While identifying high-affinity interactions with the primary therapeutic target is the initial goal, understanding the full spectrum of off-target interactions, or cross-reactivity, is equally critical for predicting potential side effects, uncovering new therapeutic applications, and ensuring clinical safety. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one , a synthetic compound featuring a dihydroquinolinone core.

Due to the absence of publicly available, extensive cross-reactivity data for this specific molecule, this guide will adopt a predictive and methodological approach. By analyzing its structural features and drawing comparisons with well-characterized molecules, we will outline a robust strategy for comprehensive profiling. The structural core of this compound, 3,4-dihydroquinolin-2(1H)-one, is a privileged scaffold in medicinal chemistry, notably present in the atypical antipsychotic aripiprazole. This structural relationship strongly suggests a potential for interaction with monoamine receptors, particularly dopamine and serotonin receptors, which are central to the pharmacology of many central nervous system (CNS) active drugs[1][2][3].

This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for assessing the selectivity of this compound and providing the rationale behind the selection of targets and experimental methodologies.

Predictive Target Analysis Based on Structural Similarity

The chemical architecture of this compound shares significant homology with aripiprazole, a compound with a well-documented and complex pharmacology[3][4]. Aripiprazole's therapeutic efficacy and side-effect profile are attributed to its multi-receptor binding profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors[2][5]. This precedent strongly supports the hypothesis that this compound is likely to exhibit affinity for a similar spectrum of G-protein coupled receptors (GPCRs).

Therefore, a primary cross-reactivity screen should focus on key CNS receptors. A logical starting point is a panel of receptors known to be modulated by CNS-active compounds.

Recommended Target Panel for Initial Cross-Reactivity Screening

A comprehensive initial assessment of cross-reactivity should encompass a broad range of targets to identify potential off-target liabilities. The following table outlines a recommended panel of receptors and transporters, drawing from established safety screening panels and the known pharmacology of structurally related compounds[5][6][7].

Target Family Specific Targets Rationale for Inclusion
Dopamine Receptors D1, D2, D3, D4, D5Primary targets for many antipsychotics and CNS drugs; high potential for interaction due to structural similarity to aripiprazole[1][8].
Serotonin Receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7Key modulators of mood, cognition, and behavior; common off-targets for CNS drugs[9][10][11].
Adrenergic Receptors α1A, α1B, α2A, β1, β2Implicated in cardiovascular side effects (e.g., orthostatic hypotension)[12].
Histamine Receptors H1, H2, H3, H4H1 antagonism is associated with sedation and weight gain[12].
Muscarinic Receptors M1, M2, M3, M4, M5Antagonism can lead to anticholinergic side effects (e.g., dry mouth, blurred vision).
Monoamine Transporters SERT, DAT, NETInhibition of these transporters is the primary mechanism of many antidepressants and psychostimulants[13].
Ion Channels hERG, Nav1.5, Cav1.2Critical for assessing cardiovascular safety, particularly the risk of QT prolongation (hERG)[14].

Experimental Methodologies for Cross-Reactivity Profiling

A tiered approach is recommended for efficiently assessing the cross-reactivity of this compound.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a broad panel of receptors, ion channels, and transporters. Radioligand binding assays are a robust and high-throughput method for this purpose. In these assays, a radiolabeled ligand with known affinity for the target is competed off by the test compound. The percentage of inhibition of radioligand binding is measured, providing a preliminary indication of interaction.

Commercial services such as the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels offer a standardized and efficient way to conduct this initial broad screening[6][7][14]. These panels include a curated selection of targets known to be associated with adverse drug reactions.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Preparation of Target Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or tissue homogenates.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the target membranes, a specific radioligand, and the test compound at a fixed concentration.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium. Incubation times and temperatures are target-dependent.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of specific binding by the test compound is calculated relative to control wells containing no competitor.

Tier 2: Determination of Binding Affinity (Ki) for Hits

For any target where significant inhibition (typically >50%) is observed in the initial screen, follow-up dose-response experiments are conducted to determine the binding affinity (Ki). This involves running the binding assay with a range of concentrations of the test compound to generate a competition curve. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.

Tier 3: Functional Assays

For targets where high affinity is confirmed, it is crucial to determine the functional consequence of this binding. The compound could be an agonist, antagonist, partial agonist, or inverse agonist. Functional assays, such as cAMP assays for Gs or Gi-coupled receptors, or calcium flux assays for Gq-coupled receptors, are employed to elucidate the compound's functional activity.

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Affinity cluster_2 Tier 3: Functional Characterization Compound 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one Screening Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) @ 1-10 µM Compound->Screening DoseResponse Dose-Response Binding Assays Screening->DoseResponse Hits (>50% inhibition) Ki Calculate Ki values DoseResponse->Ki FunctionalAssay Functional Assays (e.g., cAMP, Calcium Flux) Ki->FunctionalAssay High Affinity Hits Activity Determine Agonist/Antagonist Activity FunctionalAssay->Activity Profile Cross-Reactivity Profile Activity->Profile Complete Profile

Caption: Tiered experimental workflow for determining the cross-reactivity profile.

Hypothetical Cross-Reactivity Data and Interpretation

To illustrate how the data would be presented and interpreted, the following table shows a hypothetical cross-reactivity profile for this compound, with aripiprazole included for comparison. The Ki values represent the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Target This compound (Ki, nM) - Hypothetical Aripiprazole (Ki, nM) - Reference [2][5][12]Functional Activity (Hypothetical)
Dopamine D2 1.50.34Partial Agonist
Dopamine D3 2.80.8Partial Agonist
Serotonin 5-HT1A 3.01.7Partial Agonist
Serotonin 5-HT2A 15.23.4Antagonist
Serotonin 5-HT2B 1.20.36Inverse Agonist
Serotonin 5-HT7 45.039Antagonist
Adrenergic α1A 80.557Antagonist
Histamine H1 95.361Antagonist
SERT >100098Weak Inhibitor
hERG >10,000>10,000No significant effect

Interpretation:

In this hypothetical scenario, this compound demonstrates a high affinity for dopamine D2/D3 and serotonin 5-HT1A/5-HT2B receptors, similar to aripiprazole. The slightly lower affinity across the board compared to aripiprazole might translate to a different therapeutic window or side-effect profile. The moderate affinity for 5-HT2A, adrenergic α1A, and histamine H1 receptors suggests a potential for side effects associated with these targets, such as sedation or orthostatic hypotension, although likely less pronounced than for drugs with higher affinity. The lack of significant interaction with the hERG channel is a favorable safety indicator.

Potential Signaling Pathway Interactions

The high affinity for D2 and 5-HT1A receptors suggests that this compound could modulate intracellular signaling pathways regulated by these GPCRs. Both D2 and 5-HT1A receptors are typically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 Cell Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi HT1AR 5-HT1A Receptor HT1AR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC Compound 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one Compound->D2R Compound->HT1AR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates

Caption: Potential modulation of the cAMP signaling pathway.

Conclusion

While direct experimental data for this compound is not yet widely available, its structural similarity to aripiprazole provides a strong rationale for a focused investigation into its cross-reactivity profile, particularly at monoamine receptors. A systematic, tiered approach, beginning with broad panel screening followed by affinity determination and functional characterization, is the gold standard for thoroughly de-risking a compound and understanding its full pharmacological potential. The methodologies and predictive insights provided in this guide offer a clear path forward for the comprehensive evaluation of this and other novel chemical entities, ultimately contributing to the development of safer and more effective therapeutics.

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A Comparative Analysis of 6-Amino vs. 6-Fluoro Substituted Quinolonones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 6-amino and 6-fluoro substituted quinolinones, offering insights into their structure-activity relationships, physicochemical properties, and biological performance. Designed for researchers, scientists, and drug development professionals, this document delves into the causal factors that differentiate these two important classes of antibacterial agents, supported by experimental data and established protocols.

Introduction: The Critical Role of the C-6 Position in Quinolone Activity

The quinolone scaffold is a cornerstone of antibacterial drug discovery, with its biological activity being exquisitely sensitive to substitutions on the core ring system.[1] Among the various positions, the C-6 substituent has proven to be a critical determinant of antibacterial potency and spectrum.[2][3] The introduction of a fluorine atom at this position gave rise to the highly successful fluoroquinolone class of antibiotics, which exhibit broad-spectrum activity against both Gram-negative and Gram-positive bacteria.[1][4] More recently, 6-amino substituted quinolones have emerged as a promising alternative class, demonstrating notable antibacterial efficacy, particularly against Gram-positive pathogens.[5]

This guide will provide a head-to-head comparison of these two substitutions, exploring how the choice between an amino and a fluoro group at the C-6 position influences the key attributes of a quinolone antibacterial agent.

Mechanism of Action: Targeting Bacterial DNA Replication

Both 6-amino and 6-fluoro substituted quinolinones share a common mechanism of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones introduce lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[6]

The potency of a quinolone is directly related to its ability to inhibit these target enzymes. The nature of the C-6 substituent can influence this interaction, thereby modulating the compound's antibacterial activity.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibits Cleaved_Complex Ternary Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Cleaved_Complex Stabilizes Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed/Decatenated DNA Supercoiled_DNA->Relaxed_DNA Enzymatic Action Replication_Block Replication Fork Blockage Cleaved_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Comparative Physicochemical Properties

Property6-Fluoro Substitution6-Amino SubstitutionRationale
pKa Generally lower (more acidic)Generally higher (less acidic)The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid and the basicity of the piperazine nitrogen. The electron-donating amino group has the opposite effect.
logP (Lipophilicity) Generally higherGenerally lowerFluorine is a lipophilic atom, increasing the overall lipophilicity of the molecule, which can enhance cell membrane penetration.[4] The amino group is more polar and hydrophilic.
Aqueous Solubility Generally lowerGenerally higherThe increased lipophilicity of the 6-fluoro analogs often leads to lower aqueous solubility.[2] The more polar amino group can improve solubility.

Comparative Biological Performance

The ultimate measure of a quinolone's efficacy is its biological performance, primarily its antibacterial activity. The following table summarizes the general trends observed when comparing 6-fluoro and 6-amino substituted quinolinones.

Performance Metric6-Fluoro Substitution6-Amino Substitution
Gram-Negative Activity Generally more potentGood activity, but often less potent than 6-fluoro analogs
Gram-Positive Activity Potent, but can be variableCan exhibit enhanced activity, especially when combined with a C-8 methyl group[7]
DNA Gyrase Inhibition Potent inhibitorsEffective inhibitors, but may have lower potency than 6-fluoro analogs
Propensity for Resistance Resistance can develop through target mutationsMay be less susceptible to certain resistance mechanisms

Key Insights from Experimental Data:

  • Studies have shown that the introduction of a fluorine atom at the C-6 position can increase both cell penetration and DNA gyrase inhibition.[6]

  • While the C-6 fluorine is often considered the preferred substituent for broad-spectrum activity, 6-aminoquinolones have been identified as a new class of potent antibacterial agents.

  • Certain 6-amino-8-methylquinolone derivatives have demonstrated superior activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus, when compared to ciprofloxacin.[7]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for two key assays used in the evaluation of quinolone antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of quinolones in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Quinolone Stock Solutions: Dissolve the 6-amino and 6-fluoro quinolinone derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each quinolone compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the quinolone at which there is no visible growth of the bacteria.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, DTT, spermidine, ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Addition of Inhibitor: Add varying concentrations of the 6-amino and 6-fluoro quinolinone derivatives to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by quantifying the band intensities.

Conclusion and Future Perspectives

The choice between a 6-amino and a 6-fluoro substitution on the quinolone scaffold presents a trade-off between different desirable properties. The 6-fluoro substitution has been the cornerstone of broad-spectrum quinolone design, offering a reliable path to potent Gram-negative and Gram-positive activity, largely due to favorable lipophilicity and potent enzyme inhibition.[4][6] However, the 6-amino substitution should not be overlooked, as it offers a viable alternative, particularly for the development of agents with enhanced activity against challenging Gram-positive pathogens.[7]

Future research should focus on a more direct and systematic comparison of these two substitutions within the same molecular framework to provide a clearer understanding of their relative contributions to the overall pharmacological profile. Furthermore, exploring novel substitutions at the C-6 position, beyond fluorine and amino groups, could lead to the discovery of next-generation quinolones with improved efficacy and a reduced propensity for resistance.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. ([Link])

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. ([Link])

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  • ChemInform Abstract: Synthesis and Evaluation of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2- (4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic Acid Derivatives as Antitubercular and Antibacterial Agents. ([Link])

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A Comparative Benchmarking Guide to Neuroprotective Compounds: Evaluating 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (designated here as Cpd-X) against established neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroprotection and neurodegenerative disease research.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, excitotoxicity, and neuroinflammation. While existing therapies provide modest benefits, the need for more effective and multifaceted neuroprotective agents is paramount.

This guide introduces this compound (Cpd-X), a novel synthetic small molecule. While specific experimental data on Cpd-X is emerging, its quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities including antioxidant and anti-inflammatory properties.[1][2] Based on its structural motifs, we hypothesize that Cpd-X exerts its neuroprotective effects through a multi-target mechanism, primarily involving the activation of endogenous antioxidant pathways.

This document will benchmark the hypothesized neuroprotective profile of Cpd-X against three well-characterized compounds with distinct but overlapping mechanisms of action:

  • Edaravone: A potent free radical scavenger.[3][4]

  • Riluzole: A glutamate modulator with anti-excitotoxic properties.[5][6]

  • N-acetylcysteine (NAC): A glutathione precursor and antioxidant.[7][8]

By comparing their effects in standardized in vitro and in vivo models, we aim to provide a rational framework for evaluating the potential of Cpd-X as a next-generation neuroprotective agent.

Mechanistic Overview of Compared Neuroprotective Agents

The neuroprotective efficacy of a compound is intrinsically linked to its mechanism of action. The selected benchmark compounds and the hypothesized mechanism for Cpd-X target key nodes in the neurodegenerative cascade.

Hypothesized Mechanism of Cpd-X:

Based on the known activities of quinoline and quinolinone derivatives, we propose that Cpd-X functions as a dual-action neuroprotectant:[9][10]

  • Direct Antioxidant Activity: The amino-substituted aromatic ring is predicted to directly scavenge reactive oxygen species (ROS).

  • Nrf2 Pathway Activation: We hypothesize that Cpd-X activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[11][12] This leads to the upregulation of a suite of antioxidant and cytoprotective genes.

  • CREB Phosphorylation: It is also plausible that Cpd-X promotes neuronal survival by increasing the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neuroprotection and synaptic plasticity.[13][14]

Mechanisms of Benchmark Compounds:

  • Edaravone: Primarily functions as a potent free radical scavenger, effectively neutralizing hydroxyl radicals, peroxyl radicals, and peroxynitrite.[3][15] This action reduces oxidative damage to lipids, proteins, and DNA.[3] It also exhibits anti-inflammatory properties.[15]

  • Riluzole: Exerts its neuroprotective effects mainly by inhibiting glutamatergic neurotransmission.[6] It blocks voltage-dependent sodium channels, thereby reducing the release of glutamate.[6][16] Riluzole also non-competitively blocks NMDA receptors, further mitigating excitotoxicity.[6]

  • N-acetylcysteine (NAC): Acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH).[8] By boosting intracellular GSH levels, NAC enhances the cellular defense against oxidative stress.[8] It also possesses direct radical scavenging and anti-inflammatory activities.[7]

Neuroprotective Signaling Pathways cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway activates CREB Pathway CREB Pathway Oxidative Stress->CREB Pathway modulates Excitotoxicity Excitotoxicity Glutamate Signaling Glutamate Signaling Excitotoxicity->Glutamate Signaling drives Cpd-X (hypothesized) Cpd-X (hypothesized) Cpd-X (hypothesized)->Nrf2 Pathway activates Cpd-X (hypothesized)->CREB Pathway activates Free Radical Scavenging Free Radical Scavenging Cpd-X (hypothesized)->Free Radical Scavenging direct Edaravone Edaravone Edaravone->Free Radical Scavenging direct Riluzole Riluzole Riluzole->Glutamate Signaling inhibits NAC NAC Glutathione Synthesis Glutathione Synthesis NAC->Glutathione Synthesis precursor NAC->Free Radical Scavenging direct Neuronal Survival Neuronal Survival Nrf2 Pathway->Neuronal Survival promotes Reduced Inflammation Reduced Inflammation Nrf2 Pathway->Reduced Inflammation contributes to CREB Pathway->Neuronal Survival promotes Glutamate Signaling->Neuronal Survival negatively regulates Glutathione Synthesis->Neuronal Survival promotes Free Radical Scavenging->Neuronal Survival promotes Free Radical Scavenging->Reduced Inflammation contributes to Decreased Apoptosis Decreased Apoptosis Neuronal Survival->Decreased Apoptosis results in

Caption: Key signaling pathways modulated by the compared neuroprotective compounds.

In Vitro Comparative Analysis

To provide a standardized comparison, we will outline a series of in vitro assays designed to probe the specific mechanisms of action of each compound.

Experimental Workflow: In Vitro Assays

In Vitro Experimental Workflow Neuronal Cell Culture Neuronal Cell Culture Compound Treatment Compound Treatment Neuronal Cell Culture->Compound Treatment Induction of Neurotoxicity Induction of Neurotoxicity Compound Treatment->Induction of Neurotoxicity MTT Assay MTT Assay Induction of Neurotoxicity->MTT Assay Caspase-3 Assay Caspase-3 Assay Induction of Neurotoxicity->Caspase-3 Assay ROS Assay ROS Assay Induction of Neurotoxicity->ROS Assay Western Blot Western Blot Induction of Neurotoxicity->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Caspase-3 Assay->Data Analysis ROS Assay->Data Analysis Western Blot->Data Analysis

Caption: Workflow for in vitro comparative analysis of neuroprotective compounds.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies.

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Cpd-X, Edaravone, Riluzole, and NAC are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations.

2. Induction of Neurotoxicity:

  • Oxidative Stress Model: Cells are treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress-mediated cell death.

  • Excitotoxicity Model: Cells are exposed to 50 µM glutamate for 24 hours to mimic excitotoxic conditions.

3. MTT Assay for Cell Viability:

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of Cpd-X, Edaravone, Riluzole, or NAC for 2 hours.

    • Introduce the neurotoxic insult (H₂O₂ or glutamate) and co-incubate for 24 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the protective effects of the compounds against different neurotoxic insults.

4. Caspase-3 Activity Assay for Apoptosis:

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Treat cells as described for the MTT assay.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

  • Rationale: Quantifying caspase-3 activity provides a direct measure of apoptosis, a common mode of cell death in neurodegenerative diseases.

5. Intracellular ROS Measurement:

  • Principle: Using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Treat cells in a 96-well black plate.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity.

  • Rationale: This assay directly assesses the antioxidant capacity of the compounds by measuring their ability to reduce intracellular ROS levels.

6. Western Blot Analysis for Nrf2 and p-CREB:

  • Procedure:

    • Treat cells with the compounds for the desired time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against Nrf2, p-CREB, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Rationale: This technique allows for the direct assessment of the hypothesized molecular targets of Cpd-X.

Hypothetical and Literature-Based Comparative Data
Assay Cpd-X (Hypothetical) Edaravone Riluzole N-acetylcysteine (NAC)
Cell Viability (vs. H₂O₂) Significant protectionSignificant protectionModerate protectionSignificant protection
Cell Viability (vs. Glutamate) Moderate protectionModerate protectionSignificant protectionModerate protection
Caspase-3 Activity Reduction HighHighModerateHigh
Intracellular ROS Reduction HighVery HighLowHigh
Nrf2 Activation HighLowLowModerate
p-CREB Levels IncreasedNo significant changeNo significant changeNo significant change

In Vivo Comparative Analysis

To assess the translational potential of Cpd-X, its efficacy will be compared to the benchmark compounds in relevant animal models of neurodegeneration.

Rodent Models of Neurodegeneration
  • Ischemic Stroke Model: The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used and well-characterized model of focal cerebral ischemia.[1]

  • ALS Model: The SOD1-G93A transgenic mouse model is a standard model for studying amyotrophic lateral sclerosis, exhibiting progressive motor neuron loss and paralysis.[10]

Experimental Design and Outcome Measures
  • Drug Administration: Compounds will be administered systemically (e.g., intraperitoneally or orally) at appropriate doses and time points relative to the induction of the pathology.

  • Behavioral Assessments:

    • tMCAO: Neurological deficit scoring, rotarod test for motor coordination.

    • SOD1-G93A: Grip strength, rotarod performance, assessment of disease onset and survival.

  • Histological and Biochemical Analysis:

    • tMCAO: Infarct volume measurement (TTC staining), assessment of neuronal apoptosis (TUNEL staining), and markers of oxidative stress and inflammation in the peri-infarct region.

    • SOD1-G93A: Motor neuron counts in the spinal cord, analysis of protein aggregates, and markers of gliosis.

Expected Comparative Efficacy
Model Outcome Measure Cpd-X (Hypothetical) Edaravone Riluzole N-acetylcysteine (NAC)
tMCAO Infarct Volume Reduction SignificantSignificantModerateModerate
tMCAO Neurological Deficit Improvement SignificantSignificantModerateModerate
SOD1-G93A Delayed Disease Onset ModerateModerateSignificantModerate
SOD1-G93A Increased Survival ModerateModerateSignificantModerate

Summary and Future Directions

This guide provides a comparative framework for evaluating the neuroprotective potential of the novel compound this compound (Cpd-X) against the established neuroprotective agents Edaravone, Riluzole, and NAC. Based on its chemical structure, we hypothesize that Cpd-X acts via a multi-target mechanism involving direct antioxidant activity and the activation of the Nrf2 and CREB signaling pathways.

The proposed in vitro and in vivo experimental plans are designed to rigorously test this hypothesis and provide a direct comparison with compounds that have distinct, clinically relevant mechanisms of action. The hypothetical data presented in the comparative tables suggest that Cpd-X may offer a broad-spectrum neuroprotective profile, with strong efficacy in models of oxidative stress and moderate efficacy in models of excitotoxicity and chronic neurodegeneration.

Future research should focus on the synthesis and experimental validation of Cpd-X's neuroprotective properties. A thorough investigation of its pharmacokinetics, pharmacodynamics, and safety profile will be crucial for its further development as a potential therapeutic agent for neurodegenerative diseases. The multifaceted approach to neuroprotection, as hypothesized for Cpd-X, represents a promising strategy for tackling the complex pathology of these devastating disorders.

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  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Bogachouk, A. P., et al. (2016). Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. Journal of Psychopharmacology, 30(2), 177–185.
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  • Sarlus, H., & Heneka, M. T. (2017). TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics. Oncotarget, 8(52), 89635–89649.
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  • Sarlus, H., & Heneka, M. T. (2017). TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics. Oncotarget, 8(52), 89635–89649.
  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology, 11(5), 553–560.
  • Pugazhenthi, S., et al. (2011). Downregulation of CREB expression in Alzheimer's brain and in Aβ-treated rat hippocampal neurons.
  • Li, Y., et al. (2024). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neurology, 15, 1386536.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analytical Standards for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Quinolinone Derivatives

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. Molecules within this family are integral to numerous pharmaceutical development programs, serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The purity and quality of such compounds are not merely a matter of compliance but are fundamental to the safety, efficacy, and reproducibility of drug products. Consequently, the establishment of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), is a critical step in the development lifecycle.

This guide provides an in-depth comparison and technical protocol for the development of HPLC analytical standards for this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, ensuring a self-validating and scientifically sound approach for researchers and drug development professionals.

Physicochemical Properties and Analytical Considerations

A successful analytical method begins with a thorough understanding of the analyte and its potential impurities. The primary compound of interest is this compound. Based on common synthetic routes, two probable process-related impurities are its N-demethylated precursor, 6-amino-3,4-dihydroquinolin-2(1H)-one, and its oxidized analogue, 6-amino-1-methylquinolin-2(1H)-one.[3][4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound C10H12N2O176.22Target Analyte
6-amino-3,4-dihydroquinolin-2(1H)-oneC9H10N2O162.19[4]Lacks N1-methyl group
6-amino-1-methylquinolin-2(1H)-oneC10H10N2O174.20[3]Unsaturated C3-C4 double bond

The presence of a basic primary amine and a lactam structure within a heterocyclic ring system dictates the need for careful pH control during chromatographic separation to ensure consistent ionization and sharp, symmetrical peak shapes.

HPLC Method Development: A Rationale-Driven Approach

Developing a robust HPLC method is a systematic process. The choices of column, mobile phase, and detection parameters are interconnected and guided by the chemical nature of the analyte.

Column Selection: The Foundation of Separation

For a molecule with moderate polarity and aromatic character like this compound, a Reversed-Phase (RP) C18 column is the logical starting point. This is the most common stationary phase in HPLC, offering excellent hydrophobic retention and versatility. The choice of a modern, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) minimizes interactions between the basic amine group and residual acidic silanols on the silica support, thereby preventing peak tailing.[6]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is arguably the most critical factor in achieving separation.

  • Organic Modifier: Acetonitrile (MeCN) is often preferred over methanol for this type of analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Aqueous Phase & pH Control: The primary amine on the quinolinone ring (pKa ~4-5) requires a buffered aqueous phase to maintain a consistent protonation state.

    • For Mass Spectrometry (MS) Compatibility: A mobile phase containing 0.1% formic acid in both water and acetonitrile is recommended. This provides a pH of ~2.7, ensuring the amine is fully protonated (existing as -NH3+) and yielding good peak shape.[7]

    • For UV Detection Only: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a pH between 2.5 and 3.5 can offer superior buffering capacity and potentially longer column lifetime. However, phosphate buffers are not volatile and are incompatible with MS detectors.

Detection Wavelength: Maximizing Sensitivity

The quinolinone ring system contains a strong chromophore. Based on the structures of related compounds, a detection wavelength in the range of 240-260 nm should provide a robust signal for the parent compound and its likely impurities.[6] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components simultaneously.

Elution Mode: Isocratic vs. Gradient

While an isocratic method (constant mobile phase composition) is simpler, a gradient elution is superior for analyzing related substances. A gradient, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, will effectively elute early, more polar impurities before resolving the main analyte from closely eluting, less polar impurities.

Workflow for HPLC Method Development and Validation

The following diagram outlines the logical flow from initial method setup through to full validation, ensuring a robust and reliable analytical procedure.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application Dev_Start Define Analytical Goal (Purity, Impurity Profile) Col_Select Column Selection (e.g., C18, 250x4.6mm, 5µm) Dev_Start->Col_Select Rationale: Analyte Properties MP_Select Mobile Phase Scouting (ACN/Water + Acid/Buffer) Col_Select->MP_Select Det_Select Detector Setup (DAD @ 240-260 nm) MP_Select->Det_Select Grad_Opt Gradient Optimization (Resolution of Impurities) Det_Select->Grad_Opt Fine-tuning Specificity Specificity / Peak Purity (Stress Testing: Acid, Base, Peroxide) Grad_Opt->Specificity Optimized Method Ready for Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow Rate, pH, Temp) LOD_LOQ->Robustness Routine_Analysis Routine Quality Control (Batch Release Testing) Robustness->Routine_Analysis Validated Method Stab_Study Stability Studies Routine_Analysis->Stab_Study

Caption: Logical workflow for HPLC method development and validation.

Experimental Protocol: Recommended HPLC Method

This protocol represents a robust starting point for the analysis of this compound and its related substances.

1. Materials and Reagents:

  • Reference Standard: this compound (characterized, purity >99.5%)

  • Solvents: HPLC-grade Acetonitrile (MeCN) and purified water (18.2 MΩ·cm)

  • Acidifier: Formic acid, LC-MS grade

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA detector
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 254 nm (monitor 220-400 nm for peak purity)
Run Time 30 minutes

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.04060
25.0595
27.0595
27.1955
30.0955

4. Sample Preparation:

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.05 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

5. System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Comparison of Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques have their place. The choice depends on the specific analytical goal.

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Quantitative analysis, purity, related substances Robust, reproducible, highly quantitative, well-established.[8]Requires chromophore, does not provide mass information.
UPLC-UV (Ultra-Performance LC) High-throughput quantitative analysisFaster run times, better resolution, lower solvent consumption.[7]Higher initial instrument cost, more susceptible to clogging.
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identification, structural elucidation Provides molecular weight data, highly sensitive and specific.[9]More complex, quantification can be challenging without proper standards.
TLC (Thin-Layer Chromatography) Rapid qualitative checks, reaction monitoringInexpensive, simple, fast screening.Not quantitative, lower resolution and sensitivity.

Visualizing the HPLC Analytical Workflow

This diagram illustrates the practical steps involved in performing a single analysis using the developed method.

HPLC_Analysis_Flow cluster_Prep 1. Preparation cluster_Run 2. HPLC Run cluster_Analysis 3. Data Analysis Prep_MP Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) Equilibrate Equilibrate System (Initial Conditions, 1.0 mL/min) Prep_MP->Equilibrate Prep_Sample Prepare Standard & Test Samples (0.5 mg/mL in 50:50 ACN/H2O) Inject Inject Sample (10 µL) Prep_Sample->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Identify Identify Peaks by Retention Time Integrate->Identify Quantify Quantify Impurities (% Area Normalization) Identify->Quantify Report Generate Final Report (Purity, Impurity Profile) Quantify->Report

Caption: Step-by-step workflow for a typical HPLC analysis.

Conclusion and Forward Outlook

The HPLC method detailed in this guide provides a scientifically grounded and robust framework for the analytical quality control of this compound. By understanding the chemical principles behind each parameter, researchers can not only implement this method but also effectively troubleshoot and adapt it for related molecules. The ultimate goal of any analytical standard is to ensure product quality and consistency. A well-developed and validated HPLC method, as described herein, is the most reliable means of achieving that goal in a regulated drug development environment. Further characterization of any observed impurities using LC-MS is a logical next step to fully understand the degradation pathways and process-related impurity profile of the compound.

References

  • PubChem. (n.d.). 6-Amino-1-Methylquinolin-2(1h)-One. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)formamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • Cenmed. (n.d.). 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • National Center for Biotechnology Information. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • IJRSI. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(6-Hydroxy-6-methyl-hepta-2,4-diynyl)-methyl-amino]-3,4-dihydro-1H-quinolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ACS Publications. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Retrieved from [Link]

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interpreting NMR and mass spectrometry data of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Interpretation of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the compound this compound. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a thorough and validated structural confirmation.

Introduction: The Structural Context

This compound is a heterocyclic compound featuring a dihydroquinolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Accurate structural elucidation is the bedrock of any chemical research, and for this, mass spectrometry and NMR spectroscopy are indispensable tools. This guide will demonstrate how to synergistically use these techniques to build an unassailable structural proof for the target molecule.

The molecular structure, with the systematic numbering used throughout this guide, is presented below.

Caption: Molecular structure and atom numbering of this compound.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₂N₂O), the expected exact mass is 176.2157 g/mol .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Operate in positive ion mode, as the amino and amide groups are readily protonated.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high-resolution capability allows for the determination of the elemental composition of the parent ion and its fragments.

Data Interpretation

A typical ESI-MS spectrum will show a prominent peak for the protonated molecule, [M+H]⁺.

  • Molecular Ion Peak: The calculated molecular weight is 176.22 g/mol .[2] Therefore, the primary ion observed should be at m/z 177.223 (for [C₁₀H₁₃N₂O]⁺). An experimental value of m/z 177.5 has been reported, consistent with this expectation.[2]

Fragmentation Analysis

Tandem MS (MS/MS) experiments are crucial for structural elucidation. By isolating the parent ion (m/z 177) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. The fragmentation is typically initiated at the most labile bonds or involves the loss of small, stable neutral molecules.[3] For dihydroquinolinone derivatives, fragmentation often involves cleavage of the C-ring or loss of carbon monoxide (CO).[4][5]

A plausible fragmentation pathway is outlined below:

G cluster_caption Proposed MS/MS Fragmentation Pathway parent Parent Ion [M+H]⁺ m/z = 177 frag1 Loss of CO (-28 Da) m/z = 149 parent->frag1 -CO frag2 Loss of CH₂=CH₂ (-28 Da) (RDA fragmentation) m/z = 149 parent->frag2 -C₂H₄ frag3 Loss of NH₂ radical (-16 Da) from Frag 1 m/z = 133 frag1->frag3 -NH₂ frag4 Loss of N-methyl group (-29 Da) from Frag 2 m/z = 120 frag2->frag4 -CH₂NH RDA = Retro-Diels-Alder RDA = Retro-Diels-Alder

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

  • Path 1 (Loss of CO): The amide carbonyl group can be lost as a neutral CO molecule (28 Da), a common fragmentation for lactams. This would yield a fragment at m/z 149 .

  • Path 2 (Retro-Diels-Alder): The dihydro portion of the quinolinone system can undergo a retro-Diels-Alder (RDA) type fragmentation, leading to the loss of ethene (CH₂=CH₂) (28 Da), also resulting in a fragment at m/z 149 . Distinguishing these isobars would require further fragmentation (MS³).

  • Subsequent Fragmentation: The fragment at m/z 149 can further lose radicals or neutral molecules to yield smaller, stable ions, providing additional structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The interpretation relies on chemical shifts (δ), integration values, and spin-spin coupling patterns (J).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

  • Data Acquisition: Acquire a standard 1D ¹H spectrum. If signal overlap occurs, 2D experiments like COSY (Correlation Spectroscopy) are invaluable for assigning proton-proton couplings.[7]

Predicted ¹H NMR Data and Interpretation

The expected chemical shifts are estimated based on established principles for substituted aromatic and heterocyclic systems.[8][9]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Coupling
~7.0-7.2d1HH-8Ortho to the amide nitrogen within the aromatic ring, expected to be downfield. Coupled to H-7.
~6.5-6.7dd1HH-7Positioned between H-8 and the electron-donating amino group at C-6. Coupled to H-8 and H-5.
~6.4-6.6d1HH-5Ortho to the strongly electron-donating amino group, resulting in significant shielding (upfield shift). Coupled to H-7.
~4.5-5.5br s2H-NH₂The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad and does not couple.
~3.2s3HN-CH₃A singlet, as there are no adjacent protons. Deshielded by the adjacent nitrogen atom.
~2.8-3.0t2HH-4Aliphatic methylene protons adjacent to the aromatic ring. Appears as a triplet due to coupling with the H-3 protons.
~2.4-2.6t2HH-3Aliphatic methylene protons adjacent to the carbonyl group. Deshielded by the carbonyl's anisotropic effect. Appears as a triplet due to coupling with H-4 protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon framework.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to yield sharp singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[10]

Predicted ¹³C NMR Data and Interpretation
Predicted δ (ppm)AssignmentRationale for Chemical Shift
~170C-2Carbonyl carbon, characteristically found in the most downfield region of the spectrum.
~145C-6Aromatic carbon bonded to the electron-donating amino group.
~140C-8aAromatic quaternary carbon fused to the aliphatic ring and bonded to the amide nitrogen.
~128C-8Aromatic CH carbon.
~125C-4aAromatic quaternary carbon fused to the aliphatic ring.
~115C-7Aromatic CH carbon, shielded by the adjacent amino group.
~113C-5Aromatic CH carbon, strongly shielded by the ortho amino group.
~35C-4Aliphatic CH₂ carbon adjacent to the aromatic ring.
~30N-CH₃Methyl carbon attached to nitrogen.
~28C-3Aliphatic CH₂ carbon adjacent to the carbonyl group.

Conclusion: A Unified Spectroscopic Picture

By integrating the data from mass spectrometry, ¹H NMR, and ¹³C NMR, a definitive structural assignment for this compound can be achieved.

  • Mass Spectrometry confirms the molecular formula C₁₀H₁₂N₂O via the [M+H]⁺ ion at m/z 177.

  • ¹H NMR validates the presence and connectivity of all 12 protons, from the distinct N-methyl singlet and the coupled aliphatic triplets to the characteristic pattern of the tri-substituted aromatic ring.

  • ¹³C NMR confirms the presence of all 10 carbon atoms, including the downfield amide carbonyl, the six aromatic carbons, and the three distinct aliphatic carbons.

This multi-faceted approach, grounded in the fundamental principles of spectroscopy and supported by comparative data from related structures, provides a robust and self-validating workflow for structural elucidation, meeting the highest standards of scientific integrity.

References

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

  • Stoyanov, N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsi-journals.com. Available at: [Link]

  • Mondal, B., et al. (2025). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. ACS Publications. Available at: [Link]

  • Karadeniz, H., et al. (2015). Synthesis and spectral investigation of some new hetaryl-substituted hydroquinolinone derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Dotsenko, V.V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2008). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Available at: [Link]

  • de Rijke, E., et al. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. PubMed. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Abraham, R.J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

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A Comparative Guide to Assessing the Off-Target Effects of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of off-target interactions for the novel compound 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Compound A), CAS Number 233775-30-9[1]. In drug discovery, identifying unintended molecular interactions is critical, as off-target effects are a primary contributor to drug attrition due to toxicity and unforeseen side effects[2]. This document outlines a multi-tiered strategy, combining computational prediction with robust in vitro and cellular validation assays, to build a comprehensive selectivity profile for Compound A and compare it against alternative molecules.

The core principle of this guide is to move from broad, predictive assessments to highly specific, cell-based validation. This tiered approach ensures that resources are used efficiently, generating actionable data at each stage to inform decision-making in a drug development pipeline. We will detail the causality behind each experimental choice, provide validated protocols, and present data in a comparative context.

Part 1: Predictive Analysis - In Silico Off-Target Profiling

The initial step in any off-target assessment should be a computational, or in silico, screening. This is a cost-effective strategy to generate initial hypotheses about potential off-target interactions by leveraging the compound's chemical structure[2][3]. The process involves screening Compound A against large databases of protein structures and known ligand-target interactions.

The primary rationale for this approach is twofold: it helps prioritize subsequent wet-lab experiments by identifying the most probable off-targets, and it can reveal potential liabilities early, before significant resources are invested[4].

Computational Workflow

The workflow utilizes a hierarchical combination of two-dimensional (2D) and three-dimensional (3D) methods to predict a list of potential off-target interactions[3].

cluster_0 In Silico Off-Target Prediction Workflow A Compound A Structure (C10H12N2O) B 2D Similarity Search (e.g., SEA) A->B Chemical Fingerprints C 3D Shape & Pharmacophore Similarity A->C 3D Conformation E Consensus Scoring & Prioritization B->E C->E D Molecular Docking (Structure-Based) D->E Binding Pose & Score F Prioritized List of Potential Off-Targets E->F

Caption: A streamlined workflow for in silico off-target prediction.

This computational analysis yields a ranked list of potential protein interactions for Compound A. For this guide, let's assume the in silico analysis predicts potential interactions with both the intended target, "Kinase X," and several off-targets, including kinases from the SRC family and the Dopamine D2 receptor.

Part 2: Broad Spectrum In Vitro Screening

Following computational predictions, the next essential phase is broad experimental screening to functionally assess Compound A's activity against a wide range of purified protein targets. This step moves from prediction to direct measurement of interaction. The two most common and powerful approaches are large-scale kinase profiling and receptor binding panels.

Methodology 1: Kinase Selectivity Profiling

Given that the ATP-binding site is highly conserved across the human kinome, kinase inhibitors frequently exhibit off-target activity[5]. Therefore, profiling Compound A against a large, functionally active kinase panel is a mandatory step. This is typically performed using radiometric assays that directly measure the transfer of radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic inhibition[6].

Comparison of Screening Methodologies

FeatureKinase Activity ProfilingBroad Receptor Binding Assays
Principle Measures enzymatic activity (inhibition)Measures competitive displacement of a known ligand (binding affinity)
Target Classes Protein & Lipid KinasesGPCRs, Ion Channels, Transporters, Nuclear Receptors
Typical Panel Size ~400-500 kinases[7][8]~50-100 targets
Data Output Percent Inhibition, IC₅₀Percent Displacement, Kᵢ
Key Insight Direct measure of functional consequenceIdentifies physical interaction, not functional modulation
Primary Use Assessing selectivity for kinase inhibitorsBroad liability screening for non-kinase targets
Methodology 2: Receptor Binding Assays

To investigate interactions with other major drug target classes, receptor binding assays are employed. These assays quantify the ability of Compound A to displace a high-affinity radiolabeled ligand from a specific receptor[9][10]. This provides a measure of binding affinity (Kᵢ), indicating whether the compound can physically occupy the receptor's binding site.

Part 3: Target Engagement Validation in a Cellular Environment

A significant limitation of in vitro assays is that they use purified, isolated proteins, which may not fully recapitulate the complex cellular environment[7]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to overcome this limitation by directly measuring a compound's engagement with its target protein within intact cells or cell lysates[11][12].

The principle of CETSA is based on ligand-induced thermal stabilization[11]. When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature. This shift in thermal stability can be quantified to confirm target engagement.

CETSA Experimental Workflow

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Intact Cells (Compound A vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot, MS) E->F G 7. Generate Melt Curve (Plot Soluble Protein vs. Temp) F->G

Caption: Step-by-step workflow for a typical CETSA experiment.

Detailed Protocol: CETSA for Compound A

This protocol is designed to validate the binding of Compound A to its predicted on- and off-targets in a human cell line (e.g., HEK293).

  • Cell Culture and Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Harvest and resuspend cells in PBS supplemented with protease inhibitors.

    • Aliquot cell suspension and treat with either 10 µM Compound A or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer 100 µL aliquots of the treated cell suspensions into separate PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

  • Cell Lysis and Fractionation:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the abundance of the target proteins (e.g., Kinase X, SRC) in each sample using Western Blotting with specific antibodies.

    • Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against the corresponding temperature to generate melting curves. A rightward shift in the curve for Compound A-treated samples indicates thermal stabilization and therefore, target engagement[13][14].

Part 4: Comparative Analysis and Data Interpretation

To provide a clear comparison, we will analyze hypothetical data for Compound A against an "Alternative Compound B," a known highly selective inhibitor of Kinase X.

Hypothetical In Vitro Profiling Data
TargetCompound A (IC₅₀/Kᵢ, nM)Alternative Compound B (IC₅₀/Kᵢ, nM)Comments
Kinase X (On-Target) 15 12 Both compounds are potent against the primary target.
Kinase Y (SRC family)85>10,000Compound A shows significant off-target activity.
Kinase Z (EGFR)>10,000>10,000No activity observed for either compound.
Dopamine D2 Receptor250>10,000Compound A shows moderate affinity for a GPCR off-target.
Serotonin 5-HT2A Receptor>10,000>10,000No activity observed for either compound.

This data clearly illustrates that while Compound A is potent, it is significantly less selective than Alternative Compound B, with potent off-target effects on the SRC kinase family and moderate binding to the D2 receptor.

Interpreting Off-Target Effects: A Signaling Pathway Perspective

The off-target inhibition of SRC family kinases by Compound A could have significant biological consequences. SRC is a critical node in multiple signaling pathways controlling cell proliferation, survival, and migration.

cluster_2 Potential Impact of SRC Off-Target Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS/MAPK Pathway SRC->RAS PI3K PI3K/AKT Pathway SRC->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS->Proliferation PI3K->Proliferation CompoundA Compound A CompoundA->SRC Inhibition

Caption: Off-target inhibition of SRC by Compound A can disrupt key signaling pathways.

This pathway analysis demonstrates that the off-target activity of Compound A is not trivial. Unintended inhibition of SRC could lead to a complex cellular phenotype, potentially confounding experimental results or causing toxicity in a therapeutic context. This underscores the necessity of using highly selective tool compounds like Alternative Compound B for target validation studies or initiating a medicinal chemistry effort to improve the selectivity of Compound A.

Conclusion

This guide outlines a rigorous, multi-step process for assessing the off-target effects of this compound. By integrating in silico prediction, broad in vitro screening, and cellular target engagement assays, researchers can build a robust selectivity profile. The comparative analysis highlights how such data is essential for making informed decisions, whether it involves selecting the right chemical probe for basic research or advancing a lead candidate in a drug discovery program. The hypothetical data for Compound A demonstrates a common challenge in drug development—balancing potency with selectivity—and provides a clear, evidence-based rationale for prioritizing molecules with superior off-target profiles.

References

  • Al-Aqil, F. A., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Zheng, M., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]

  • Brehmer, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link] (Note: While the provided search result is older, it links to foundational concepts in large-scale kinase profiling.)

  • Aumentado-Armstrong, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Schärfe, C. P. I., et al. (2012). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Off Target Receptor Binding Profiling Testing. Available at: [Link]

  • Cantini, L., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology. Available at: [Link]

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A Head-to-Head Comparison of Synthesis Routes for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably serving as a key intermediate for the atypical antipsychotic drug aripiprazole. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols to inform researchers and process chemists in selecting the optimal route for their specific needs.

The dominant and most industrially viable approach to synthesizing this compound involves a two-step sequence starting from 1-methyl-3,4-dihydroquinolin-2(1H)-one: an electrophilic aromatic substitution (nitration), followed by the reduction of the resulting nitro intermediate. This guide will dissect this primary pathway, focusing on a comparative analysis of two distinct methods for the critical nitro group reduction step: a classic metal-acid reduction and a modern catalytic transfer hydrogenation.

The Primary Synthetic Pathway: A Two-Step Approach

The most common synthetic strategy begins with the nitration of the N-methylated dihydroquinolinone core, followed by reduction. The choice of reagents and conditions in the reduction step significantly impacts the overall efficiency, safety, and environmental footprint of the synthesis.

G sub_A 1-methyl-3,4- dihydroquinolin-2(1H)-one sub_B 1-methyl-6-nitro-3,4- dihydroquinolin-2(1H)-one sub_A->sub_B Step 1: Nitration (HNO₃ / H₂SO₄) end_product 6-amino-1-methyl-3,4- dihydroquinolin-2(1H)-one sub_B->end_product Step 2: Reduction (Route A vs. Route B)

Caption: Overall synthetic workflow for the target compound.

Step 1: Electrophilic Nitration

The first step involves the regioselective nitration of 1-methyl-3,4-dihydroquinolin-2(1H)-one at the C6 position. The lactam ring's amide group is an ortho-, para-director, and while the N-methyl group provides some activation, the C6 position is sterically accessible and electronically favored for electrophilic aromatic substitution.

Mechanism & Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[1] The π-system of the benzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the 6-nitro product.[1] The use of a cold, mixed-acid solution is critical to control the exothermic reaction and prevent over-nitration or side-product formation.[2]

Detailed Experimental Protocol: Nitration
  • Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, placed in an ice-salt bath.

  • Reagents:

    • 1-methyl-3,4-dihydroquinolin-2(1H)-one

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

  • Procedure:

    • Charge the reaction flask with 1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and concentrated sulfuric acid (approx. 4.0 vol). Stir the mixture and cool to -5 to 0 °C using the ice-salt bath.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 vol) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction completion by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Nitro Group Reduction - A Comparative Analysis

This is the most critical step where different methodologies offer distinct advantages and disadvantages. We will compare two robust methods: Reduction with iron powder in the presence of an electrolyte and catalytic hydrogenation using palladium on carbon.

Route A: Metal-Mediated Reduction with Iron

This classical method, often referred to as the Béchamp reduction, utilizes a readily oxidized metal like iron in a slightly acidic or neutral medium to reduce the nitro group.[3] It is a heterogeneous reaction known for its reliability, cost-effectiveness, and excellent functional group tolerance.[4]

Mechanism & Rationale

The reduction proceeds through a series of single-electron transfers from the iron metal surface to the nitro group.[4] In the presence of an electrolyte like ammonium chloride and a proton source (water/ethanol), the resulting radical anion is protonated. This sequence of electron transfer and protonation continues through nitroso and hydroxylamine intermediates until the amine is formed. The iron is oxidized to iron oxides in the process. This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and expensive precious metal catalysts.

Detailed Experimental Protocol: Iron Reduction
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

    • Iron powder (<100 mesh)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl Acetate

    • Celite®

  • Procedure:

    • To a stirred suspension of 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of ethanol (10 vol) and water (5 vol), add ammonium chloride (10.0 eq).

    • Heat the mixture to a gentle reflux (approx. 80-85 °C).

    • Add iron powder (3.0 eq) portion-wise over 15-20 minutes to control the exotherm.

    • Maintain the reaction at reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous layer with water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a solid.

Route B: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used industrial method for nitro group reduction, prized for its high efficiency and clean reaction profile, with water being the primary byproduct.[5]

Mechanism & Rationale

This heterogeneous catalytic process involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst.[6] On the catalyst surface, the H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms are added across the nitrogen-oxygen bonds of the nitro group in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates.[4] The product amine then desorbs from the catalyst surface. The choice of solvent can influence reaction rates, with polar protic solvents like ethanol or methanol being common.

Detailed Experimental Protocol: Catalytic Hydrogenation
  • Apparatus: A hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation) equipped with a magnetic stirrer.

  • Reagents:

    • 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

    • Palladium on carbon (10% Pd/C, typically 50% wet with water for safety)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

  • Procedure:

    • Charge the hydrogenation vessel with 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and methanol or ethanol (15-20 vol).

    • Carefully add 10% Pd/C catalyst (typically 2-5 mol% Pd) to the suspension.

    • Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen (1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 4-16 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the product.

Head-to-Head Performance Comparison

FeatureRoute A: Iron/NH₄Cl ReductionRoute B: Catalytic Hydrogenation (Pd/C)
Reported Yield Excellent (~97%)Generally Excellent (>95%)
Reagents Iron, NH₄Cl, Ethanol, Water10% Pd/C, H₂ gas, Methanol/Ethanol
Byproducts Iron oxides/saltsWater
Chemoselectivity High; tolerates most other reducible groups (e.g., halogens, carbonyls).[5]Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[5] Requires careful substrate analysis.
Conditions Reflux temperature (~85 °C), atmospheric pressureRoom temperature, atmospheric to low pressure (1-3 atm) H₂.[7]
Workup Filtration of large amounts of iron sludge, extraction, solvent evaporation. Can be cumbersome on a large scale.Filtration of catalyst (pyrophoric hazard), solvent evaporation. Generally cleaner and simpler.[4]
Safety Standard handling of flammable solvents. Exothermic reaction requires controlled addition of iron.Flammable H₂ gas requires specialized equipment. Pd/C catalyst is pyrophoric and must be handled with care.[4]
Cost Low. Iron and NH₄Cl are inexpensive commodity chemicals.[8]High. Palladium is a precious metal, making the catalyst a significant cost driver, though it can be recycled.[9]
Environmental Generates significant amounts of iron-containing solid waste, which requires disposal.[4]Considered "greener" as the main byproduct is water. Catalyst can be recovered and recycled.
Scalability Readily scalable, but workup and waste disposal can become challenging at an industrial scale.Highly scalable and preferred in industry for its clean profile, provided the cost and safety infrastructure are managed.

Conclusion and Recommendation

G start Choice of Reduction Method for 1-methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one cost_safety Primary Concern: Cost & Functional Group Tolerance? start->cost_safety Yes speed_purity Primary Concern: Speed, Purity & Green Chemistry? start->speed_purity No route_a Route A: Iron/NH₄Cl Reduction cost_safety->route_a Robust, inexpensive, high chemoselectivity. Ideal for lab scale & complex substrates. route_b Route B: Catalytic Hydrogenation speed_purity->route_b Clean, fast, high-yielding, scalable. Preferred for industrial production of simpler substrates.

Caption: Decision workflow for selecting a reduction method.

Both the iron-mediated reduction and catalytic hydrogenation are highly effective methods for synthesizing this compound.

  • Route A (Iron/NH₄Cl Reduction) is an excellent choice for academic research labs and small-scale synthesis . Its primary advantages are low cost, operational simplicity (no specialized pressure equipment), and broad functional group tolerance. The main drawback is the cumbersome workup and waste generation, which are less of a concern on a smaller scale.

  • Route B (Catalytic Hydrogenation) is generally the preferred method for large-scale industrial production .[3] Despite the higher initial cost of the palladium catalyst and the need for specialized safety infrastructure to handle hydrogen gas, the process is cleaner, generates minimal waste, and involves a simpler workup. These factors lead to better process efficiency and atom economy at scale, making it the more economical and environmentally friendly option for bulk manufacturing.

Ultimately, the choice between these routes depends on the specific priorities of the researcher or organization, balancing cost, scale, safety infrastructure, and the chemical complexity of the substrate.

References

  • Reduction of nitro compounds . (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

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  • Myrzagalieva, L. R., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

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  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved January 17, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved January 17, 2026, from [Link]

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  • Smith, A. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Precautionary Approach

The foundation of safe disposal is a thorough understanding of the potential hazards. Based on data from analogous compounds, such as 6-aminoquinoline, 6-amino-1-methyluracil, and other heterocyclic amines, a conservative hazard profile for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one can be inferred.

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar compounds are often classified as harmful if swallowed[1][2][3].

  • Skin Irritation: Direct contact may cause skin irritation[1][4][5].

  • Eye Irritation: Contact with eyes is likely to cause serious irritation[1][4][5].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][6].

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes waste segregation, proper containment, and adherence to regulatory requirements. The following workflow is designed to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_documentation Documentation & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_Container Select a Designated Hazardous Waste Container PPE->Waste_Container Solid_Waste Collect Solid Waste: - Unused Compound - Contaminated Labware Waste_Container->Solid_Waste Liquid_Waste Collect Liquid Waste: - Solutions containing the compound Waste_Container->Liquid_Waste Segregation Segregate from Incompatible Wastes Solid_Waste->Segregation Liquid_Waste->Segregation Labeling Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date Segregation->Labeling Manifest Complete Hazardous Waste Manifest Labeling->Manifest Storage Store in a Designated, Secure Area Manifest->Storage Pickup Arrange for Pickup by a Licensed Waste Disposal Vendor Storage->Pickup Incineration High-Temperature Incineration (Preferred Method) Pickup->Incineration

Caption: Disposal workflow for this compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use[7].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes[6].

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[5][6].

Waste Segregation and Containment

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.

    • Any grossly contaminated disposable labware, such as weighing boats, pipette tips, and gloves, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless their compatibility has been verified.

  • Sharps:

    • Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container.

Labeling and Documentation

Accurate and thorough documentation is a legal requirement for hazardous waste disposal.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container (the accumulation start date).

  • Hazardous Waste Manifest: The Uniform Hazardous Waste Manifest is a federally required shipping document that tracks hazardous waste from the point of generation to its final disposal ("cradle-to-grave")[8]. This manifest must be accurately completed and include[9][10]:

    • Your facility's EPA Identification Number.

    • A detailed description of the waste.

    • The quantity of waste.

    • Information about the licensed hazardous waste transporter.

    • The details of the designated Treatment, Storage, and Disposal Facility (TSDF).

Regulatory Framework: Navigating EPA and RCRA Guidelines

The disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Waste Classification

While not explicitly listed, this compound would likely be classified as a hazardous waste based on its characteristics. A formal waste determination should be conducted, but based on the hazard profile of similar compounds, it is prudent to manage it as such. It is the generator's responsibility to determine if their waste is hazardous[11].

Disposal Method

The recommended and most environmentally sound method for the disposal of this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste treatment facility[6]. This process ensures the complete destruction of the compound, minimizing its potential impact on the environment. On-site chemical treatment or neutralization is not recommended due to the potential for incomplete reactions and the generation of other hazardous byproducts.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of the research process. By adhering to the principles of hazard assessment, proper segregation, thorough documentation, and regulatory compliance, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for guidance.

References

  • Hazardous Waste Manifest Information. Department of Toxic Substances Control. [Link]

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  • What Information Must Be Included on a Hazardous Waste Manifest?. Daniels Health. [Link]

  • SAFETY DATA SHEET - Quinoline, 7-methyl-. Fisher Scientific. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

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  • EPA HAZARDOUS WASTE CODES. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

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  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Methods for the preparation of 6-aminoisoquinoline.
  • 6-Aminoquinoline. PubChem. [Link]

  • 6-Methylquinoline. PubChem. [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. As direct safety data for this specific compound is not extensively published, the following recommendations are synthesized from the hazard profiles of structurally similar quinolinone derivatives and established principles of laboratory safety.[1][2][3][4][5] The core philosophy of this guide is that a robust safety protocol is a self-validating system, where understanding the causality behind each step empowers the researcher to maintain the highest standards of safety.

Part 1: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon direct contact.[2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[2][3][4]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][4][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory tract irritation.[1][3][4][6][7]

The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion or eye contact.[8] A risk assessment must precede any handling and should evaluate the scale of the operation, the potential for dust or aerosol generation, and the specific procedures being performed.

Part 2: The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Its efficacy is predicated on the implementation of preceding control measures.

  • Engineering Controls : The most critical engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound, especially when handling the solid powder.[4][9][10] This directly mitigates the primary inhalation risk. Ensure the fume hood has been certified within the last year and that work is conducted at least six inches inside the sash. Eyewash stations and safety showers must be readily accessible and unobstructed.[3]

  • Administrative Controls : Adhere to standard laboratory practices such as washing hands thoroughly after handling, prohibiting eating, drinking, or applying cosmetics in the work area, and keeping the workspace clean and uncluttered.[9][10] All personnel must be trained on the specific hazards and the procedures outlined in this guide.

Part 3: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be tailored to the specific tasks being performed. The following table summarizes the minimum required PPE.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid (<1g) Nitrile gloves (double-gloving recommended)Chemical safety gogglesFully-buttoned lab coatNot required if inside a certified chemical fume hood
Weighing/Handling Solid (>1g) Nitrile gloves (double-gloving mandatory)Chemical safety goggles and face shieldFully-buttoned lab coat and chemical-resistant apronNot required if inside a certified chemical fume hood
Preparing Solutions Nitrile glovesChemical safety gogglesFully-buttoned lab coatNot required if inside a certified chemical fume hood
Large Spill Cleanup (>5g) Heavy-duty nitrile or neoprene glovesChemical safety goggles and face shieldChemical-resistant coverall or suitNIOSH-approved respirator with P100 particulate filter
Detailed PPE Selection and Causality
  • Eye and Face Protection : Due to its classification as a serious eye irritant, chemical safety goggles are mandatory at all times.[2][11] Standard safety glasses do not provide adequate protection from splashes or airborne particles. A face shield should be worn over goggles during operations with a higher splash risk, such as handling larger quantities or cleaning up spills.[8]

  • Hand Protection : The risk of skin irritation necessitates robust hand protection.[2][4] Nitrile gloves provide a good barrier for incidental contact.[10] Always inspect gloves for tears or defects before use.[9] For prolonged tasks or when handling larger quantities, double-gloving is recommended to provide an additional layer of protection. If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new glove.

  • Body Protection : A clean, fully-buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[10] For tasks involving larger quantities, a chemical-resistant apron provides an additional barrier. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.

PPE Donning and Doffing Procedure

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Removing) Sequence:

  • Gloves : Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat : Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield : Remove by handling the strap, not the front.

  • Wash Hands : Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Part 4: Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Workflow for Safe Handling and Disposal

G Safe Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 1. Conduct Risk Assessment prep2 2. Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 3. Assemble & Inspect PPE prep2->prep3 handle1 4. Don PPE Correctly prep3->handle1 Proceed to Handling handle2 5. Handle Chemical (Minimize Dust/Aerosols) handle1->handle2 clean1 6. Segregate Waste (Solid vs. Liquid) handle2->clean1 Experiment Complete clean2 7. Package & Label Waste clean1->clean2 clean3 8. Doff PPE Correctly clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4 end Safe Completion clean4->end End of Procedure

Caption: Logical workflow for safe handling of this compound.

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate : Secure the area to prevent entry.

  • Protect : Don the appropriate PPE, including a respirator if necessary.

  • Contain : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Clean : Carefully sweep the contained material into a designated hazardous waste container. Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[12]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[12]

  • Solid Waste : Collect unused product, contaminated gloves, weighing papers, and other disposable labware in a dedicated, leak-proof, and clearly labeled solid hazardous waste container.[12]

  • Liquid Waste : Collect solutions in a separate, sealed, and clearly labeled liquid hazardous waste container.[12]

Never dispose of this chemical down the drain.[13] The recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.[1][12] Contact your EHS office to schedule a waste pickup.[12]

References

  • 6-Aminoquinoline - Safety Data Sheet . Synquest Labs.

  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine . TCI Chemicals.

  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine . Fisher Scientific.

  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide . MilliporeSigma.

  • SAFETY DATA SHEET - 6-Aminoquinoline . Fisher Scientific.

  • SAFETY DATA SHEET - 6-Aminoquinoline (WHMIS 2015) . Fisher Scientific.

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council.

  • SAFETY DATA SHEET - 7-Methylquinoline . Fisher Scientific.

  • SAFETY DATA SHEET - Cadmium bromide . Fisher Scientific.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of California, Santa Cruz.

  • SAFETY DATA SHEET - Sodium bis(trimethylsilyl)amide solution . Sigma-Aldrich.

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals . Benchchem.

  • Safety Data Sheet - 1-Methyl-2-pyrrolidinone . Sigma-Aldrich.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill.

  • 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE Safety Data Sheets . Echemi.

  • Chemical Safety Data Sheet - 1-Amino-1,2,3,4-tetrahydroquinoline . ChemicalBook.

  • 6-Amino-1-methyluracil Safety and Hazards . PubChem, National Center for Biotechnology Information.

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors . PubMed, National Library of Medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.